Bis(hexamethylene)triamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(6-aminohexyl)hexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZSTMRDWRNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCCCCCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N3 | |
| Record name | BIS-HEXAMETHYLENE TRIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67875-37-0 | |
| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67875-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027109 | |
| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline] | |
| Record name | BIS-HEXAMETHYLENE TRIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6222 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
143-23-7 | |
| Record name | BIS-HEXAMETHYLENE TRIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(hexamethylene)triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(6-aminohexyl)amine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bis(hexamethylene)triamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azatridecane-1,13-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(6-AMINOHEXYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BID902UF5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(6-AMINOHEXYL)-1,6-HEXANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Bis(hexamethylene)triamine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Bis(hexamethylene)triamine (BHMT)
Introduction
Overview of this compound (BHMT)
This compound (BHMT), known by its IUPAC name N'-(6-aminohexyl)hexane-1,6-diamine, is a versatile aliphatic triamine with the chemical formula C12H29N3.[1][2][3] Identified by CAS Registry Number 143-23-7, its unique molecular structure consists of two primary terminal amine groups and one central secondary amine, interconnected by flexible six-carbon (hexamethylene) chains.[1][2] This configuration imparts a distinct combination of basicity, nucleophilicity, and conformational flexibility.[4] In its pure form, BHMT is a colorless crystalline or flaked solid.[3][5]
Significance and Applications
The trifunctional nature of BHMT makes it a valuable chemical intermediate and building block in a wide array of industrial and research applications.[1] It serves as a highly effective curing agent for epoxy resins, a cross-linking agent in polymer chemistry, and a key component in the synthesis of polyamide resins used for adhesives, films, and inks.[1][3] Its utility extends to applications such as corrosion inhibitors, asphalt anti-strip additives, and chelating agents.[3][6] More recently, BHMT has garnered significant interest from the pharmaceutical and drug development sectors, where its unique scaffold is being leveraged to design and synthesize novel therapeutic agents, particularly those aimed at combating antibiotic-resistant bacteria.[4][7]
Synthesis of this compound
The most prominent and industrially relevant pathway for the de novo synthesis of BHMT begins with 6-aminohexanenitrile, a byproduct from the manufacturing of hexamethylenediamine.[6][8] This process is a robust two-step catalytic conversion involving a deammoniative condensation followed by hydrogenation.[1][6]
Step 1: Palladium-Catalyzed Deammoniative Condensation
The initial step involves the intermolecular self-condensation of two 6-aminohexanenitrile molecules to form di(5-cyanopentyl)amine, with the concurrent elimination of an ammonia molecule.[1] This reaction is effectively catalyzed by metals such as palladium, platinum, rhodium, or ruthenium, which are often supported on materials like alumina to maximize surface area and catalytic efficiency.[6] The choice to operate at elevated temperatures and slightly reduced pressure (or with an inert gas purge) is causal; these conditions facilitate the removal of the ammonia byproduct, which drives the reaction equilibrium toward the formation of the desired dimer, in accordance with Le Châtelier's principle.[6]
Experimental Protocol: Synthesis of Di(5-cyanopentyl)amine
-
A reaction vessel is charged with 452g of 6-aminohexanenitrile and 10g of a 5% palladium on alumina catalyst.[8]
-
The resulting slurry is heated to a target temperature between 140-200°C.[6]
-
The reaction is maintained at this temperature for 10-20 hours. During this period, an inert gas such as nitrogen is bubbled slowly through the mixture to aid in the removal of evolved ammonia.[6]
-
Reaction progress is monitored via gas chromatography (GC) until a desired conversion (typically 25-50%) is achieved.[6][8] A partial conversion is often targeted to optimize yield and minimize the formation of higher-order oligomers.
-
Upon completion, the reaction mixture is cooled, and the catalyst is separated from the liquid product by filtration or decantation.[6][8] The resulting product is a mixture containing unreacted monomer, the desired di(5-cyanopentyl)amine, and minor byproducts.
| Parameter | Value | Rationale |
| Starting Material | 6-Aminohexanenitrile | Readily available byproduct of nylon production.[8] |
| Catalyst | 0.25-2g per 100g feed (e.g., 5% Pd/Al₂O₃) | Efficiently catalyzes the deammoniation and condensation reaction.[6] |
| Temperature | 140 - 200°C | Optimal range to achieve a reasonable reaction rate without significant degradation.[6] |
| Pressure | 0.1 - 5 atm | Lower pressures or inert gas sparging helps remove ammonia, driving the reaction forward.[6] |
| Reaction Time | 10 - 20 hours | Sufficient time to achieve 25-50% conversion, balancing yield against byproduct formation.[6] |
Step 2: Catalytic Hydrogenation of Di(5-cyanopentyl)amine
The intermediate product from Step 1 is then subjected to high-pressure hydrogenation to convert the two nitrile functionalities into primary amine groups, yielding the final BHMT product.[6] This transformation requires a robust nitrile hydrogenation catalyst, with chromium-promoted Raney cobalt being a particularly effective choice.[6][8] The high hydrogen pressure is a critical parameter, as it provides the necessary chemical potential to drive the reduction of the stable nitrile triple bond.
Experimental Protocol: Hydrogenation to this compound
-
The crude di(5-cyanopentyl)amine mixture from Step 1 is charged into a high-pressure autoclave.
-
A nitrile hydrogenation catalyst, such as chromium-promoted Raney cobalt (approx. 28g for the scale above), is added to the vessel.[6][8]
-
The autoclave is sealed, purged of air, and pressurized with hydrogen to a level between 300 and 5000 psig.[6]
-
The mixture is heated to a temperature of 110-150°C while being agitated to ensure efficient contact between the catalyst, reactants, and hydrogen.[6]
-
The reaction is held under these conditions for approximately 6 hours, or until hydrogen uptake ceases, indicating the completion of the reduction.[8]
-
After cooling and venting the excess hydrogen, the catalyst is filtered off to yield the crude BHMT product mixture.
| Parameter | Value | Rationale |
| Catalyst | Raney Cobalt, Raney Nickel, supported Co/Ni | Proven catalysts for the high-efficiency reduction of nitriles to amines.[6] |
| Temperature | 110 - 150°C | Provides sufficient thermal energy for the reaction while minimizing side reactions.[6] |
| Hydrogen Pressure | 300 - 5000 psig | High pressure is necessary to achieve the reduction of the nitrile functional groups.[6] |
| Solvent | None (preferred) or Alcohols/Ethers | The reaction proceeds efficiently without a solvent, improving process economy.[6] |
Purification and Isolation Strategies
Crude BHMT, whether synthesized directly or obtained from industrial side-streams, requires purification to meet the stringent quality standards for its various applications. The primary challenge in purification is its high boiling point, which makes it susceptible to thermal degradation.[6]
Method 1: Fractional Vacuum Distillation
For purifying the product from the synthetic route described above, fractional distillation under reduced pressure is the method of choice.[6][8]
-
Principle: By reducing the pressure, the boiling point of BHMT is significantly lowered, allowing it to vaporize at temperatures that do not cause decomposition or tar formation. This enables its separation from lower-boiling impurities (like residual hexamethylenediamine) and non-volatile higher-boiling oligomers.[6]
Protocol: Vacuum Distillation of BHMT
-
The crude BHMT mixture is charged into a distillation flask equipped with a fractionating column.
-
The system is connected to a vacuum pump, and the pressure is reduced to approximately 1-4 mmHg.
-
The flask is gently heated. Lower-boiling fractions are collected first.
-
The fraction distilling at approximately 163-165°C at 4 mmHg is collected as pure BHMT.[5]
-
The purified product, which is a liquid at this temperature, solidifies upon cooling to a white solid.[3][9]
| Property | Value | Source |
| Boiling Point | 163-165°C @ 4 mmHg | [5] |
| Melting Point | 32-34°C | [3] |
| Flash Point | 121°C (Open Cup) | [3] |
Method 2: Recovery from Hexamethylenediamine (HMD) Distillation Residues
BHMT is a common component in the distillation residues, or "still heels," from industrial HMD production, where it can be present in concentrations of 5-40% by weight.[6][10] Liquid-liquid extraction provides an efficient method for its recovery.[11][12]
-
Principle: This process leverages the differential solubility of BHMT and the other components of the still heels. BHMT is soluble in aliphatic hydrocarbons like hexane, while many of the more polar and polymeric impurities are not. This allows for the selective transfer of BHMT from the complex residue mixture into a clean solvent phase.[9][12]
Experimental Protocol: Extraction and Recovery
-
Extraction: HMD still heels are contacted with an aliphatic hydrocarbon solvent (e.g., hexane) in an extraction apparatus at or above room temperature with mixing.[9][12]
-
Separation: After sufficient contact time, the mixture is allowed to settle. The BHMT-rich hydrocarbon layer is separated from the depleted residue, typically by decantation.[9]
-
Isolation: The pure BHMT is recovered from the hydrocarbon solvent using one of several methods:
-
Solvent Distillation: The low-boiling hydrocarbon is distilled off, leaving behind the purified BHMT.[9][12]
-
Crystallization: The solution is cooled, causing the BHMT to crystallize out. The solid crystals are then collected by filtration.[9]
-
Aqueous Back-Extraction: The BHMT is extracted from the hydrocarbon phase with water, and the water is subsequently evaporated to yield the product.[9]
-
Quality Control and Analytical Methods
Ensuring the purity and structural integrity of BHMT is critical for its application, especially in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.[13]
-
Gas Chromatography (GC): This is the primary technique for determining the purity of BHMT and quantifying impurities. Its high resolution allows for the separation and measurement of closely related amine byproducts.[6]
-
Infrared (IR) Spectroscopy: IR analysis is a rapid and effective method for confirming the identity of BHMT. The spectrum will show characteristic absorption bands corresponding to N-H stretching in primary and secondary amines, C-H stretching of the aliphatic chains, and N-H bending.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.
-
Titration: Acid-base titration can be used to determine the total amine value, providing a measure of overall amine content.[3]
| Technique | Purpose | Expected Result |
| Gas Chromatography (GC) | Purity assessment and quantification of impurities. | A major peak corresponding to BHMT with an area % meeting specification (e.g., >98%). |
| IR Spectroscopy | Identity confirmation. | Characteristic peaks for N-H (primary/secondary amine) and C-H (aliphatic) bonds. |
| ¹H NMR | Structural elucidation. | Signals corresponding to the distinct protons on the alkyl chains and adjacent to the amine groups. |
Safety, Handling, and Storage
BHMT is a corrosive and hazardous chemical that requires careful handling to ensure personnel safety.[5][14]
-
Hazard Profile: BHMT is harmful if swallowed and causes severe skin burns and eye damage.[14][15] It is classified as a corrosive material.[5]
-
Safe Handling: Always handle BHMT in a well-ventilated area or chemical fume hood.[5][16] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and appropriate protective clothing.[16] Minimize the generation of dust if handling the solid form. An eyewash station and safety shower must be readily accessible.[16]
-
Storage and Stability: BHMT is hygroscopic and will absorb moisture from the air.[16] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[16][17] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and carbon dioxide.[14]
References
- Vertex AI Search. (n.d.). Buy this compound | 143-23-7.
- TCI Chemicals. (2025, February 7). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (n.d.). Material Safety Data Sheet this compound MSDS# 33178.
- Spectrum Chemical. (2008, October 3). Material Safety Data Sheet - Bis(Hexamethylene) triamine.
- Sigma-Aldrich. (2012, December 18). Safety Data Sheet - this compound.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
- BenchChem. (n.d.). This compound | 143-23-7.
- Google Patents. (1990). US4906783A - Preparation of this compound.
- Justia Patents. (1988). Preparation of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Research and Development.
- Sigma-Aldrich. (n.d.). This compound technical grade, 40%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 11). Structure-Activity Relationships of this compound and its Implications.
- Google Patents. (n.d.). CA1302434C - Process for recovery of this compound.
- Google Patents. (n.d.). CA1302434C - Process for recovery of this compound.
- INVISTA. (n.d.). Dytek® BHMT | this compound.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- Google Patents. (1989). US4803304A - Recovery of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound technical grade, 40 143-23-7 [sigmaaldrich.com]
- 3. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US4803304A - Recovery of this compound - Google Patents [patents.google.com]
- 10. Buy this compound | 143-23-7 [smolecule.com]
- 11. CA1302434C - Process for recovery of this compound - Google Patents [patents.google.com]
- 12. CA1302434C - Process for recovery of this compound - Google Patents [patents.google.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. isg.ku.edu.tr [isg.ku.edu.tr]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Bis(hexamethylene)triamine chemical structure and properties
This guide provides a comprehensive technical overview of bis(hexamethylene)triamine (BHMT), a versatile aliphatic triamine. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this compound. The information is structured to provide not just data, but also insights into the practical application and handling of BHMT.
Chemical Identity and Structure
This compound is a primary and secondary amine with two hexamethylene chains separating the three amine groups. This structure imparts a unique combination of flexibility, reactivity, and basicity.
Nomenclature and Identifiers
-
EC Number : 205-593-1[3]
-
Linear Formula : NH₂(CH₂)₆NH(CH₂)₆NH₂[3]
-
Synonyms : Bis(6-aminohexyl)amine, 6,6′-Iminodihexylamine, Dihexylenetriamine, 1,13-Diamino-7-azatridecane, 7-Azatridecane-1,13-diamine[1][3][4][5][7][8]
Molecular Structure
The chemical structure of this compound is characterized by two primary amine groups at the termini and a central secondary amine group, connected by two C6 alkyl chains.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a colorless to light beige crystalline or flaked solid at room temperature.[2][9][10] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 215.38 g/mol | [2][3][4][5] |
| Melting Point | 33-36 °C | [3][9][11] |
| Boiling Point | 163-165 °C at 4 mmHg | [3][9][11] |
| Density | 0.85 g/mL at 20 °C | [3][9][11] |
| Refractive Index | n20/D 1.49 | [3][9][11] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [3][10] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Water Solubility | Very soluble | [2][9][10][11] |
| Appearance | Colorless to light beige crystalline or flaked solid | [1][2][9][10][11] |
Synthesis and Manufacturing
This compound is commercially produced and can be synthesized through various chemical routes. One documented method involves a two-step process starting from 6-aminohexanenitrile, which is a byproduct of hexamethylenediamine production from adiponitrile.[12][13]
Synthesis Workflow
The synthesis process can be summarized as follows:
-
Dimerization of 6-aminohexanenitrile : This step involves the catalytic reaction of 6-aminohexanenitrile to form di(5-cyanophenyl)amine.
-
Hydrogenation : The resulting intermediate is then hydrogenated using a nitrile hydrogenation catalyst to yield this compound.[12][13]
Caption: Simplified synthesis workflow for this compound.
Reactivity and Applications
The presence of primary and secondary amine groups makes this compound a reactive molecule with a wide range of applications across various industries. It is known to neutralize acids in exothermic reactions to form salts and water.[2][8][9][11] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][8][9][11]
Key Applications
-
Epoxy Curing Agent : The amine groups can react with epoxy resins, making it an effective curing agent or hardener in coatings and adhesives.[1][7]
-
Polyamide Resins : It serves as a monomer in the synthesis of polyamide resins used in adhesives, films, and plastics.[1]
-
Corrosion and Scale Inhibitors : Its ability to form films on metal surfaces and chelate metal ions makes it useful in corrosion and scale inhibitor formulations.[1][7]
-
Asphalt Additives : It is used as an anti-strip additive in asphalt, improving the adhesion between the aggregate and the binder.[1][7]
-
Chelating and Flocculating Agents : The multiple amine groups allow it to act as a chelating agent for various metal ions and as a flocculant in water treatment and ore processing.[1][7]
-
Polyurethane Chain Extender/Catalyst : It can function as a chain extender or catalyst in the production of polyurethanes.[1]
-
Research Applications : In a laboratory setting, it has been used in the synthesis of other complex molecules and as a ligand in coordination chemistry.[3][11]
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
Hazard Identification
-
GHS Classification : It is classified as harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3][14][15]
-
Health Hazards : Causes burns to the eyes, skin, and digestive and respiratory tracts.[16] The toxicological properties have not been fully investigated.[16]
-
Acute Toxicity : The oral LD50 in rats is reported to be 450 mg/kg.[14][17]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves (chemical-impermeable), and eye/face protection (eyeshields, faceshields).[3][14][15] In case of insufficient ventilation, use a suitable respirator.[17]
-
Ventilation : Handle in a well-ventilated area, preferably in a closed system or with local exhaust ventilation to minimize dust or vapor generation.[14][15][16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][11][16] It is hygroscopic and should be protected from moisture.[11][16]
-
Spill and Disposal : In case of a spill, avoid dust formation and contact with the material.[15][18] Collect the spilled material and place it in a suitable, closed container for disposal.[18] Disposal should be in accordance with local environmental regulations.[10]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[16][18]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[16] Get medical aid immediately.[16]
-
Ingestion : If swallowed, do NOT induce vomiting.[14][16] Rinse mouth with water and seek immediate medical attention.[18]
-
Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen.[16] Seek immediate medical attention.[16]
Conclusion
This compound is a valuable industrial chemical with a diverse range of applications stemming from its unique molecular structure. Its utility as an epoxy curing agent, a component in polyamide synthesis, and a corrosion inhibitor highlights its importance in material science and industrial processes. However, its corrosive and toxic nature necessitates strict adherence to safety and handling protocols to ensure the well-being of researchers and industrial workers. A thorough understanding of its properties is crucial for its effective and safe utilization.
References
- This compound technical grade, 40 143-23-7 - Sigma-Aldrich. (URL: )
- Dytek® BHMT | this compound - INVISTA. (URL: )
- This compound | 143-23-7 | FB157554 - Biosynth. (URL: )
- Material Safety Data Sheet this compound MSDS# 33178 Section 1. (URL: )
- Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde. (URL: )
- This compound | CAS 143-23-7 | SCBT - Santa Cruz Biotechnology. (URL: )
- This compound CAS#: 143-23-7 - ChemicalBook. (URL: )
- This compound | 143-23-7 - ChemicalBook. (URL: )
- CAS Number 143-23-7 | this compound - Spectrum Chemical. (URL: )
- N-(6-Aminohexyl)-1,6-hexanediamine - PubChem. (URL: )
- 143-23-7, this compound Formula - ECHEMI. (URL: )
- US4906783A - Preparation of bis(hexamethylene)
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (URL: )
- Material Safety D
- sigma-aldrich - Safety D
- Dytek Bhmt-Hp (this compound) - Invista Specialty Chemicals - SpecialChem. (URL: )
- BIS-HEXAMETHYLENE TRIAMINE - CAMEO Chemicals - NOAA. (URL: )
- Preparation of bis(hexamethylene)
Sources
- 1. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 2. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 143-23-7 | FB157554 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde [knowde.com]
- 8. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | 143-23-7 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. This compound CAS#: 143-23-7 [m.chemicalbook.com]
- 12. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. isg.ku.edu.tr [isg.ku.edu.tr]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Spectroscopic Blueprint of Bis(hexamethylene)triamine: A Guide for Researchers
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Analysis of Bis(hexamethylene)triamine.
Introduction
This compound (BHMT), with the CAS registry number 143-23-7, is a versatile aliphatic triamine used extensively as a chemical intermediate in the synthesis of polymers, epoxy curing agents, and corrosion inhibitors.[1][2] Its molecular structure, comprising two primary amine groups and a central secondary amine linked by two hexamethylene chains, gives rise to a distinct spectroscopic fingerprint.[1][3] This guide provides a comprehensive analysis of BHMT using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for scientists in quality control, process development, and research.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in BHMT dictates its spectral characteristics. The presence of two types of amine environments (primary and secondary) and the symmetry of the alkyl chains are key to interpreting the resulting spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For BHMT, the spectrum is characterized by distinct signals corresponding to the methylene (-CH₂-) groups and the amine (-NH and -NH₂) protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as protic solvents can lead to the exchange of amine protons, potentially broadening or obscuring their signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
¹H NMR Spectral Interpretation
The symmetry of the BHMT molecule simplifies the ¹H NMR spectrum. We can anticipate signals for the protons on the carbons adjacent to the nitrogen atoms (α-CH₂) and the other methylene groups in the aliphatic chain. The protons of the primary and secondary amines will also produce signals, though their position can be variable.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (adjacent to primary NH₂) | ~2.7 | Triplet (t) | 4H |
| -CH₂- (adjacent to secondary NH) | ~2.6 | Triplet (t) | 4H |
| Internal -CH₂- groups | ~1.3 - 1.5 | Multiplet (m) | 16H |
| Primary Amine (-NH₂) | Variable (e.g., ~1.1) | Singlet (s, broad) | 4H |
| Secondary Amine (-NH) | Variable (e.g., ~1.0) | Singlet (s, broad) | 1H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Caption: Molecular structure of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation and corrections.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂- (adjacent to primary NH₂) | ~42 |
| -CH₂- (adjacent to secondary NH) | ~50 |
| Internal -CH₂- groups | ~27 - 32 |
Note: Chemical shifts are approximate and can be influenced by the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Neat (between salt plates): As BHMT can be a low-melting solid, a thin film can be prepared by melting a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4][5]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.[6]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum should be collected and subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum of BHMT is dominated by absorptions corresponding to N-H and C-H bonds.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium |
| 3350 - 3310 | N-H stretching | Secondary Amine (-NH-) | Weak |
| 2920 - 2850 | C-H stretching (asymmetric and symmetric) | Methylene (-CH₂) | Strong |
| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) | Medium |
| 1470 - 1450 | C-H bending (scissoring) | Methylene (-CH₂) | Medium |
| ~1130 | C-N stretching | Amine | Medium-Weak |
| 850 - 750 | N-H wagging | Primary and Secondary Amines | Broad, Medium |
Source: Data compiled from multiple sources.[1]
Caption: General workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-300).
MS Spectral Interpretation
The molecular ion peak (M⁺) for BHMT is expected at m/z 215, corresponding to its molecular weight (C₁₂H₂₉N₃).[4][7] Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Fragmentation in amines is often directed by the nitrogen atom, leading to α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[8]
Expected Fragmentation Pattern:
-
m/z 215 (M⁺): The molecular ion.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the secondary amine is a likely fragmentation pathway. This can lead to the formation of various iminium ions. For instance, cleavage can result in a fragment with the loss of a pentyl radical (C₅H₁₁) leading to a peak at m/z 144. Another common fragmentation is the loss of an aminohexyl group.
Caption: Simplified major fragmentation pathways for BHMT in EI-MS.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a robust and comprehensive characterization of the molecule. Each technique offers complementary information, from the detailed atomic connectivity revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern determined by MS. This guide serves as a technical resource for the unambiguous identification and quality assessment of BHMT in various scientific and industrial applications.
References
-
SpectraBase. This compound. [Link]
-
PubChem. N-(6-Aminohexyl)-1,6-hexanediamine. [Link]
-
Chemsrc. This compound | CAS#:143-23-7. [Link]
-
SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
-
SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]
-
Spectral Database for Organic Compounds (SDBS). Bioregistry. [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]
-
Re3data.org. Spectral Database for Organic Compounds. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Methenamine - NIST WebBook. [Link]
-
Chemical-Suppliers.com. This compound | CAS 143-23-7. [Link]
-
De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
The Royal Society of Chemistry. Chemicals this compound (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95 -.... [Link]
-
National Institute of Standards and Technology. 1,4-tetramethylene-bis(hexanamide) - NIST WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Structure-Activity Relationships of this compound and its Implications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 143-23-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(143-23-7) MS spectrum [chemicalbook.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Bis(hexamethylene)triamine CAS number and synonyms
An In-Depth Technical Guide to Bis(hexamethylene)triamine
Abstract
This compound (BHMT), a triamine with a distinct molecular architecture, has emerged as a chemical intermediate of significant interest, extending its utility beyond traditional industrial applications into the nuanced realms of pharmaceutical research and drug development. This guide provides a comprehensive technical overview of BHMT, consolidating critical data on its chemical identity, physicochemical properties, synthesis methodologies, and key applications. With a focus on its burgeoning role as a molecular scaffold for novel therapeutics, particularly antibacterial agents, this document synthesizes field-proven insights and experimental protocols. It is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding of BHMT's structure-activity relationships and its potential in advanced chemical synthesis.
Chemical Identity and Nomenclature
This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.
The compound is known by a variety of synonyms in commercial and academic literature, which are crucial for comprehensive database searches and procurement.
-
Primary Synonyms :
-
Other Names :
Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physical and chemical properties. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₉N₃ | [1][4] |
| Molecular Weight | 215.38 g/mol | [1][2][4][7] |
| Appearance | Colorless to light beige crystalline or flaked solid. | [3][7][8] |
| Melting Point | 33-36 °C | [2][9] |
| Boiling Point | 163-165 °C at 4 mmHg | [2][8][9] |
| Density | 0.85 g/mL at 20 °C | [2][3][9] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [2][3] |
| Water Solubility | Very soluble | [3][7] |
| Refractive Index | n20/D 1.49 | [2][3][9] |
| Flash Point | >110 °C (>230 °F) | [3][4] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two industrial pathways: as a recovered byproduct and via direct chemical synthesis. Understanding these pathways is critical for assessing purity, potential contaminants, and economic viability.
Recovery from Hexamethylenediamine Manufacturing
A significant commercial source of BHMT is as a byproduct from the manufacturing of hexamethylenediamine, a key monomer in the production of nylon 6,6.[10][11] The distillation residues, or "still heels," from this process can contain 5-40% BHMT by weight.[10][11] While direct distillation can be used for recovery, the high boiling point of BHMT presents challenges, often leading to thermal degradation and tar formation.[10][11]
Direct Synthesis from 6-Aminohexanenitrile
A more controlled synthesis route involves a two-step catalytic process starting from 6-aminohexanenitrile.[10][11][12] This method offers greater control over the final product's purity.
-
Dimerization: 6-aminohexanenitrile is catalytically reacted to form di(5-cyanopentyl)amine.
-
Hydrogenation: The resulting dinitrile is then hydrogenated to yield this compound.
This process is detailed further in the experimental protocol section.
Key Applications in Research and Development
While BHMT has established uses as a curing agent for epoxy resins, an asphalt additive, and in the manufacturing of polymers and paper products, its applications in advanced research are of primary interest to the scientific community.[11][13]
Scaffold for Novel Antibacterial Agents
The molecular structure of BHMT, featuring two primary amines and one central secondary amine connected by flexible hexamethylene chains, makes it an excellent scaffold for designing new therapeutic agents.[14][15] Researchers have leveraged this structure to create compounds with potent antibacterial activity, even against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14] By modifying the amine groups, scientists can synthesize derivatives that effectively disrupt bacterial cell functions, eliminate dormant cells, and eradicate biofilms.[14]
Structure-Activity Relationship (SAR) Studies
BHMT's structural similarity to natural polyamines like spermidine has prompted investigations into its biological activity.[15] However, its extended chain length results in distinct behaviors. For example, unlike spermidine, BHMT shows a strong inhibitory effect on mitochondrial permeability transition, a process linked to programmed cell death, without significantly increasing mitochondrial calcium accumulation.[15] These differential activities, revealed through SAR studies, are crucial for the rational design of targeted drug molecules.[15]
Advanced Materials and Supramolecular Chemistry
BHMT serves as a versatile building block in material science. It has been used as an organic bifunctional guest molecule to form one-dimensional chains of polyoxotungstate host compounds.[2] Its ability to act as a cross-linking agent is also being explored to create high-performance polymers with improved mechanical properties.[15] Computational studies, such as Density Functional Theory (DFT), have been employed to predict its molecular conformation and reactivity, aiding in the design of new materials and chemical processes.[15][16]
Experimental Protocols
Synthesis of this compound from 6-Aminohexanenitrile
This protocol is based on the catalytic two-step process described in patent literature.[11][12] It is designed for execution by trained chemists in a controlled laboratory setting.
Step 1: Catalytic Dimerization of 6-Aminohexanenitrile
-
Reactor Setup: Charge a suitable reaction vessel with 452 g of 6-aminohexanenitrile and 10 g of a 5% palladium on alumina catalyst.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and maintain a slow stream bubbling through the mixture throughout the reaction.
-
Heating: Heat the slurry to 150°C. The reaction temperature can range from 50°C to 250°C, with a preferred range of 140°C to 200°C.
-
Reaction Time: Maintain the temperature for 10 to 20 hours. Monitor the reaction for the evolution of ammonia. The goal is to achieve a 25-50% conversion to di(5-cyanopentyl)amine.
-
Catalyst Separation: After cooling, separate the reaction product from the catalyst via filtration or decantation.
Step 2: Hydrogenation of di(5-cyanopentyl)amine
-
Hydrogenation Reactor: Transfer the crude di(5-cyanopentyl)amine mixture to a high-pressure hydrogenation reactor.
-
Hydrogenation Catalyst: Add a suitable nitrile hydrogenation catalyst, such as chromium-promoted Raney cobalt (e.g., 28 g).
-
Hydrogenation: Pressurize the reactor with hydrogen to 600 psig and maintain the reaction for approximately 6 hours.
-
Product Analysis: After the reaction, depressurize and analyze the product mixture using gas chromatography. The mixture will contain this compound along with hexamethylenediamine and other minor byproducts.
-
Purification: Isolate the this compound from the reaction mixture by vacuum distillation.
Caption: Synthesis workflow for this compound.
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
-
Hazards: It causes severe skin burns and eye damage.[6][17][18] It is harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[6][17][18][19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8][18]
-
Skin Protection: Handle with compatible, chemical-resistant gloves. Wear impervious, flame-resistant clothing.[8][17]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated.[8][17]
-
-
Handling: Handle in a well-ventilated area.[8] Avoid formation of dust and aerosols.[8] Wash thoroughly after handling and do not eat, drink, or smoke in the work area.[6][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] It is hygroscopic and should be protected from moisture.[9][19]
-
Spill Response:
Caption: Emergency workflow for a this compound spill.
References
-
N-(6-Aminohexyl)-1,6-hexanediamine - PubChem. [Link]
- US4906783A - Preparation of bis(hexamethylene)
-
Preparation of this compound - Justia Patents. [Link]
-
This compound: A Key Intermediate for Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Structure-Activity Relationships of this compound and its Implications. [Link]
- CN104844649A - Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid))
-
The Role of Computational Chemistry in Understanding this compound. [Link]
-
Chemicals this compound (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95 - The Royal Society of Chemistry. [Link]
-
Dytek® BHMT (this compound) - Chemical Online. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. ビス(ヘキサメチレン)トリアミン technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 143-23-7 | FB157554 [biosynth.com]
- 5. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 6. This compound | 143-23-7 | TCI AMERICA [tcichemicals.com]
- 7. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 143-23-7 [chemicalbook.com]
- 10. Buy this compound | 143-23-7 [smolecule.com]
- 11. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. Dytek® BHMT (this compound) [chemicalonline.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. biosynth.com [biosynth.com]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. isg.ku.edu.tr [isg.ku.edu.tr]
Solubility of Bis(hexamethylene)triamine in various solvents
An In-Depth Technical Guide to the Solubility of Bis(hexamethylene)triamine
Introduction
This compound (BHMT), with CAS Number 143-23-7, is an aliphatic triamine featuring a unique molecular structure that makes it a valuable intermediate in numerous chemical applications.[1][2] Its structure, consisting of two primary and one secondary amine group linked by flexible hexamethylene chains, dictates its chemical behavior and physical properties, most notably its solubility.[2] For researchers, scientists, and drug development professionals, a thorough understanding of BHMT's solubility is paramount for its effective use in synthesis, formulation, and as a functional agent.[1] This guide provides a comprehensive analysis of BHMT's solubility profile, the underlying physicochemical principles, standardized protocols for its determination, and its implications in practical applications, from polymer science to the development of novel antibacterial agents.[3][4]
Physicochemical Properties Governing Solubility
This compound is a colorless to light yellow crystalline or flaked solid at room temperature.[3][5] Its solubility characteristics are primarily governed by the following molecular features:
-
Hydrogen Bonding: The presence of three amine (-NH) groups allows BHMT to act as both a hydrogen bond donor and acceptor.[6] This capacity for extensive hydrogen bonding with protic solvents is the dominant factor in its high solubility in polar media like water.
-
Polarity: The nitrogen atoms in the amine groups create a significant dipole moment, rendering the molecule polar. This polarity facilitates interactions with other polar solvent molecules.
-
Basicity: As an amine, BHMT is basic. It readily reacts with acids in exothermic reactions to form ammonium salts.[7][8] The formation of these ionic salts dramatically increases its solubility in acidic aqueous solutions.[9][10]
Solubility Profile of this compound
BHMT exhibits significant solubility in polar solvents, a characteristic that underpins its versatility.[3] The available quantitative and qualitative data are summarized below.
Quantitative Solubility Data
The solubility of BHMT has been quantified in key polar solvents, providing a clear baseline for experimental design.
| Solvent | Chemical Formula | Solubility | Temperature | Reference(s) |
| Water | H₂O | 437 g/L | 20 °C | [3][7] |
| Methanol | CH₃OH | Soluble | Not Specified | [7][11] |
Discussion of Solubility Behavior
The high aqueous solubility of BHMT (437 g/L at 20°C) is a direct result of the strong hydrogen bonding between its three amine groups and water molecules.[3][7] Each N-H bond can act as a hydrogen bond donor, while the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor. This extensive interaction network allows the compound to be readily solvated by water.
Caption: Hydrogen bonding between BHMT's amine groups and water.
While described as soluble in methanol, quantitative data is less common.[7][11] Its solubility in other organic solvents follows the "like dissolves like" principle. As a polar aliphatic amine, it is expected to have better solubility in polar organic solvents (e.g., ethanol, DMSO) than in non-polar solvents like hexane. For aromatic polyamines, solubility in organic solvents is typically higher.[12][13]
Experimental Determination of Solubility
For novel solvent systems or applications requiring precise concentrations, experimental determination of solubility is essential. The following protocol outlines a reliable gravimetric method for this purpose.
Protocol: Gravimetric Solubility Determination
This method determines solubility by creating a saturated solution and measuring the mass of solute in a known volume of the solvent.
Pillars of Trustworthiness:
-
Isothermal Conditions: Solubility is highly temperature-dependent. All steps must be conducted at a constant, recorded temperature.
-
Equilibrium State: The system must reach equilibrium to ensure the solution is truly saturated. This is achieved through adequate mixing time.
-
Accurate Measurement: Use of calibrated analytical balances and volumetric glassware is critical for reliable data.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of BHMT to a known volume of the chosen solvent in a sealable container (e.g., a jacketed glass vessel connected to a temperature-controlled water bath). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the container to prevent solvent evaporation. Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24 hours) at a constant, controlled temperature. This ensures the solution reaches equilibrium.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure a solid-free supernatant, use a centrifuge or allow the mixture to stand undisturbed in the temperature-controlled environment for several hours.
-
Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated volumetric pipette. To avoid temperature fluctuations, ensure the pipette is at the same temperature as the solution.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporation dish). Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating can be applied if the thermal stability of BHMT permits, but avoid high temperatures that could cause degradation.[14]
-
Mass Determination: Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture. Weigh the container with the dried BHMT residue on an analytical balance.
-
Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of Residue (g) / Volume of Aliquot (L))
Caption: Experimental workflow for gravimetric solubility determination.
Applications Driven by Solubility
The solubility profile of BHMT is a key enabler of its diverse applications:
-
Pharmaceutical Development: Its high water solubility is advantageous when using BHMT as a scaffold for novel antibacterial agents, as it can improve the bioavailability of the final drug product.[1][3]
-
Polymer and Material Science: As a curing agent for epoxies or a monomer in polyamide synthesis, its solubility in relevant solvent or resin systems is crucial for achieving a homogeneous reaction mixture and uniform material properties.[4][13]
-
Aqueous Formulations: BHMT is used as a flocculating and chelating agent in water treatment and other aqueous systems, applications that are entirely dependent on its ability to dissolve in water.[4][15]
-
Surface Modification: It has been used as a solvent to coat amphiphilic polymers onto quantum dots, enhancing their water solubilization for bioimaging applications.[7][16]
Conclusion
This compound is a polar, basic compound whose high solubility in water and other polar solvents is a defining characteristic. This property, rooted in its molecular structure's capacity for hydrogen bonding, is fundamental to its utility across various scientific and industrial fields. For researchers, a quantitative understanding of its solubility, supported by robust experimental protocols, is essential for leveraging its full potential in designing new materials, developing innovative therapeutics, and advancing chemical synthesis.
References
-
N-(6-Aminohexyl)-1,6-hexanediamine - PubChem . National Center for Biotechnology Information. [Link]
-
Experiment 27 - Amines and Amides - Jay C. McLaughlin . Jay C. McLaughlin. [Link]
-
Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE . EMBIBE. [Link]
-
This compound: A Key Intermediate for Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Structure-Activity Relationships of this compound and its Implications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amine Unknowns . Unknown Source. [Link]
-
Experiment 13 – Properties of Amines and Amides - Moorpark College . Moorpark College. [Link]
-
The Role of Computational Chemistry in Understanding this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Material Safety Data Sheet this compound MSDS# 33178 Section 1 . Acros Organics. [Link]
-
Buy this compound | 143-23-7 . Dalchem. [Link]
-
Test for Amino Groups - BYJU'S . BYJU'S. [Link]
-
Polyamine - Wikipedia . Wikipedia. [Link]
- JPH07113009A - Solvent-soluble aromatic polyamine and production thereof - Google Patents.
-
Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3 . ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (143-23-7) for sale [vulcanchem.com]
- 4. specialchem.com [specialchem.com]
- 5. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 143-23-7 | FB157554 [biosynth.com]
- 7. This compound CAS#: 143-23-7 [m.chemicalbook.com]
- 8. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemhaven.org [chemhaven.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. JPH07113009A - Solvent-soluble aromatic polyamine and production thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. isg.ku.edu.tr [isg.ku.edu.tr]
- 15. Bis (Hexamethylene Triamine Penta (Methylene Phosphonic Acid)) - 34690-00-1 and BHMTPHPN(Nax) [rawchem2021.en.made-in-china.com]
- 16. Buy this compound | 143-23-7 [smolecule.com]
An In-Depth Technical Guide to Bis(hexamethylene)triamine (BHMT)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to a Versatile Aliphatic Amine
Bis(hexamethylene)triamine (BHMT), known systematically as N'-(6-aminohexyl)hexane-1,6-diamine, is a linear aliphatic triamine characterized by two primary amine groups and one secondary amine group, separated by hexamethylene chains.[1][2] This structure imparts a unique combination of properties, including high reactivity, basicity, and the ability to act as a cross-linking and chelating agent.[3][4] While its primary applications are in polymer chemistry and industrial formulations, its structural similarity to biological polyamines like spermidine has opened avenues for its use as a tool compound in biochemical and pharmaceutical research.[5] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, key applications, and essential safety protocols.
Chemical Identity and Molecular Structure
Accurate identification is critical for regulatory compliance, experimental design, and interpretation of results. BHMT is recognized by several names and identifiers across chemical databases and commercial suppliers.
Common Synonyms: Bis(6-aminohexyl)amine, 6,6′-Iminodihexylamine, Dihexylenetriamine, 1,13-Diamino-7-azatridecane.[3][6][7] Linear Formula: NH₂(CH₂)₆NH(CH₂)₆NH₂[1] Molecular Formula: C₁₂H₂₉N₃[3][6] Molecular Weight: 215.38 g/mol [1][2][4][5][6] CAS Number: 143-23-7[8]
The molecular architecture is fundamental to its function, with the three nitrogen atoms serving as reactive sites and the long hydrocarbon chains providing flexibility and influencing its physical properties.
Caption: Molecular structure of this compound.
Physicochemical Properties
The utility of BHMT in various applications is dictated by its physical and chemical properties. It is typically supplied as a colorless to light-yellow crystalline or flaked solid.[2][3][5]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 215.38 g/mol | [1][2][4][6] |
| Molecular Formula | C₁₂H₂₉N₃ | [3][6] |
| Appearance | Colorless crystalline or flaked solid | [2][3][5][9] |
| Melting Point | 33-36 °C (91-97 °F) | [1][5] |
| Boiling Point | 163-165 °C at 4 mmHg | [1][5] |
| Flash Point | 113 °C (235 °F) - closed cup | [1][4] |
| Density | 0.85 g/mL at 20 °C | [9] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [1][9] |
| Water Solubility | Very soluble | [2][9] |
| pH | 12.6 (5% Aqueous Solution) | [3] |
BHMT is hygroscopic, meaning it readily absorbs moisture from the air, and is stable under recommended storage conditions.[10] Its high water solubility is a key feature for applications requiring aqueous phases.[2][9] Chemically, it behaves as a typical amine, neutralizing acids in exothermic reactions to form salts and reacting with a variety of organic compounds including isocyanates, epoxides, and acid halides.[5][9]
Applications in Research and Industry
The trifunctional nature of BHMT makes it a highly versatile molecule. Its applications span heavy industry and specialized scientific research.
Polymer and Materials Science
The primary industrial use of BHMT is as a building block and curing agent in polymer systems.
-
Epoxy Curing Agent: The active hydrogens on the amine groups react readily with epoxide rings, making BHMT an effective hardener for epoxy resins used in coatings, adhesives, and composites.[3][11]
-
Polyamide Resins: It serves as a monomer in the synthesis of specialized polyamides, imparting flexibility and improved adhesion for use in inks, films, and adhesives.[3]
-
Polyurethane Chain Extender: In polyurethane manufacturing, it acts as a chain extender and catalyst, modifying the final properties of the polymer.[3][12]
Industrial Formulations
BHMT is incorporated into various formulations for its chemical properties.
-
Corrosion and Scale Inhibitors: It can be used to formulate corrosion inhibitors, particularly in oil and gas extraction, by forming a protective film on metal surfaces.[3][9]
-
Asphalt Additives: It functions as an anti-stripping agent or binder in asphalt, improving the adhesion between the aggregate and the bitumen binder.[3][11]
Advanced Research Applications
For scientists and researchers, BHMT serves more specialized roles.
-
Precursor for Nanomaterials: It has been used as a precursor for synthesizing zinc oxide (ZnO) nanostructures on titanium dioxide (TiO₂) nanofibers, demonstrating its utility in creating advanced functional materials.[1][5]
-
Biochemical Research Tool: Due to its structural resemblance to spermidine, BHMT has been used to investigate the role of polyamines in cellular processes. Studies have shown it can inhibit calcium-induced mitochondrial permeability transition, a key event in cell death pathways, without enhancing mitochondrial calcium accumulation like spermidine.[5] This makes it a valuable tool for dissecting specific mechanisms of polyamine action.
Safety, Handling, and Storage Protocol
The scientific integrity of any experiment relies on the safe and proper handling of all chemical reagents. BHMT is a corrosive and hazardous compound requiring strict adherence to safety protocols.
Hazard Identification
-
Primary Hazards: Causes severe skin burns and eye damage.[10][13][14] It is classified as harmful if swallowed and can be harmful if absorbed through the skin.[1][14] Inhalation of dust or vapors may cause respiratory tract irritation.[1][10]
-
Personal Protective Equipment (PPE): Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[10][13]
Experimental Protocol: Safe Handling and Solution Preparation
This protocol outlines the essential steps for safely handling solid BHMT and preparing a standard aqueous solution. The causality for these steps is rooted in the compound's corrosive and hygroscopic nature.[10][15]
Sources
- 1. 双(六亚甲基)三胺 technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 4. This compound | 143-23-7 | FB157554 [biosynth.com]
- 5. Buy this compound | 143-23-7 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. labsolu.ca [labsolu.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
- 11. Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde [knowde.com]
- 12. specialchem.com [specialchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(hexamethylene)triamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hexamethylene)triamine (BHMT) is a molecule of significant industrial relevance, utilized in the synthesis of polyamides and as a curing agent for epoxy resins.[1] A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for predicting its physical properties, reactivity, and interactions in various chemical systems. This guide provides a detailed technical framework for the crystal structure analysis of this compound, primarily through the technique of single-crystal X-ray diffraction. It is designed to furnish researchers with the theoretical underpinnings and practical methodologies required to successfully elucidate the crystal structure of this and similar aliphatic amines.
Introduction to this compound and the Rationale for Crystal Structure Analysis
This compound, with the chemical formula C₁₂H₂₉N₃, is a triamine featuring two hexamethylene chains linked by a secondary amine.[2][3] Its structure imparts a combination of flexibility from the aliphatic chains and reactivity from the primary and secondary amine groups. While spectroscopic methods such as NMR and IR spectroscopy can confirm its chemical connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure and intermolecular interactions in the solid state.[4][5]
The key insights to be gained from the crystal structure analysis of this compound include:
-
Molecular Conformation: Elucidation of the precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. This is crucial for understanding the molecule's flexibility and preferred spatial arrangement.
-
Intermolecular Interactions: Identification and characterization of non-covalent interactions, such as hydrogen bonds, which govern the packing of molecules in the crystal lattice.[6]
-
Polymorphism: The potential for this compound to crystallize in different forms (polymorphs) with distinct physical properties.
-
Structure-Property Relationships: Correlation of the atomic-level structure with macroscopic properties like melting point, solubility, and reactivity.
Experimental Workflow for Crystal Structure Analysis
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the critical stages of this workflow.
Material Procurement and Purification
The starting point for any crystallographic study is the acquisition of a pure sample of the compound of interest. This compound is commercially available, often as a technical-grade solid.[2][7][8][9] For crystallographic purposes, high purity is essential, and thus, purification by methods such as recrystallization or sublimation may be necessary.
Crystal Growth: The Cornerstone of a Successful Analysis
The growth of high-quality single crystals is often the most challenging aspect of X-ray crystallography.[10] For a small organic molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution induces crystallization.
-
Vapor Diffusion: A drop of the compound's solution is placed in a sealed container with a larger reservoir of a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the drop, causing crystallization.[5]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
The choice of solvent is critical and often determined empirically. For this compound, which is soluble in water, a range of organic solvents should also be screened.[11]
Table 1: Potential Solvents for Crystallization of this compound
| Solvent | Rationale |
| Water | High solubility may require slow evaporation or cooling techniques. |
| Ethanol/Methanol | Good solvents for many amines, suitable for cooling crystallization. |
| Acetonitrile | A polar aprotic solvent that can offer different crystal packing. |
| Toluene | A non-polar solvent that may yield different polymorphs. |
| Mixed Solvents | Fine-tuning solubility by using mixtures of good and poor solvents. |
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.[12][13]
Experimental Protocol for Data Collection:
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a sensitive detector.[12]
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.
Diagram 1: Workflow for Single-Crystal X-ray Diffraction
Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.
Structure Solution and Refinement
The diffraction data provides the raw information needed to determine the arrangement of atoms in the crystal.
Structure Solution
The "phase problem" in crystallography prevents a direct calculation of the electron density from the diffraction intensities. Therefore, computational methods are used to generate an initial model of the crystal structure. For small molecules like this compound, direct methods or charge flipping algorithms are highly effective.
Structure Refinement
The initial structural model is then refined against the experimental data using a least-squares minimization process. This iterative procedure adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction intensities.
Analysis and Interpretation of the Crystal Structure
A successful structure refinement yields a detailed three-dimensional model of the this compound molecule in the crystal.
Molecular Geometry
The refined structure will provide precise measurements of all bond lengths, bond angles, and torsion angles. For this compound, key parameters to analyze include:
-
The C-N-C bond angles around the central nitrogen atom, which will reveal the degree of pyramidalization.[14]
-
The conformation of the hexamethylene chains, which are likely to adopt a staggered arrangement to minimize steric hindrance.
-
The geometry around the primary amine groups.
Intermolecular Interactions and Crystal Packing
The amine groups in this compound are capable of acting as both hydrogen bond donors and acceptors. A thorough analysis of the crystal packing will involve identifying and characterizing the network of hydrogen bonds. These interactions are expected to play a dominant role in the supramolecular assembly of the molecules in the crystal.[6]
Diagram 2: Potential Hydrogen Bonding in this compound
Sources
- 1. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 2. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. rigaku.com [rigaku.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. echemi.com [echemi.com]
- 8. 双(六亚甲基)三胺 technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 143-23-7 | FB157554 [biosynth.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. excillum.com [excillum.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Quantum Mechanical Calculations for Bis(hexamethylene)triamine (BHT)
Abstract
Bis(hexamethylene)triamine (BHT), a molecule with the chemical formula C₁₂H₂₉N₃, presents a compelling case study for computational chemistry due to its structural flexibility and significant role as a chemical intermediate.[1][2] Its applications range from being a robust scaffold for novel antibacterial agents to a cross-linking agent in polymer science.[3][4][5] Understanding the structure-activity relationships of BHT at a fundamental level is paramount for optimizing its function in these diverse fields.[4] Quantum mechanical (QM) calculations offer a powerful, first-principles approach to elucidate the electronic structure, conformational preferences, and reactivity of BHT, thereby guiding experimental design and accelerating research and development.[6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for performing accurate quantum mechanical calculations on this compound. We will delve into the rationale behind selecting appropriate computational methods and basis sets, detail the workflow from structure generation to property calculation, and discuss the interpretation of the resulting data.
Introduction: The Scientific Imperative for Modeling this compound
This compound is characterized by two primary amine terminals and a central secondary amine, connected by flexible hexamethylene chains.[4] This structure imparts a unique combination of basicity, nucleophilicity, and conformational freedom. In drug development, particularly in the creation of new antibiotics, BHT serves as a backbone for molecules designed to disrupt bacterial cell functions.[1] Its structural similarity to natural polyamines like spermidine also suggests potential interactions with biological macromolecules, such as DNA.[4][8]
Experimental characterization alone cannot fully capture the dynamic nature of BHT or the intricate details of its electronic landscape. Quantum mechanical calculations bridge this gap by providing a predictive framework for a molecule's behavior.[9] By solving approximations to the Schrödinger equation, we can determine energies, molecular structures, vibrational frequencies, and a host of other chemical properties, offering insights that are often difficult or impossible to obtain experimentally.[10][11]
Foundational Pillars: Selecting the Right Computational Methodology
The accuracy and feasibility of any QM calculation are dictated by the choice of the theoretical method and the basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and desired accuracy, informed by the specific scientific question at hand.
The Hierarchy of Methods: From Hartree-Fock to Density Functional Theory
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock approximates the many-electron wavefunction as a single Slater determinant.[12][13] It treats electron-electron repulsion in an averaged, mean-field manner, neglecting electron correlation.[14] While computationally efficient for an ab initio method, this neglect means HF typically overestimates fundamental frequencies and provides less accurate energetic predictions. However, it serves as an excellent, cost-effective starting point for geometry optimizations and is the basis for more advanced correlated methods.[12][15]
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-to-large molecules like BHT.[16][17] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable, a simplification that significantly reduces computational cost without a major sacrifice in accuracy.[6] The quality of a DFT calculation depends on the chosen exchange-correlation (XC) functional. For organic molecules like BHT, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly recommended.
-
B3LYP: A widely used and well-benchmarked hybrid functional, often providing reliable geometries and energies for a broad range of organic systems.
-
M06-2X: A high-nonlocality functional that often yields improved results for systems involving non-covalent interactions, which can be relevant for the intramolecular interactions within flexible BHT.[18]
The Language of Electrons: Choosing an Appropriate Basis Set
A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[19] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The nomenclature indicates its composition:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence orbital, affording more flexibility than a double-zeta set (e.g., 6-31G).[20]
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These are critical for accurately describing chemical bonds and non-spherical electron distributions, such as the lone pairs on BHT's nitrogen atoms.[20]
-
+: Adds diffuse functions, which are important for describing weakly bound electrons, anions, and non-covalent interactions.[21] For BHT, including diffuse functions is recommended for accurate proton affinity and interaction energy calculations.
-
-
Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematically converging towards the complete basis set limit. They are generally more accurate but also more computationally demanding than Pople-style sets.
Recommendation for BHT: For a robust and reliable calculation that balances accuracy and cost, the B3LYP/6-311+G(d,p) level of theory is an excellent starting point.
Recommended Software Packages
Several powerful software packages are available to perform these calculations.[22]
-
Gaussian: A comprehensive and widely used commercial software package for electronic structure calculations.[9][10][23]
-
ORCA: A versatile and powerful quantum chemistry program that is free for academic use.[24][25][26]
-
GAMESS: A general-purpose quantum chemistry package available at no cost.[27][28][29]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for a thorough quantum mechanical investigation of BHT.
Step 1: Constructing the Initial 3D Structure
Before any calculation can begin, an initial 3D coordinate file for BHT is required. This can be achieved using molecular building software such as Avogadro or GaussView.[30] Given the flexibility of the hexamethylene chains, it is advisable to start with a chemically intuitive, extended conformation.
Step 2: Geometry Optimization
The initial structure is not guaranteed to be at an energy minimum. A geometry optimization is performed to find the coordinates corresponding to the lowest potential energy, representing the most stable conformation of the molecule.
Protocol:
-
Create an input file specifying the initial coordinates of BHT.
-
Select the desired method and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Specify the task as "Optimization" (e.g., Opt keyword in Gaussian and ORCA).
-
Execute the calculation. The software will iteratively adjust the atomic positions to minimize the forces between atoms until a stationary point on the potential energy surface is located.
Step 3: Vibrational Frequency Analysis
A successful optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the nature of this point.
Protocol:
-
Use the optimized geometry from the previous step as the input structure.
-
Use the same level of theory (method and basis set) as the optimization.
-
Specify the task as "Frequency" (e.g., Freq keyword).
-
Execute the calculation. The output will list the vibrational frequencies.
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Thermodynamics: The frequency calculation also provides crucial thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are necessary for calculating reaction energies.[11]
-
Step 4: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, a wealth of molecular properties can be calculated to understand BHT's chemical nature.
Protocol:
-
Using the optimized geometry, perform a "single-point energy" calculation (a calculation at a fixed geometry).
-
Request the desired properties in the input file. Key properties for BHT include:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[18] The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For BHT, the MEP will highlight the high negative potential around the nitrogen lone pairs, confirming them as the primary sites for protonation and electrophilic attack.
-
Proton Affinity (PA): The basicity of the different nitrogen atoms in BHT is a key chemical property. The gas-phase proton affinity can be calculated as the negative of the enthalpy change for the protonation reaction: BHT + H⁺ → [BHT-H]⁺. This requires optimizing the structure of both neutral BHT and its protonated forms (protonated at each unique nitrogen) and calculating their respective enthalpies.[31][32]
-
Natural Population Analysis (NPA): This analysis provides atomic charges, offering a quantitative measure of the charge distribution within the molecule.
-
Visualization and Data Interpretation
Workflow Diagrams
The overall computational process can be visualized as a logical flow.
Caption: A standard workflow for quantum mechanical characterization of a molecule.
Caption: Decision guide for selecting a computational method and basis set.
Data Presentation
Quantitative results should be summarized in clear, well-organized tables for easy comparison and interpretation.
Table 1: Summary of Calculated Energetic Properties for BHT at the B3LYP/6-311+G(d,p) level.
| Property | Value | Units |
| Electronic Energy + ZPVE | Calculated Value | Hartrees |
| Enthalpy | Calculated Value | Hartrees |
| Gibbs Free Energy | Calculated Value | Hartrees |
| HOMO Energy | Calculated Value | eV |
| LUMO Energy | Calculated Value | eV |
| HOMO-LUMO Gap | Calculated Value | eV |
| Dipole Moment | Calculated Value | Debye |
Table 2: Calculated Gas-Phase Proton Affinities (PA) for BHT Nitrogen Sites.
| Protonation Site | ΔH (kcal/mol) | Proton Affinity (kcal/mol) |
| Primary Amine (N-terminal) | Calculated Value | Calculated Value |
| Secondary Amine (N-central) | Calculated Value | Calculated Value |
Conclusion
Quantum mechanical calculations provide an indispensable toolkit for the modern researcher. For a molecule like this compound, these methods transform our understanding from a static 2D structure to a dynamic, predictive 3D model of its chemical behavior. By carefully selecting a suitable level of theory, such as B3LYP/6-311+G(d,p), and following a rigorous computational protocol of optimization, frequency validation, and property analysis, scientists can gain deep insights into the molecule's stability, reactivity, and electronic properties. This knowledge is crucial for the rational design of new pharmaceuticals and advanced materials, ultimately reducing experimental costs and accelerating the pace of innovation.
References
-
Neese, F. (n.d.). ORCA - FACCTs. Retrieved January 7, 2026, from [Link]
-
RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved January 7, 2026, from [Link]
-
Ames Lab. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved January 7, 2026, from [Link]
-
Ohio Supercomputer Center. (n.d.). ORCA. Retrieved January 7, 2026, from [Link]
-
ORCD Docs. (n.d.). ORCA. Retrieved January 7, 2026, from [Link]
-
HPC2N Support and Documentation. (n.d.). ORCA. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved January 7, 2026, from [Link]
-
Salehzadeh, S., Bayat, M., & Hashemi, M. (2007). Complete gas-phase proton microaffinity analysis of two bulky polyamine molecules. The Journal of Physical Chemistry A, 111(33), 8188–8192. [Link]
-
Wikipedia. (n.d.). Gaussian (software). Retrieved January 7, 2026, from [Link]
-
Princeton Research Computing. (n.d.). Gaussian. Retrieved January 7, 2026, from [Link]
-
Unknown. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. Retrieved January 7, 2026, from [Link]
-
University of Maryland. (n.d.). Gaussian | UMD Software Catalog. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). GAMESS (US). Retrieved January 7, 2026, from [Link]
-
ChemCompute. (n.d.). gamess. Retrieved January 7, 2026, from [Link]
-
PubMed Central. (n.d.). Density functional theory across chemistry, physics and biology. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). computational study of small organic molecular using density functional theory (DFT). Retrieved January 7, 2026, from [Link]
-
PIPER: Resources for Teaching Physical Chemistry. (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved January 7, 2026, from [Link]
-
Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved January 7, 2026, from [Link]
-
MateriApps. (2021). GAMESS-US – An open-source application for ab initio quantum chemical calculation. Retrieved January 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Research and Development. Retrieved January 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Structure-Activity Relationships of this compound and its Implications. Retrieved January 7, 2026, from [Link]
-
Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?. Retrieved January 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. Retrieved January 7, 2026, from [Link]
-
ARKAT USA. (2000). An ab initio Hartree-Fock study of the reactions of thiiranes with amines. Retrieved January 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Computational Chemistry in Understanding this compound. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). N-(6-Aminohexyl)-1,6-hexanediamine. Retrieved January 7, 2026, from [Link]
-
Devagiri Journal of Science. (n.d.). Computational Analysis of pKa Values of Alkanolamines. Retrieved January 7, 2026, from [Link]
-
YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved January 7, 2026, from [Link]
-
MDPI. (2024). Mechanism Exploration of the Effect of Polyamines on the Polishing Rate of Silicon Chemical Mechanical Polishing: A Study Combining Simulations and Experiments. Retrieved January 7, 2026, from [Link]
-
YouTube. (2023). How to choose a basis set in DFT calculations || part 4. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization?. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Hartree–Fock method. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (n.d.). Determination of pKa values and total proton distribution pattern of spermidine by carbon-13 nuclear magnetic resonance titrations. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. Retrieved January 7, 2026, from [Link]
-
Crawford, T. D. (n.d.). An Introduction to Hartree-Fock Molecular Orbital Theory. Retrieved January 7, 2026, from [Link]
-
Q-Chem. (n.d.). Interpreting the results of Hartree-Fock calculations: Ionized states and Koopmans theorem. Retrieved January 7, 2026, from [Link]
-
Whitehead Research Group. (n.d.). Theoretical Molecular Modelling and Quantum Theory Calculations of. Retrieved January 7, 2026, from [Link]
-
PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. Retrieved January 7, 2026, from [Link]
-
CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Algebraic methods in quantum mechanics: From molecules to polymers. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy. Retrieved January 7, 2026, from [Link]
-
PLOS One. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction. Retrieved January 7, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound technical grade, 40 143-23-7 [sigmaaldrich.com]
- 3. This compound | 143-23-7 | FB157554 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 7. nbinno.com [nbinno.com]
- 8. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]
- 9. Gaussian | UMD Software Catalog [swcatalog.umd.edu]
- 10. ritme.com [ritme.com]
- 11. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 13. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 23. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 24. ORCA - FACCTs [faccts.de]
- 25. ORCA | Ohio Supercomputer Center [osc.edu]
- 26. ORCA - HPC2N Support and Documentation [docs.hpc2n.umu.se]
- 27. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 28. GAMESS (US) - Wikipedia [en.wikipedia.org]
- 29. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]
- 30. nyu.edu [nyu.edu]
- 31. Complete gas-phase proton microaffinity analysis of two bulky polyamine molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. devagirijournals.com [devagirijournals.com]
Bis(hexamethylene)triamine reaction mechanisms and kinetics
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of Bis(hexamethylene)triamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (BHMT), a versatile aliphatic triamine, holds a significant position in industrial polymer chemistry and specialty chemical synthesis. Its unique molecular architecture, featuring two primary and one secondary amine group connected by flexible hexamethylene chains, dictates its reactivity and functional applications. This guide provides a comprehensive exploration of the core reaction mechanisms and kinetics associated with BHMT. We will delve into its primary industrial synthesis pathway, its critical role as an epoxy curing agent and a polyamide branching agent, and the analytical methodologies employed to characterize its reaction kinetics. This document is intended for researchers, chemists, and materials scientists seeking a deeper, field-proven understanding of BHMT's chemical behavior.
Introduction to this compound (BHMT)
This compound (CAS No: 143-23-7) is a C12 aliphatic triamine with the chemical structure H₂N-(CH₂)₆-NH-(CH₂)₆-NH₂.[1][2] It typically appears as a colorless crystalline or flaked solid.[3][4][5] The presence of three amine groups, spaced by long, flexible hydrocarbon chains, imparts a unique combination of high reactivity, basicity, and conformational flexibility.[6] These characteristics are central to its utility in various industrial applications.
Historically, BHMT has been known as a byproduct from the distillation residues, or "still heels," of hexamethylenediamine (HMDA) manufacturing, a key monomer for nylon 6,6 production.[1][2][7] However, its value as a performance-enhancing additive has led to the development of dedicated synthesis routes.[1][7] Its principal applications include acting as a branching agent in polyamides to modify fiber properties, a curing agent for epoxy resins to create robust thermoset networks, and a precursor for specialty chemicals like phosphonates used in water treatment.[1][8][9]
Table 1: Key Physical and Chemical Properties of BHMT
| Property | Value | Reference(s) |
| CAS Number | 143-23-7 | [10] |
| Molecular Formula | C₁₂H₂₉N₃ | [10] |
| Molecular Weight | 215.38 g/mol | [10] |
| Appearance | Colorless crystalline/flaked solid | [4][5] |
| Melting Point | 33-35 °C | [2][10] |
| Boiling Point | 220 °C | [10] |
| Water Solubility | Very soluble | [3][4] |
| Amine Hydrogen Equivalent Weight (AHEW) | ~43-57 g/eq | [9] |
Industrial Synthesis: A Two-Step Catalytic Pathway
While BHMT can be recovered from HMDA distillation residues, this process is often challenging due to its high boiling point, which can lead to thermal degradation.[1][2] A more direct and controlled industrial process involves the synthesis from 6-aminohexanenitrile, which itself can be derived from the partial hydrogenation of adiponitrile.[1][7] This pathway is a self-validating system as it provides a reliable route to high-purity BHMT, leveraging established petrochemical feedstocks.[11]
The synthesis is a two-step catalytic process designed to first build the secondary amine backbone and then convert the nitrile groups to primary amines.
Step 1: Catalytic Dimerization of 6-Aminohexanenitrile
The first stage involves the reaction of 6-aminohexanenitrile with itself to form di-(5-cyanopentyl)amine, releasing ammonia as a byproduct.[1]
-
Reaction: 2 * H₂N-(CH₂)₅-CN → NC-(CH₂)₅-NH-(CH₂)₅-CN + NH₃
-
Causality behind Experimental Choices:
-
Catalyst: The reaction is facilitated by a catalyst containing a noble metal such as palladium, platinum, or rhodium, often supported on alumina or carbon.[1][11] These metals are chosen for their high efficacy in promoting the deammoniation and coupling of amines.
-
Temperature: The reaction is typically conducted between 50°C and 250°C, with a preferred range of 140°C to 200°C.[1] This temperature range provides a balance between achieving a reasonable reaction rate and minimizing side reactions or degradation. The rate is highly temperature-dependent.[1]
-
Pressure & Atmosphere: Operating at lower pressures (0.1 to 5 atmospheres) or bubbling an inert gas like nitrogen through the mixture is beneficial.[1] This helps drive the equilibrium forward by facilitating the removal of the ammonia byproduct.
-
Kinetics: The reaction is typically run to a partial conversion (e.g., 25-50%) over 10 to 20 hours to optimize the yield of the desired dimer and prevent the formation of higher-order oligomers.[1]
-
Step 2: Hydrogenation of Di-(5-cyanopentyl)amine
The intermediate product, di-(5-cyanopentyl)amine, is then hydrogenated to convert the two terminal nitrile groups into primary amine groups, yielding BHMT.[1]
-
Reaction: NC-(CH₂)₅-NH-(CH₂)₅-CN + 4 H₂ → H₂N-(CH₂)₆-NH-(CH₂)₆-NH₂
-
Causality behind Experimental Choices:
-
Catalyst: Nitrile hydrogenation catalysts are employed, with Raney cobalt and Raney nickel being highly effective.[1] These catalysts are often promoted with chromium to enhance their activity and selectivity.[1] The catalyst can be used in a slurry or a fixed-bed system.[7]
-
Temperature & Pressure: The hydrogenation is carried out at temperatures between 75°C and 200°C (preferably 110°C to 150°C) and high hydrogen pressures of 300 to 5000 psig.[1] High pressure is critical to ensure sufficient hydrogen availability on the catalyst surface for the efficient reduction of the nitrile groups.
-
Solvent: The reaction can be run without a solvent, which is often preferred for process efficiency, though alcohols or ethers can be used.[1]
-
Following hydrogenation, the final BHMT product is typically purified by distillation.[1][7]
Figure 1: Industrial synthesis workflow for this compound (BHMT).
Reaction Mechanisms in Polymer Applications
BHMT's trifunctional nature is the foundation of its utility in polymer chemistry. It can participate in reactions as a chain extender, cross-linker, or branching agent.
BHMT as an Epoxy Resin Curing Agent
Aliphatic amines are a major class of curing agents (hardeners) for epoxy resins, enabling polymerization at ambient temperatures.[12][13] BHMT is particularly effective due to its three reactive amine groups.
-
Mechanism: The curing reaction is a nucleophilic ring-opening of the epoxide ring by the amine groups.[13][14] Each active hydrogen on the primary (1°) and secondary (2°) amines can react with an epoxy group.[12][13]
-
Primary Amine Reaction: The primary amine's active hydrogen attacks the carbon atom of the epoxy ring, forming a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine (or the original secondary amine in the BHMT backbone) then reacts with another epoxy group to form a tertiary amine and another hydroxyl group.[12]
-
Since BHMT possesses five active hydrogens (two on each primary amine and one on the secondary amine), a single molecule can react with up to five epoxy groups. This high functionality leads to the formation of a dense, three-dimensional cross-linked polymer network, which is responsible for the final thermoset properties of the material.[14][15]
-
Kinetics: The reaction between aliphatic amines and standard epoxy resins (like DGEBA) is typically rapid and highly exothermic, especially with primary amines.[12][13] This necessitates careful management of the "pot life" (the usable time after mixing) to prevent premature gelling. The reaction rate is influenced by temperature, the specific structure of the epoxy resin, and the presence of accelerators. While curing can occur at room temperature, a post-cure at elevated temperatures can improve the final mechanical properties and glass transition temperature (Tg) of the cured resin.[12]
Figure 2: Simplified mechanism of epoxy curing using BHMT.
BHMT in Polyamide Synthesis
In polyamide (e.g., nylon 6,6) production, BHMT is used as an additive to introduce branching into the linear polymer chains.[1][7]
-
Mechanism: Standard nylon 6,6 is a linear polymer formed from the polycondensation of two difunctional monomers: hexamethylenediamine (a diamine) and adipic acid (a diacid).[16] By introducing a small amount of trifunctional BHMT into the monomer mixture, branching points are created. The three amine groups of BHMT can each react with the carboxylic acid group of adipic acid to form an amide linkage. This creates a locus from which three polymer chains can propagate, disrupting the linear structure.
-
Consequences of Branching: This structural modification alters the bulk properties of the polyamide. It can improve dye-receptivity, and in the context of sheath-core nylon yarns, it has been shown to enhance crimp development.[1]
-
Kinetics: The kinetics of polyamide synthesis, particularly in the later stages, are often studied using solid-state polycondensation (SSP).[17] In this process, a prepolymer is heated to a temperature below its melting point in an inert atmosphere or under vacuum.[16][17] The reaction is controlled by both the chemical kinetics of the amidation reaction and the diffusion rate of the condensation byproduct (water) out of the solid polymer particles.[17] At higher temperatures, the reaction becomes more dependent on the intrinsic chemical kinetics, while at lower temperatures, the diffusion of byproducts is the rate-limiting step.[17]
Figure 3: Role of BHMT as a branching point in polyamide synthesis.
Experimental Protocols for Kinetic Analysis
Studying the kinetics of BHMT reactions is essential for process optimization and quality control. A variety of analytical techniques are employed to monitor reactant consumption, product formation, and changes in material properties over time.
Key Analytical Methods
-
Gas Chromatography (GC): A primary method for monitoring the synthesis of BHMT. It is used to quantify the conversion of 6-aminohexanenitrile and the yield of the di(5-cyanopentyl)amine intermediate and the final BHMT product.[1][7]
-
Differential Scanning Calorimetry (DSC): Essential for studying the kinetics of polymer reactions. For epoxy curing, DSC can measure the heat flow during the exothermic reaction, allowing for the determination of the degree of cure and kinetic parameters. For polyamides, it is used to study crystallization kinetics by monitoring the heat released during cooling from the melt at various rates.[18][19]
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is useful for tracking the disappearance of specific functional groups (e.g., the epoxide peak around 915 cm⁻¹) and the appearance of others (e.g., hydroxyl groups) during curing. Nuclear Magnetic Resonance (NMR) can provide detailed structural information about reaction products and intermediates.[20]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a liquid mixture, often used for purity analysis and reaction monitoring.[21]
Example Protocol: Isothermal Crystallization Kinetics of Polyamides via DSC
This protocol describes a typical experiment to understand how an additive like BHMT might affect the crystallization behavior of a polyamide.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polyamide sample into an aluminum DSC pan and hermetically seal it.
-
Erase Thermal History: Place the pan in the DSC cell. Heat the sample to a temperature well above its melting point (e.g., 250-300°C for nylons) at a controlled rate (e.g., 10°C/min).[19] Hold at this temperature for a set time (e.g., 5 minutes) to ensure complete melting and to erase any previous crystalline memory.[19]
-
Isothermal Crystallization: Rapidly cool the sample (e.g., at 100°C/min) to a specific isothermal crystallization temperature (Tc) below the melting point.[19]
-
Data Acquisition: Hold the sample at Tc and record the exothermic heat flow as a function of time until the crystallization process is complete (i.e., the heat flow signal returns to the baseline).
-
Repeat: Repeat steps 2-4 for a series of different isothermal crystallization temperatures (Tc) to build a complete kinetic profile.
-
Data Analysis: The resulting exothermic peaks are integrated to determine the relative crystallinity as a function of time. This data can then be fitted to kinetic models, such as the Avrami equation, to determine the crystallization rate constants and the Avrami exponent, which provides insight into the nucleation and growth mechanism.[19]
Figure 4: Experimental workflow for DSC analysis of crystallization kinetics.
Conclusion
This compound is a fundamentally important molecule whose utility is derived directly from its structure. The precise arrangement of its three amine groups allows it to serve as a cornerstone in the synthesis of branched polyamides and as a highly effective cross-linking agent for epoxy thermosets. Understanding the mechanisms of its synthesis—a controlled, two-step catalytic process—and its subsequent reactions is critical for harnessing its full potential. The kinetics of these reactions are governed by a combination of factors including temperature, pressure, catalyst selection, and the physical state of the system. By employing robust analytical techniques such as chromatography and thermal analysis, researchers and engineers can precisely control and optimize these reactions to tailor the properties of advanced materials for a wide array of demanding applications.
References
- Vertex AI Search Result 1. Details on the synthesis of bis(hexamethylene)
- CN104844649A - Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid)) - Google Patents. Describes a reaction of a triamine with formaldehyde and phosphorous acid.
- This compound | 143-23-7 | FB157554 - Biosynth. Provides physical and chemical properties of BHMT.
- US4906783A - Preparation of this compound - Google Patents.
- Preparation of this compound - Justia Patents. Corroborates the synthesis pathway from 6-aminohexanenitrile and its origin as a byproduct in HMDA manufacturing.
- Reaction kinetics of the formation of hexamethylenetetramine - ResearchGate. Provides context on the kinetics of amine-aldehyde reactions and the use of FTIR for analysis.
- The Role of Computational Chemistry in Understanding this compound. Discusses the molecular dynamics and chemical properties of BHMT.
- Structure-Activity Relationships of this compound and its Implications.
- Kinetic studies of solid-phase polycondensation in two polyamides and a polyester.
- Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics.
- CA1302434C - Process for recovery of this compound - Google Patents.
- Curing Agents for Epoxy Resin. General overview of amine curing agents for epoxy resins, including the reaction mechanism.
- Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings - Scribd.
- Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog. Explains the reaction mechanism of primary and secondary amines with epoxy resins.
- Bis (Hexamethylene Triamine Penta (Methylene Phosphonic Acid)) - 34690-00-1, BHMTPHPN(Nax) | Made-in-China.com. Describes a derivative of BHMT used as a scale and corrosion inhibitor.
- ANALYTICAL METHODS. General overview of analytical methods like HPLC for chemical analysis.
- N-(6-Aminohexyl)-1,6-hexanediamine - PubChem.
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
- 143-23-7, this compound Formula - ECHEMI. Lists physical properties and reactivity profile of BHMT.
- US4803304A - Recovery of this compound - Google Patents. Describes the recovery of BHMT from distillation residues and its physical properties.
- Chemicals this compound (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95 - The Royal Society of Chemistry. Lists BHMT as a commercially available chemical.
- This compound 95.0+%, TCI America™ | Fisher Scientific. Commercial listing of BHMT.
- BIS-HEXAMETHYLENE TRIAMINE - CAMEO Chemicals - NOAA.
- (PDF) Polyamide Syntheses - ResearchGate.
- Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach - Organic & Biomolecular Chemistry (RSC Publishing). Provides context on studying reaction mechanisms using NMR.
- Epoxy Resin Curing: The Role and Benefits of Hexamethylenediamine. Explains the role of diamines in creating highly cross-linked epoxy networks.
- Effect of Bis (2-Aminoethyl) Adipamide/Adipic Acid Segment on Polyamide 6: Crystallization Kinetics Study - MDPI. Details the experimental setup and analysis for studying polyamide crystallization kinetics using DSC and the Avrami model.
- Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Discusses the use of thermogravimetric analysis for studying decomposition kinetics.
- Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate - ResearchGate. Provides further examples of thermal analysis in kinetic studies.
Sources
- 1. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 2. US4803304A - Recovery of this compound - Google Patents [patents.google.com]
- 3. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nbinno.com [nbinno.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN104844649A - Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid)) - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. This compound | 143-23-7 | FB157554 [biosynth.com]
- 11. Buy this compound | 143-23-7 [smolecule.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. nbinno.com [nbinno.com]
- 15. pcimag.com [pcimag.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic studies of solid-phase polycondensation in two polyamides and a polyester [vtechworks.lib.vt.edu]
- 18. mdpi.com [mdpi.com]
- 19. Effect of Bis (2-Aminoethyl) Adipamide/Adipic Acid Segment on Polyamide 6: Crystallization Kinetics Study [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols: Bis(hexamethylene)triamine as an Epoxy Curing Agent
Introduction: Unveiling the Potential of Bis(hexamethylene)triamine in Advanced Epoxy Formulations
This compound (BHT), a primary aliphatic amine, presents a compelling option as a curing agent for epoxy resin systems.[1] Its unique molecular structure, featuring two primary and one secondary amine group, imparts a distinct reactivity profile and contributes to the final properties of the cured thermoset. These characteristics make it a versatile cross-linking agent suitable for a range of applications, from industrial coatings and adhesives to composite materials.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of BHT as an epoxy curing agent. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the expected performance characteristics of BHT-cured epoxy systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of BHT is fundamental to its proper handling and use in epoxy formulations.
| Property | Value | Source |
| IUPAC Name | N'-(6-aminohexyl)hexane-1,6-diamine | [1] |
| CAS Number | 143-23-7 | [1][3] |
| Molecular Formula | C12H29N3 | [1][3] |
| Molecular Weight | 215.38 g/mol | [1][3][4][5] |
| Appearance | Colorless crystalline or flaked solid | [4][6] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 163-165 °C at 4 mmHg | [5][6] |
| Amine Value | ~760 mg KOH/g | [1] |
| Amine Equivalent Weight (AEW) | 72 g/eq | [1] |
| Hydrogen Equivalent Weight (HEW) | 43 g/eq | [1] |
Safety First: Handling and Storage of this compound
This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also harmful if it comes into contact with the skin.[8] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][9]
-
Hand Protection: Use compatible chemical-resistant gloves.[6][8] Gloves must be inspected before use.[6][9]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][8] A lab coat or chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8][9]
Handling and Storage:
-
Handle in a well-ventilated place, such as a chemical fume hood.[6]
-
Minimize dust generation and accumulation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and moisture.[6][7]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][9]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
The Chemistry of Cure: Reaction Mechanism of BHT with Epoxy Resins
The curing of an epoxy resin with BHT follows a nucleophilic addition mechanism. The active hydrogen atoms on the primary and secondary amine groups of BHT act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring in the epoxy resin.[10][11] This reaction leads to the opening of the epoxide ring and the formation of a hydroxyl group and a new carbon-nitrogen bond.[11][12] As the reaction progresses, a highly cross-linked, three-dimensional thermoset polymer network is formed.
The reaction proceeds in two main stages:
-
Primary Amine Reaction: The two primary amine groups (-NH2) on BHT each have two active hydrogens, making them highly reactive towards the epoxy groups.
-
Secondary Amine Reaction: The secondary amine group (-NH-) on BHT has one active hydrogen and will also react with an epoxy group, though typically at a slightly slower rate than the primary amines.
This multi-functional nature of BHT allows for the formation of a densely cross-linked network, contributing to the desirable mechanical and thermal properties of the cured material.
Caption: Reaction mechanism of BHT with an epoxy resin.
Calculating the Stoichiometry: The Key to Optimal Performance
Achieving the desired properties in the cured epoxy system is critically dependent on the correct stoichiometry between the epoxy resin and the curing agent. The optimal loading of the curing agent is typically when the number of moles of epoxy groups is equal to the number of moles of active amine hydrogens.[10]
The amount of BHT required can be calculated using the following formula:
Parts by weight of BHT per 100 parts of epoxy resin (phr) = (HEW of BHT / EEW of Epoxy Resin) x 100
Where:
-
HEW (Hydrogen Equivalent Weight) of BHT = 43 g/eq[1]
-
EEW (Epoxy Equivalent Weight) of the epoxy resin is a value provided by the resin manufacturer.
Example Calculation: For an epoxy resin with an EEW of 190 g/eq: phr of BHT = (43 / 190) x 100 ≈ 22.6
Therefore, approximately 22.6 parts by weight of BHT would be required to cure 100 parts by weight of this specific epoxy resin.
Experimental Protocols
The following protocols provide a starting point for the use of BHT as an epoxy curing agent. Optimization of curing schedules may be necessary depending on the specific epoxy resin used and the desired final properties.
Protocol 1: Preparation of a BHT-Cured Epoxy Formulation
-
Material Preparation:
-
Ensure the epoxy resin and BHT are at room temperature. If the BHT is solid, it may need to be gently warmed to its melting point (33-36 °C) for ease of handling.
-
Accurately weigh the required amounts of epoxy resin and BHT in a clean, dry disposable container based on the stoichiometric calculations.
-
-
Mixing:
-
Add the BHT to the epoxy resin.
-
Mix the components thoroughly for 2-3 minutes using a mechanical stirrer or by hand with a spatula, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.
-
Be mindful of the pot life (working time), as the curing reaction will begin immediately upon mixing. Aliphatic amines like BHT can have a relatively short pot life.[10]
-
-
Degassing (Optional but Recommended):
-
To remove any entrapped air bubbles from the mixing process, place the container in a vacuum chamber and apply a vacuum until the mixture is bubble-free.
-
Protocol 2: Curing of the Epoxy System
The curing schedule will significantly influence the final properties of the thermoset.
A. Room Temperature Cure:
-
Pour the mixed and degassed epoxy-BHT system into a mold or apply it to the desired substrate.
-
Allow the system to cure at ambient temperature (typically 20-25 °C) for 24 hours. This will generally result in a tack-free surface.
-
For the development of optimal mechanical and thermal properties, a post-cure at an elevated temperature is often recommended. Allow the system to cure at room temperature for at least 24 hours before post-curing.
B. Elevated Temperature Cure:
-
Pour the mixed and degassed epoxy-BHT system into a pre-heated mold or apply to the substrate.
-
Place the assembly in an oven at a controlled temperature. A typical starting point for a cure schedule is 2 hours at 80 °C followed by 3 hours at 125 °C.
-
The exact temperature and duration will depend on the specific epoxy resin and desired properties. A Differential Scanning Calorimeter (DSC) can be used to determine the optimal cure schedule.[13]
Caption: A typical workflow for curing epoxy resins with BHT.
Expected Performance Characteristics and Applications
Epoxy systems cured with aliphatic amines like BHT are known for their good mechanical properties and chemical resistance.[10][14]
Potential Advantages of BHT-Cured Systems:
-
Good Mechanical Strength: The high cross-link density can lead to high tensile and flexural strength.
-
Good Chemical Resistance: Particularly against solvents.[14]
-
Room Temperature Curing Capability: While post-curing is recommended for optimal properties, initial curing can occur at ambient temperatures.[10]
Potential Applications:
-
High-Performance Coatings: For industrial and protective applications where chemical and corrosion resistance is required.[2]
-
Adhesives: For bonding a variety of substrates.
-
Composite Materials: As a matrix resin for fiber-reinforced plastics.
-
Potting and Encapsulation: For electronic components.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Tacky or Incompletely Cured Surface | - Incorrect stoichiometry (off-ratio mix).- Inadequate mixing.- Low curing temperature or insufficient cure time. | - Recalculate and carefully weigh components.- Ensure thorough mixing, scraping sides and bottom of the container.- Increase cure temperature or time; consider post-curing. |
| Excessive Bubbles in Cured Material | - Air entrapped during mixing. | - Degas the mixture under vacuum before curing.- Mix more slowly to minimize air incorporation. |
| Short Pot Life/Premature Gelling | - High ambient temperature.- Large batch size leading to exothermic heat buildup. | - Work in a cooler environment.- Prepare smaller batches.- Use a wider, shallower mixing container to dissipate heat. |
Conclusion
This compound is a versatile and effective curing agent for epoxy resins, capable of producing high-performance thermoset materials. By understanding its chemical properties, adhering to strict safety protocols, and carefully controlling the stoichiometry and curing conditions, researchers and professionals can successfully formulate advanced epoxy systems tailored to their specific application needs. The protocols and information provided herein serve as a solid foundation for initiating work with BHT and for further optimization to achieve desired material properties.
References
-
Sciencelab.com. (n.d.). Material Safety Data Sheet this compound. Retrieved from [Link]
-
Scribd. (n.d.). Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-Aminohexyl)-1,6-hexanediamine. Retrieved from [Link]
-
European Patent Office. (2023, November 15). Curing agent for epoxy coatings - EP 3234016 B1. Retrieved from [Link]
-
ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
- Weinmann, D. J., Dangayach, K., & Smith, C. (n.d.). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
-
Organic Chemistry - Reactions of Epoxides and Epoxy Resins. (2024, March 20). YouTube. Retrieved from [Link]
- Flick, E. W. (1993). Epoxy resins, curing agents, compounds, and modifiers.
-
Qingdao Institute of Bioenergy and Bioprocess Technology, Chinese Academy of Sciences. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Retrieved from [Link]
- Google Patents. (n.d.). US2999826A - Reaction product of epoxy resins and polyamides from blends of aliphatic polyamines and aromatic polyamines.
-
Chemistry For Everyone. (2025, July 9). What Is The Chemical Reaction In Epoxy Resin Synthesis? YouTube. Retrieved from [Link]
Sources
- 1. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 2. scribd.com [scribd.com]
- 3. scbt.com [scbt.com]
- 4. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 双(六亚甲基)三胺 technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. biosynth.com [biosynth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. threebond.co.jp [threebond.co.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. paint.org [paint.org]
- 14. products.evonik.com [products.evonik.com]
Application Note: Synthesis and Characterization of Branched Polyamides Utilizing Bis(hexamethylene)triamine
Abstract
This application note provides a detailed protocol for the synthesis of a branched polyamide via interfacial polymerization, utilizing bis(hexamethylene)triamine as a trifunctional amine monomer and a suitable diacyl chloride. The introduction of this compound induces branching and cross-linking within the polyamide structure, leading to unique thermal and mechanical properties compared to linear analogues. This guide is intended for researchers and professionals in materials science and polymer chemistry, offering a comprehensive workflow from synthesis to characterization.
Introduction
Polyamides are a critical class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The properties of polyamides can be tailored by judicious selection of monomeric units. The incorporation of multifunctional monomers, such as this compound, offers a strategic approach to introduce branching and cross-linking into the polymer backbone. This structural modification can significantly enhance properties such as melt strength, solvent resistance, and adhesion.[1]
This compound, with its two primary and one secondary amine groups, acts as a branching agent during polycondensation. The resulting three-dimensional network structure distinguishes these polymers from their linear counterparts, opening avenues for applications in adhesives, coatings, and advanced composite materials. This document outlines a robust protocol for the synthesis of such a branched polyamide and details the analytical techniques for its comprehensive characterization.
Safety Precautions
This compound is corrosive and harmful if swallowed or in contact with skin. [2][3] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] All waste materials should be disposed of in accordance with institutional and local regulations.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (BHMT) | ≥98% | Commercially Available | Store under inert gas. |
| Sebacoyl chloride | ≥99% | Commercially Available | Handle with care, corrosive. |
| Hexamethylenediamine (HMDA) | ≥99% | Commercially Available | For comparative linear polyamide synthesis. |
| Hexane | Anhydrous | Commercially Available | |
| Deionized Water | In-house | ||
| Sodium Carbonate (Na₂CO₃) | ACS Grade | Commercially Available | Acid scavenger. |
Experimental Protocol: Interfacial Polymerization
This protocol is adapted from established procedures for the synthesis of nylon 6,10.[3][6] The stoichiometry is adjusted to accommodate the trifunctional nature of this compound, which will result in a branched, and potentially cross-linked, polyamide.
Preparation of Monomer Solutions
-
Aqueous Amine Solution:
-
In a 250 mL beaker, dissolve 2.15 g (0.01 mol) of this compound in 100 mL of deionized water.
-
Add 2.12 g (0.02 mol) of sodium carbonate to the solution and stir until fully dissolved. This solution acts as the aqueous phase and the sodium carbonate neutralizes the HCl byproduct of the reaction.[3]
-
-
Organic Diacyl Chloride Solution:
-
In a separate 250 mL beaker, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 100 mL of hexane. This solution constitutes the organic phase.
-
Polymerization Procedure
-
Carefully pour the organic solution (sebacoyl chloride in hexane) over the aqueous amine solution in a 500 mL beaker, minimizing disturbance to the interface. A polymeric film will form instantly at the liquid-liquid interface.[4]
-
Using forceps, gently grasp the polyamide film at the center of the interface and pull it upwards in a continuous motion. A continuous rope of the branched polyamide will be drawn from the beaker.
-
Wind the polymer rope onto a glass rod or a motorized stirrer for collection.
-
Continue to draw the polymer until one of the reactants is depleted.
-
Thoroughly wash the collected polymer with deionized water to remove any unreacted monomers and salts.
-
Further wash the polymer with ethanol.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
For comparison, a linear polyamide (Nylon 6,10) can be synthesized by substituting this compound with an equimolar amount of hexamethylenediamine (1.16 g, 0.01 mol) following the same procedure.[6]
Characterization of the Branched Polyamide
A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized branched polyamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the polymer. Due to the branched and potentially cross-linked nature of the polymer, obtaining high-resolution spectra in solution may be challenging due to limited solubility. If soluble, ¹H and ¹³C NMR spectra can provide valuable structural information.
-
¹H NMR: The spectrum is expected to show broad peaks corresponding to the methylene protons of the this compound and sebacoyl chloride units. The amide protons will appear as a broad signal downfield.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the amide groups and the various methylene carbons in the polymer backbone. The complexity of the spectrum will be greater than that of a linear polyamide due to the branching points.[7]
Rheological Analysis
The melt rheology of the branched polyamide is expected to differ significantly from its linear counterpart. The presence of long-chain branches typically leads to an increase in melt viscosity and shear-thinning behavior.[8][9]
-
Procedure: Rheological measurements can be performed on a rotational rheometer using parallel-plate geometry. The dried polymer is compression molded into a disk and analyzed under a nitrogen atmosphere to prevent degradation. Frequency sweeps at a constant temperature above the melting point will reveal the viscoelastic properties of the polymer.
-
Expected Results: Compared to linear nylon 6,10, the branched polyamide is anticipated to exhibit a higher zero-shear viscosity and a more pronounced shear-thinning behavior. The storage modulus (G') and loss modulus (G'') as a function of frequency will provide insights into the polymer's network structure.[10]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of the polymer.
-
Differential Scanning Calorimetry (DSC):
-
Procedure: A small sample of the dried polymer is sealed in an aluminum pan and heated under a nitrogen atmosphere. A typical heating rate is 10 °C/min.[11] The sample is usually subjected to a heat-cool-heat cycle to erase its thermal history.[12]
-
Expected Results: The DSC thermogram will reveal the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. Due to the branching and cross-linking, the crystallinity and melting point may be lower and broader compared to linear nylon 6,10.[13]
-
-
Thermogravimetric Analysis (TGA):
-
Procedure: A sample of the polymer is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Expected Results: The TGA curve will show the decomposition temperature of the polymer. The branched structure may influence the thermal stability, and the onset of degradation can be compared to that of linear nylon 6,10.[14]
-
Data Presentation
Table 1: Summary of Expected Polymer Properties
| Property | Branched Polyamide (BHMT-based) | Linear Polyamide (Nylon 6,10) |
| Appearance | White to off-white solid | White solid |
| Solubility | Limited solubility in common solvents | Soluble in formic acid, m-cresol |
| ¹H NMR | Complex, broad signals | Well-defined peaks |
| ¹³C NMR | Multiple signals for methylene carbons | Distinct peaks for monomer units |
| Melt Viscosity | High, shear-thinning | Lower, Newtonian plateau |
| Tg (DSC) | Dependent on branching density | ~50 °C |
| Tm (DSC) | Lower and broader than linear analogue | ~220 °C |
| Decomposition Temp (TGA) | High thermal stability | High thermal stability |
Visualizations
Reaction Mechanism
Caption: Interfacial polymerization of this compound and sebacoyl chloride.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of branched polyamide.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel branched polyamide using this compound. The interfacial polymerization method described is robust and readily adaptable. The resulting branched polymer is expected to exhibit unique properties due to its three-dimensional network structure. The characterization techniques outlined will enable a thorough understanding of the structure-property relationships of this interesting class of materials, paving the way for their exploration in various advanced applications.
References
-
One Part of Chemistry. (2013, July 28). Preparation of polyamide by condensation polymerization. [Link]
- Polymers: Demonstration 3. The Formation of the Wonder Polymer. University of Massachusetts.
- Terrific Science.
-
Kim, J. C., et al. (2018). Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6). ACS Omega, 3(12), 18693-18700. [Link]
-
Kim, J. C., et al. (2018). Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6). ACS Omega, 3(12), 18693-18700. [Link]
-
Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Kim, J. C., et al. (2018). Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6). ResearchGate. [Link]
-
Jiang, H., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1304-1306. [Link]
-
La Mantia, F. P., et al. (n.d.). Influence of Branching on the Rheology, Filmability and Mechanical and Optical Properties of a Biodegradable and Compostable Co-Polyester. IRIS UniPA. [Link]
-
Xu, M., et al. (2021). Effects of grafting and long-chain branching structures on rheological behavior, crystallization properties, foaming performance, and mechanical properties of polyamide 6. ProQuest. [Link]
-
Mathias, L. J., et al. (1995). 13C and 15N Solid-State NMR of Copolymers of Nylon 6 and 7: Observation of a Stable Pseudohexagonal Phase. DTIC. [Link]
-
How to Make Nylon. (2012, November 19). Polymers. [Link]
-
Karatas, H., et al. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. Chemistry – A European Journal, 28(70), e202202359. [Link]
-
Davis, R. D., et al. (2001). Solution 13C NMR chemical shift values of nylons 6, 66, 69, 610 and 612. ResearchGate. [Link]
-
ResearchGate. (n.d.). DSC curve of polyamides. [Link]
-
Karatas, H., et al. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. Chemistry – A European Journal, 28(70), e202202359. [Link]
-
Muthusamy, S., & Revathi, S. (2014). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Korean Chemical Society, 58(4), 384-391. [Link]
-
Interfacial Polymerization. (2005). MIT OpenCourseWare. [Link]
-
O670: Prep Notes. Lecture Demonstration Manual General Chemistry. University of Illinois. [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
-
AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. [Link]
-
Davis, R. D., et al. (2001). Solution 13C NMR spectroscopy of polyamide homopolymers (nylons 6, 11, 12, 66, 69, 610 and 612) and several commercial copolymers. Bohrium. [Link]
-
Wang, Y., et al. (2022). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. Polymers, 14(23), 5221. [Link]
-
Morgan, P. W. (1965). Interfacial Polymerization. ResearchGate. [Link]
-
Havelka, P., et al. (2020). Insoluble Network Skeleton and Soluble Components of Nylon 6,6-Sputtered Nanoparticles: Insights from Liquid-State and Solid-State NMR Analysis. Polymers, 12(11), 2530. [Link]
-
Hsiao, S.-H., & Lin, S.-J. (1999). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. ResearchGate. [Link]
-
ResearchGate. (2024, January 24). THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. [Link]
-
de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
-
Faghihi, K., & Soleimani, M. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 24(5), 529-535. [Link]
-
Sheffield Hallam University Research Archive. (n.d.). Nylon-6,6 oligomers : Synthesis, characterization and relevance to the polymer. [Link]
-
Quick Review of Polyamide Synthesis. (2019, November 20). YouTube. [Link]
-
Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. terrificscience.org [terrificscience.org]
- 4. One Part of Chemistry: Preparation of polyamide by condensation polymerization [1chemistry.blogspot.com]
- 5. pslc.ws [pslc.ws]
- 6. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 7. Solution 13 C NMR spectroscopy of polyamide homopolymers (nylons 6, 11, 12, 66, 69, 610 and 612) and several commercial copolymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Chelation Using Bis(hexamethylene)triamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Employing Bis(hexamethylene)triamine in Metal Chelation
This compound, a linear polyamine with the chemical formula NH₂(CH₂)₆NH(CH₂)₆NH₂, presents a compelling scaffold for the chelation of metal ions. Its molecular architecture, featuring two primary terminal amine groups and a central secondary amine, connected by flexible hexamethylene chains, dictates its efficacy as a chelating agent[1]. The nitrogen atoms, possessing lone pairs of electrons, act as Lewis bases, donating electron density to a metal cation (a Lewis acid) to form coordinate covalent bonds. The flexibility of the aliphatic chains allows the molecule to adopt a conformation that facilitates the formation of stable chelate rings with a central metal ion. This multidentate coordination leads to a significant increase in the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect[2][3].
The structure-activity relationship of this compound reveals that its extended conformation is crucial for its interaction with various biological and chemical targets[1]. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in metal chelation studies, with a focus on experimental design, execution, and data interpretation.
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for designing robust chelation experiments.
| Property | Value | Source |
| CAS Number | 143-23-7 | [4][5][6][7] |
| Molecular Formula | C₁₂H₂₉N₃ | [4][5][6] |
| Molecular Weight | 215.38 g/mol | [4][5][7] |
| Appearance | Colorless to light beige solid | [5] |
| Melting Point | 33-36 °C | [7] |
| Boiling Point | 163-165 °C at 4 mmHg | [7] |
| Solubility | Very soluble in water | [5] |
| pKa Values | (Estimated based on similar polyamines) pKa₁ ≈ 9.0, pKa₂ ≈ 10.0, pKa₃ ≈ 10.8 |
Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or absorbed through the skin. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Foundational Principles of this compound-Metal Chelation
The chelation process involves the formation of multiple coordinate bonds between the nitrogen donor atoms of this compound and a central metal ion. The stability of the resulting complex is influenced by several factors:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Transition metals with a high charge density and available d-orbitals often form the most stable complexes.
-
pH of the Solution: The protonation state of the amine groups is pH-dependent. At low pH, the amines will be protonated (e.g., -NH₃⁺), rendering them incapable of coordinating with a metal ion. As the pH increases, the amine groups deprotonate, making the lone pair of electrons available for chelation. Therefore, the chelation efficiency is highly pH-sensitive.
-
Stoichiometry of the Complex: The ratio of this compound to the metal ion in the complex (e.g., 1:1, 1:2, or 2:1) will depend on the coordination number of the metal and the steric hindrance of the ligand.
-
Thermodynamics of Complexation: The stability of the metal complex is quantified by its stability constant (K) or formation constant (β). A larger stability constant indicates a more stable complex and a stronger binding affinity between the ligand and the metal ion[2].
dot graph ChelationProcess { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Formation of a metal chelate complex.Experimental Protocols for Characterizing Metal Chelation
The following protocols provide a framework for investigating the chelation of metal ions by this compound. It is recommended to adapt these procedures based on the specific metal ion and experimental goals.
Protocol 1: Determination of Stoichiometry using UV-Vis Spectroscopy (Job's Plot)
The method of continuous variation, or Job's plot, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution[8][9][10]. This method involves preparing a series of solutions where the mole fraction of the metal and ligand varies while the total molar concentration is kept constant.
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, NiSO₄·6H₂O, FeCl₃)
-
Deionized water or appropriate buffer solution
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water or a suitable buffer. The choice of buffer is critical and should not coordinate with the metal ion.
-
Prepare a stock solution of the metal salt of the same concentration (e.g., 1 mM) in the same solvent.
-
-
Preparation of Job's Plot Solutions:
-
Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the metal and ligand in varying proportions, as detailed in the table below. The total volume and total molar concentration of reactants in each solution must remain constant.
-
| Solution # | Volume of Metal Stock (mL) | Volume of Ligand Stock (mL) | Mole Fraction of Ligand (X_L) |
| 1 | 9.0 | 1.0 | 0.1 |
| 2 | 8.0 | 2.0 | 0.2 |
| 3 | 7.0 | 3.0 | 0.3 |
| 4 | 6.0 | 4.0 | 0.4 |
| 5 | 5.0 | 5.0 | 0.5 |
| 6 | 4.0 | 6.0 | 0.6 |
| 7 | 3.0 | 7.0 | 0.7 |
| 8 | 2.0 | 8.0 | 0.8 |
| 9 | 1.0 | 9.0 | 0.9 |
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for a sufficient time.
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning one of the mixed solutions (e.g., the 1:1 ratio) over a suitable wavelength range.
-
Measure the absorbance of each of the prepared solutions at the determined λ_max. Use the solvent as a blank.
-
-
Data Analysis:
-
Correct the absorbance values for the absorbance of the free metal and ligand if they absorb at the analytical wavelength.
-
Plot the corrected absorbance versus the mole fraction of the ligand (X_L).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L = 0.67 suggests a 1:2 (metal:ligand) complex.
-
dot graph JobsPlotWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];
}
Caption: Workflow for Job's Plot analysis.Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a powerful method for determining the stability constants of metal complexes[11]. This technique involves monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added.
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂, Ni(NO₃)₂)
-
Standardized strong acid (e.g., 0.1 M HNO₃)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Burette
Procedure:
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions before each titration.
-
Titration of the Ligand (in the absence of metal):
-
Pipette a known volume and concentration of this compound solution into the titration vessel.
-
Add a known amount of standardized strong acid to protonate the amine groups.
-
Add a sufficient amount of inert salt to maintain a constant ionic strength (e.g., 0.1 M).
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
This titration allows for the determination of the protonation constants (pKa values) of this compound.
-
-
Titration of the Metal-Ligand System:
-
Prepare a solution containing the same concentrations of this compound and strong acid as in the ligand-only titration.
-
Add a known concentration of the metal salt to the solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).
-
Maintain the same constant ionic strength.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations. The curve for the metal-ligand system will be shifted to lower pH values compared to the ligand-only curve, indicating the release of protons upon complexation.
-
The titration data can be analyzed using specialized software (e.g., Hyperquad, BEST) to calculate the overall stability constants (β) of the metal complexes. The software fits the experimental data to a model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species.
-
Data Interpretation and Causality
The data obtained from these experiments provide critical insights into the chelation behavior of this compound. The stoichiometry determined from the Job's plot informs the ratio in which the ligand and metal combine to form the most stable complex under the tested conditions. The stability constants derived from potentiometric titrations provide a quantitative measure of the thermodynamic stability of the formed complexes. A higher stability constant signifies a stronger affinity of this compound for the metal ion.
By comparing the stability constants for different metal ions, the selectivity of this compound can be assessed. For instance, if the stability constant for Cu²⁺ is significantly higher than for other divalent metal ions, it indicates a preferential binding to copper. This information is crucial for applications such as selective metal extraction, drug delivery systems targeting metal-rich environments, or the development of antidotes for heavy metal poisoning.
Advanced Characterization Techniques
For a more in-depth understanding of the coordination chemistry, additional techniques can be employed:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the stability constant and stoichiometry[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the metal complex in solution, including the identification of the coordinating nitrogen atoms and conformational changes in the ligand upon metal binding.
-
X-ray Crystallography: Can determine the precise three-dimensional structure of the metal complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. The crystal structure of a copper complex with a related ligand, hexamethylenetetramine, has been reported, offering insights into potential coordination modes[13].
Conclusion
This compound serves as a versatile and effective chelating agent for a variety of metal ions. The experimental protocols outlined in this guide provide a robust framework for characterizing the stoichiometry and stability of the resulting metal complexes. A thorough understanding of these properties, grounded in the principles of coordination chemistry, is essential for the successful application of this compound in research, drug development, and other scientific endeavors. The self-validating nature of combining techniques like Job's plot and potentiometric titrations ensures the reliability of the obtained results, providing a solid foundation for further investigations.
References
- Job, P. Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie. 1928, 10 (9), 113–203.
- Ostromisslensky, I. Über die kolorimetrische Bestimmung des Kupfers, Nickels und Kobalts. Berichte der deutschen chemischen Gesellschaft. 1911, 44 (1), 268–273.
-
Li, L.-M.; Jian, F.-F.; Li, Y.-F. Bis(hexamethylenetetramine)bis(trichloroacetato)copper(II). Acta Crystallographica Section E: Structure Reports Online. 2009 , 65 (11), m1469. [Link]
- Harris, D. C. Quantitative Chemical Analysis, 9th ed.; W. H. Freeman and Company: New York, 2015.
- Skoog, D. A.; West, D. M.; Holler, F. J.; Crouch, S. R. Fundamentals of Analytical Chemistry, 9th ed.; Cengage Learning: Boston, MA, 2014.
- Martell, A. E.; Motekaitis, R. J. Determination and Use of Stability Constants, 2nd ed.; VCH Publishers: New York, 1992.
-
Ningbo Inno Pharmchem Co., Ltd. Structure-Activity Relationships of this compound and its Implications. [Link]
-
Chemistry LibreTexts. 5.1: Thermodynamic Stability of Metal Complexes. [Link]
-
Mittermaier Lab, McGill University. Techniques. [Link]
-
IUPAC. Guidelines for the Determination of Stability Constants. Pure and Applied Chemistry. 1989 , 61 (11), 2679-2695. [Link]
-
PubChem. N-(6-Aminohexyl)-1,6-hexanediamine. [Link]
-
IROA Technologies. Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid));BHMTPMPA;BHMT. [Link]
-
Chemistry LibreTexts. 8.2: Background. [Link]
-
Scribd. Jobs Plot Experiment Lab Manual. [Link]
-
Journal of Chemical Education. Novel approach to Job's method: An undergraduate experiment. [Link]
-
Academia.edu. Spectrophotometric study of complexes by Job's method. [Link]
-
PubMed Central (PMC). Ligand and Linkage Isomers of Bis(ethylthiocarbamato) Copper Complexes with Cyclic C6H8 Backbone Substituents: Synthesis, Characterization, and Antiproliferation Activity. [Link]
-
PubMed Central (PMC). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]
-
PubMed. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. [Link]
-
Chemistry LibreTexts. 19.2: Coordination Chemistry of Transition Metals. [Link]
-
PubMed. Spectroscopic and pH-metric studies on the complexation of a novel tripodal amine-phenol ligand towards Al(III), Ga(III) and In(III). [Link]
-
Longdom Publishing. Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. [Link]
-
Letters in Applied NanoBioScience. Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. [Link]
-
PubMed. Potentiometric and spectrofluorimetric studies on complexation of tenoxicam with some metal ions. [Link]
-
PubMed. Mechanistic studies of chelating resins using two-phase potentiometry. [Link]
-
ResearchGate. Synthesis and characterization of metal complexes of methylene bridged hexadentate tetraanionic ligands. [Link]
-
Eurasian Chemical Communications. Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. [Link]
-
SFERA. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. [Link]
-
JETIR. Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). [Link]
-
International Journal of Modern Research in Science and Technology. Stability Constant of Complex. [Link]
-
Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. [Link]
-
ResearchGate. Spectroscopic, potentiometric and theoretical studies of novel imino-phenolate chelators for Fe(III). [Link]
-
Current Research Web. 873-883 - Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. [Link]
-
International Journal of Scientific Research. Thermodynamic Studies of Complexes of Amlodipine Besylate with Fe3+, Ni2+, Mg2+, Co2+ and Ca2+ cations in. [Link]
-
PubMed Central (PMC). Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijmrset.com [ijmrset.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 143-23-7 | FB157554 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 7. parchem.com [parchem.com]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 11. d-nb.info [d-nb.info]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Bis(hexamethylene)triamine as a Crosslinking Agent in Advanced Polymer Systems
Executive Summary
Bis(hexamethylene)triamine (BHT), a versatile aliphatic triamine, is a potent crosslinking agent utilized in the synthesis of high-performance polymers. Its unique molecular architecture, featuring two primary and one secondary amine group connected by flexible hexamethylene chains, allows for the formation of robust, three-dimensional polymer networks.[1][2] This guide provides an in-depth exploration of BHT's mechanism of action, detailed protocols for its application in epoxy and polyurethane systems, and a comprehensive overview of the resulting material properties. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage BHT for the creation of advanced materials with tailored characteristics.
Introduction to this compound (BHT)
BHT, with the chemical formula NH₂(CH₂)₆NH(CH₂)₆NH₂, is a colorless to light beige crystalline or flaked solid at room temperature.[3][4][5] Its trifunctional nature is central to its efficacy as a crosslinking agent, enabling the connection of multiple polymer chains to form a stable, crosslinked network.[1] The long, flexible aliphatic chains between the amine groups impart a degree of flexibility to the resulting polymer, a desirable trait in many applications.[1]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 143-23-7 | [3][6] |
| Molecular Formula | C₁₂H₂₉N₃ | [3][4] |
| Molecular Weight | 215.38 g/mol | [3][6] |
| Appearance | Colorless to yellow solid (crystalline or flaked) | [5] |
| Melting Point | 33-36 °C | [3][7] |
| Boiling Point | 163-165 °C at 4 mmHg | [3][7] |
| Amine Hydrogen Equivalent Weight (AHEW) | 43 g/eq | [6] |
| Solubility | Very soluble in water | [4][5] |
Mechanism of Action: Crosslinking with BHT
The crosslinking capability of BHT stems from the reactivity of the hydrogen atoms on its primary and secondary amine groups. These active hydrogens can readily react with various functional groups on polymer precursors, most notably epoxide rings in epoxy resins and isocyanate groups in polyurethanes.
In Epoxy Resin Systems
In epoxy systems, the amine groups of BHT act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a covalent bond, creating a hydroxyl group in the process.[8] As BHT possesses five active amine hydrogens (two on each primary amine and one on the secondary amine), a single BHT molecule can react with up to five epoxy groups, leading to a densely crosslinked network. This process, often referred to as curing, transforms the liquid epoxy resin into a hard, thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance.[8][9]
Caption: Workflow for Crosslinking Epoxy Resin with BHT.
In Polyurethane Systems
In polyurethane synthesis, BHT functions as a chain extender and crosslinking agent.[6][10] The amine groups of BHT react with the isocyanate (-NCO) groups of a diisocyanate or a prepolymer to form urea linkages. This reaction is typically very rapid. The trifunctionality of BHT allows for the creation of a branched or crosslinked polyurethane structure, which can significantly improve the material's hardness, thermal stability, and solvent resistance compared to linear polyurethanes.[2]
Detailed Application Protocols
Disclaimer: The following protocols are intended as a general guide. Researchers should optimize concentrations, curing times, and temperatures based on the specific polymer system and desired final properties. Adherence to all safety precautions is mandatory.
Protocol: Crosslinking of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin with BHT
This protocol details the procedure for creating a crosslinked epoxy thermoset using BHT as the curing agent.
4.1.1. Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA)
-
Crosslinking Agent: this compound (BHT)[3]
-
Solvent (optional): Acetone or a similar solvent for viscosity reduction
-
Equipment:
4.1.2. Stoichiometric Calculations
The optimal ratio of curing agent to epoxy resin is crucial for achieving desired material properties.[8] This is determined by equating the number of epoxy equivalents in the resin to the number of active amine hydrogen equivalents in the BHT.
-
Amine Hydrogen Equivalent Weight (AHEW) of BHT: 43 g/eq[6]
-
Epoxy Equivalent Weight (EEW) of DGEBA: This value is provided by the manufacturer (typically 180-190 g/eq).
The required amount of BHT per 100 parts of epoxy resin (phr) is calculated as follows:
phr of BHT = (AHEW of BHT / EEW of DGEBA) * 100
Example: For a DGEBA resin with an EEW of 185 g/eq: phr of BHT = (43 / 185) * 100 ≈ 23.2 phr
4.1.3. Experimental Procedure
-
Preparation: Pre-heat the oven to the desired curing temperature. Ensure all glassware and molds are clean and dry.
-
Melting BHT: As BHT is a solid at room temperature, gently warm it in a water bath to 50-60 °C until it is fully melted.[9]
-
Mixing:
-
Weigh the desired amount of DGEBA resin into a mixing vessel.
-
If the resin is highly viscous, pre-heat it to 50-60 °C to reduce viscosity.
-
Add the calculated amount of molten BHT to the epoxy resin.
-
Mix thoroughly for 5-10 minutes using a mechanical stirrer until a homogeneous mixture is achieved. Ensure to scrape the sides and bottom of the vessel.
-
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles, which can create voids in the final product.
-
Casting: Pour the bubble-free mixture into the prepared molds.
-
Curing:
-
Initial Cure: Place the molds in an oven at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.
-
Post-Cure: Increase the temperature to a higher value (e.g., 120-150 °C) for an additional 2-4 hours to ensure complete crosslinking and achieve optimal properties.
-
-
Cooling and Demolding: Turn off the oven and allow the samples to cool slowly to room temperature to prevent thermal stress and cracking. Once cooled, carefully demold the samples.
4.1.4. Characterization
The properties of the cured thermoset can be evaluated using various techniques:
-
Mechanical Properties: Tensile strength, modulus, and elongation at break (ASTM D638).
-
Thermal Properties: Glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
-
Hardness: Shore D hardness (ASTM D2240).
Caption: Experimental Workflow for Epoxy Curing with BHT.
Safety and Handling
This compound is a corrosive and hazardous compound that requires careful handling.[4][5][11]
-
Health Hazards: Causes severe skin burns and eye damage.[12][13][14][15] It is harmful if swallowed or absorbed through the skin.[11][12][14] May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[11][12][13][15]
-
Handling: Use only in a well-ventilated area, preferably within a fume hood.[12] Avoid creating dust.[13] Keep the container tightly closed when not in use as it is hygroscopic (absorbs moisture from the air).[11]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]
-
Broader Applications of BHT in Polymer Science
Beyond its primary role as an epoxy curing agent, BHT's versatile chemistry lends itself to a range of other applications:
-
Polyamide Resins: Used in the synthesis of polyamide resins for adhesives, films, and inks.[6]
-
Asphalt Additives: Acts as an anti-stripping additive to improve the adhesion of asphalt to aggregate.[5][6]
-
Corrosion Inhibitors: Employed in formulations for corrosion and scale inhibition.[5][6]
-
Flocculating Agents: Functions as a flocculant in water treatment processes.[5][6]
Conclusion
This compound is a highly effective and versatile crosslinking agent for a variety of polymer systems. Its trifunctional nature and flexible aliphatic structure enable the creation of robust, durable thermoset materials. By understanding the underlying chemistry and following established protocols, researchers can successfully employ BHT to develop advanced polymers with tailored properties for demanding applications. The importance of adhering to strict safety protocols during the handling and use of this chemical cannot be overstated.
References
- Evans, T. A. (1990). U.S. Patent No. 4,906,783. U.S.
-
Structure-Activity Relationships of this compound and its Implications. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Buy this compound | 143-23-7. (n.d.). AHH Chemical. [Link]
-
This compound (CAS 143-23-7): A Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pfister, A., et al. (2022). Flexible Biobased Thermosets from Epoxidized Plant Oils: A Study of Aliphatic Cross-Linking Agents. ACS Applied Polymer Materials, 4(12), 9097-9106. [Link]
-
This compound: A Key Intermediate for Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. ビス(ヘキサメチレン)トリアミン technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Buy this compound | 143-23-7 [smolecule.com]
- 6. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 7. nbinno.com [nbinno.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. Flexible Biobased Thermosets from Epoxidized Plant Oils: A Study of Aliphatic Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. isg.ku.edu.tr [isg.ku.edu.tr]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. biosynth.com [biosynth.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Note & Protocol: Surface Modification of Nanoparticles with Bis(hexamethylene)triamine
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The surface functionalization of nanoparticles is a critical process in nanomedicine, transforming nascent nanomaterials into sophisticated platforms for applications such as targeted drug delivery, diagnostics, and bioimaging.[1] Unmodified nanoparticles often lack the necessary colloidal stability in physiological media and can be rapidly cleared by the immune system.[2] Surface modification addresses these challenges by introducing functional groups that can improve biocompatibility, prolong circulation time, and provide anchor points for conjugating targeting ligands or therapeutic payloads.[3][4]
Bis(hexamethylene)triamine (BHMT) is a versatile, water-soluble organic molecule featuring two primary amine (-NH₂) groups and one secondary amine (-NH-) group separated by flexible hexamethylene chains.[5][6] Its structure, NH₂(CH₂)₆NH(CH₂)₆NH₂, makes it an excellent bifunctional linker or surface-modifying agent.[6] By covalently attaching BHMT to a nanoparticle surface, one can introduce a high density of reactive primary amine groups. These amines serve as valuable handles for subsequent bioconjugation reactions, often imparting a positive surface charge that can facilitate interaction with negatively charged cell membranes.[7][8]
This guide provides a comprehensive overview and detailed protocols for the covalent attachment of this compound to nanoparticles that present surface carboxyl (-COOH) groups. The primary chemical pathway described is the robust and widely adopted carbodiimide crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Core Principle: EDC/Sulfo-NHS Mediated Amine Coupling
The covalent conjugation of BHMT to a carboxylated nanoparticle surface is most efficiently achieved through a two-step EDC/Sulfo-NHS reaction. This "zero-length" crosslinking method forms a highly stable amide bond between the nanoparticle's carboxyl group and a primary amine of BHMT.[9][10]
The process is as follows:
-
Activation: EDC reacts with a surface carboxyl group (-COOH) to form a highly reactive, but unstable, O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[10]
-
Stabilization: Sulfo-NHS (a water-soluble variant of NHS) is added simultaneously with EDC. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable Sulfo-NHS ester.[11] This ester is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, thereby increasing the efficiency of the subsequent coupling step.[1][10]
-
Conjugation: The Sulfo-NHS ester selectively reacts with a primary amine group (-NH₂) from the BHMT molecule. This reaction, which is most efficient at a neutral to slightly basic pH (7.2-8.5), results in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[11]
Using a two-step protocol, where excess EDC and Sulfo-NHS are removed after the activation step, is highly recommended to prevent undesirable side reactions, such as nanoparticle aggregation induced by the crosslinker.[10][11]
Caption: High-level workflow for BHMT surface modification.
Materials and Reagents
Key Reagents
| Reagent | Recommended Supplier | CAS No. | Notes |
| This compound (BHMT) | Biosynth, ECHEMI | 143-23-7 | Corrosive solid; handle with care.[5][12] Store in a dry environment. |
| Carboxylated Nanoparticles (e.g., PLGA, Iron Oxide, Silica) | User-defined | N/A | Must have surface -COOH groups. Disperse well before use. |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Standard chemical suppliers | 25952-53-8 | Moisture-sensitive. Prepare solutions immediately before use.[11] |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Standard chemical suppliers | 106627-54-7 | Water-soluble. Enhances coupling efficiency and stability.[11] |
| MES (2-(N-morpholino)ethanesulfonic acid) | Standard chemical suppliers | 4432-31-9 | Used for Activation Buffer. Does not contain competing amines. |
| Phosphate-Buffered Saline (PBS) | Standard chemical suppliers | N/A | Used for Coupling and Washing Buffers. |
| Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) | Standard chemical suppliers | N/A | For pH adjustment. |
| Deionized (DI) Water | Laboratory source | N/A | High purity (18.2 MΩ·cm). |
Required Equipment
-
pH meter
-
Vortex mixer
-
Bath sonicator
-
Benchtop centrifuge (for nanoparticle purification)
-
Orbital shaker or rotator
-
Standard laboratory glassware and consumables
Detailed Experimental Protocols
This section details a robust two-step protocol for conjugating BHMT to carboxylated nanoparticles.
Protocol 1: Preparation of Buffers and Reagent Solutions
-
Activation Buffer: Prepare a 50 mM MES buffer. Adjust the pH to 6.0 using dilute HCl or NaOH. This buffer must be free of competing amines.[11]
-
Coupling Buffer: Prepare a 1X PBS solution. Adjust the pH to 7.4.
-
Washing Buffer: Prepare a 1X PBS solution, pH 7.4.
-
BHMT Stock Solution: Prepare a 100 mM stock solution of BHMT in the Coupling Buffer (PBS, pH 7.4). Prepare this solution fresh on the day of use.
-
EDC/Sulfo-NHS Solution: Prepare a solution containing 100 mM EDC and 100 mM Sulfo-NHS in chilled Activation Buffer (MES, pH 6.0) immediately before use. EDC is prone to hydrolysis.[11]
Protocol 2: Nanoparticle Activation and BHMT Conjugation
-
Nanoparticle Preparation:
-
Resuspend your stock of carboxylated nanoparticles in the Activation Buffer to a final concentration of 5-10 mg/mL.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous, aggregate-free dispersion.
-
-
Carboxyl Group Activation (Step 1):
-
To the nanoparticle suspension, add the freshly prepared EDC/Sulfo-NHS solution. A 5-fold molar excess of EDC/Sulfo-NHS relative to the estimated surface carboxyl groups is a good starting point for optimization.[13]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle, continuous mixing (e.g., on a rotator).[13] This activates the carboxyl groups to form the semi-stable Sulfo-NHS esters.
-
-
Purification of Activated Nanoparticles:
-
Immediately after activation, pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on nanoparticle size and density; e.g., 12,000 x g for 15 minutes).
-
Carefully discard the supernatant, which contains excess EDC, Sulfo-NHS, and reaction byproducts.
-
Resuspend the nanoparticle pellet in chilled Coupling Buffer (PBS, pH 7.4).
-
Repeat this washing step at least two more times to ensure complete removal of the activation reagents. This is a critical step in a two-step protocol.[10]
-
-
BHMT Conjugation (Step 2):
-
After the final wash, resuspend the activated nanoparticle pellet in the Coupling Buffer.
-
Immediately add the BHMT stock solution. A 20- to 50-fold molar excess of BHMT relative to the nanoparticles is recommended to favor the reaction and minimize cross-linking.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.[13]
-
-
Final Purification:
-
Following incubation, pellet the now BHMT-functionalized nanoparticles by centrifugation.
-
Discard the supernatant containing unreacted BHMT.
-
Wash the nanoparticles by resuspending the pellet in Washing Buffer (PBS, pH 7.4) and centrifuging again. Repeat this wash cycle at least three times to ensure all non-covalently bound BHMT is removed.[14]
-
After the final wash, resuspend the purified BHMT-nanoparticles in a suitable storage buffer (e.g., PBS or DI water) at the desired concentration. Store at 4°C.
-
Caption: EDC/Sulfo-NHS chemistry for BHMT conjugation.
Validation and Characterization of Surface Modification
Thorough characterization is essential to confirm the successful covalent attachment of BHMT to the nanoparticle surface. A multi-technique approach is strongly recommended.[3][8]
Physicochemical Characterization
| Technique | Principle | Expected Outcome for Successful BHMT Modification |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter by analyzing light scattering fluctuations. | A slight increase in the hydrodynamic diameter is expected due to the addition of the BHMT layer.[13] |
| Zeta Potential Analysis | Measures surface charge by observing particle movement in an electric field. | A significant shift in zeta potential from a negative value (due to -COOH groups) to a positive value (due to protonated -NH₂/NH groups) is the primary indicator of successful amine functionalization.[8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects molecular vibrations to identify functional groups. | Appearance of a new peak around 1650 cm⁻¹ corresponding to the amide I bond (C=O stretch) and a peak around 1550 cm⁻¹ for the amide II bond (N-H bend), confirming amide bond formation.[8][15] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines elemental composition. | An increase in the Nitrogen (N 1s) signal on the nanoparticle surface is expected, confirming the presence of BHMT.[15] |
Quantification of Surface Amines
For quantitative analysis, colorimetric assays such as the ninhydrin or TNBS (2,4,6-trinitrobenzenesulfonic acid) assay can be adapted to determine the density of primary amine groups on the nanoparticle surface. This allows for precise control over subsequent conjugation steps.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No change or minimal change in Zeta Potential | Inefficient activation/coupling; Hydrolysis of EDC/NHS esters; Competing nucleophiles in buffer. | Use fresh, high-quality EDC and Sulfo-NHS.[10] Ensure buffers are amine-free (e.g., use MES, not Tris).[10] Optimize molar ratios of reagents and reaction times. |
| Significant Nanoparticle Aggregation | Cross-linking by EDC; Insufficient washing after activation. | Strictly follow the two-step protocol. Ensure thorough washing to remove all excess EDC before adding BHMT.[10] Maintain proper pH control during all steps. |
| Low Yield of Final Product | Excessive washing steps leading to sample loss; Inefficient pelleting during centrifugation. | Optimize centrifugation parameters for your specific nanoparticles. Minimize the number of wash steps while ensuring purity. Consider alternative purification methods like dialysis for smaller nanoparticles.[14] |
Conclusion
The surface modification of nanoparticles with this compound via EDC/Sulfo-NHS chemistry is a reliable and effective method for introducing a high density of primary amine functional groups. These amine-terminated nanoparticles serve as a versatile platform for the development of advanced nanomaterials in drug delivery and other biomedical fields.[16][17] By following the detailed protocols and validation steps outlined in this guide, researchers can achieve consistent and well-characterized surface functionalization, paving the way for successful downstream applications.
References
-
Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Retrieved from [Link]
-
Molekula. (n.d.). Buy this compound | 143-23-7. Retrieved from [Link]
-
ACS Omega. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Publications. Retrieved from [Link]
- Polymer Chemistry. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. RSC Publishing. DOI:10.1039/D4PY01119H
-
MDPI. (n.d.). Effect of Varying Amine Functionalities on CO2 Capture of Carboxylated Graphene Oxide-Based Cryogels. Retrieved from [Link]
- Nanoscale. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. RSC Publishing. DOI:10.1039/C8NR02278J
-
ResearchGate. (2010). Controlled surface functionalization of silica-coated magnetic nanoparticles with terminal amino and carboxyl groups. Retrieved from [Link]
-
ethesis. (2011). SYNTHESIS AND CHARACTERISATION OF AMINE FUNCTIONALISED MAGNETIC SILICA NANOPARTICLE. Retrieved from [Link]
-
PMC. (2022). Microfluidic Synthesis of -NH2- and -COOH-Functionalized Magnetite Nanoparticles. Retrieved from [Link]
-
RSC Publishing. (2013). Direct amine-functionalisation of γ-Fe2O3 nanoparticles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Retrieved from [Link]
- Google Patents. (n.d.). US4906783A - Preparation of this compound.
-
SciSpace. (n.d.). Surface Modification of Nanoparticles Used in Biomedical Applications. Retrieved from [Link]
-
Journal of Medical & Health Sciences Review. (2025). NANOPARTICLE-BASED TARGETED DRUG DELIVERY FOR THE TREATMENT OF HEMATOLOGICAL DISORDERS. Retrieved from [Link]
-
MDPI. (n.d.). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Retrieved from [Link]
-
Dilworth IP. (2016). Nanomedice Part V... Nanoparticle Cancer Therapy. Retrieved from [Link]
-
PubMed - NIH. (2022). Nanoparticle-based drug delivery for the treatment of traumatic brain injury. Retrieved from [Link]
-
EMAN RESEARCH PUBLISHING. (n.d.). Nanoparticle-Enhanced Drug Delivery Systems for Targeted Cancer Therapy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NANOPARTICLE-BASED TARGETED DRUG DELIVERY FOR THE TREATMENT OF HEMATOLOGICAL DISORDERS | Journal of Medical & Health Sciences Review [jmhsr.com]
- 5. echemi.com [echemi.com]
- 6. Buy this compound | 143-23-7 [smolecule.com]
- 7. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. This compound | 143-23-7 | FB157554 [biosynth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nanoparticles in Drug Delivery: From History to Therapeutic Applications | MDPI [mdpi.com]
- 17. Nanoparticle-based drug delivery for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Catalyst: A Guide to Bis(hexamethylene)triamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Amine
Bis(hexamethylene)triamine (BHMT), a molecule characterized by two primary terminal amine groups and a central secondary amine connected by flexible hexamethylene chains, offers a unique combination of basicity, nucleophilicity, and structural flexibility.[1] While extensively utilized in polymer and materials science, particularly as a highly effective curing agent for epoxy resins, its catalytic prowess in organic synthesis is a domain ripe for exploration.[2][3] This guide delves into the catalytic applications of BHMT, providing detailed insights and actionable protocols for its use in key organic transformations. We will explore its role in facilitating carbon-carbon bond formation and its utility in the synthesis of complex molecular architectures, moving beyond its traditional applications to highlight its potential as a versatile and efficient catalyst for the modern organic chemist.
Safety First: Handling this compound in the Laboratory
This compound is a corrosive substance that can cause severe skin and eye burns.[4][5][6][7] It is also harmful if swallowed or absorbed through the skin.[4][6][8] Therefore, strict adherence to safety protocols is paramount.
Mandatory Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Ensure adequate ventilation in the work area to avoid inhalation of dust or vapors.[5][8]
Handling and Storage:
-
Handle in a well-ventilated place, minimizing dust generation.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]
-
BHMT is hygroscopic and will absorb moisture from the air.[4]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[4][8]
-
Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water and seek immediate medical aid.[4][8]
-
Inhalation: Remove from exposure to fresh air immediately and get medical aid.[4]
Core Application: Epoxy Resin Curing Agent
The primary industrial application of BHMT is as a curing agent for epoxy resins.[2][3] The presence of three amine groups with active hydrogens allows for the formation of a dense, cross-linked polymer network when reacted with the epoxide rings of the resin.[9] This process, known as ring-opening polymerization, transforms the liquid resin into a hard, durable solid with excellent mechanical and chemical resistance properties.[9][10]
The general mechanism involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a rigid, three-dimensional network is formed.[11]
Key Advantages of BHMT as a Curing Agent:
-
High Reactivity: The aliphatic nature of the amine groups in BHMT allows for curing at room temperature.[10]
-
Enhanced Mechanical Properties: The resulting cross-linked polymer exhibits high strength and durability.
-
Improved Adhesion: Formulations with BHMT can show enhanced adhesion to various substrates, including glass and aluminum.[12]
-
Flexibility: The hexamethylene chains impart a degree of flexibility to the cured resin.[12]
Catalytic Applications in Organic Synthesis
The basic nature of the amine groups in this compound makes it an effective catalyst for a variety of organic reactions, particularly those requiring a base to generate a nucleophile.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base.[13][14] The product is typically an α,β-unsaturated dicarbonyl or related compound.[13]
Mechanism of BHMT-Catalyzed Knoevenagel Condensation:
The reaction proceeds via a base-catalyzed mechanism where BHMT acts as a Brønsted-Lowry base.[14]
Protocol: General Procedure for BHMT-Catalyzed Knoevenagel Condensation
This protocol provides a general guideline. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
This compound (BHMT) (0.1 mmol, 10 mol%)
-
Ethanol or other suitable solvent (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone, the active methylene compound, and the solvent.
-
Stir the mixture at room temperature to ensure dissolution.
-
Add this compound to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
If the reaction is slow at room temperature, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Substrate Scope and Yields
| Entry | Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | >90 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | >90 |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-cyanocyclohexylideneacetate | ~85 |
Note: The yields presented are typical and may vary based on reaction conditions.
Michael Addition: Asymmetric Carbon-Carbon Bond Formation
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[15][16] This reaction is a powerful tool for constructing new carbon-carbon bonds.[17] The basic nature of BHMT can be harnessed to catalyze this transformation.
Mechanism of BHMT-Catalyzed Michael Addition:
Similar to the Knoevenagel condensation, BHMT acts as a base to deprotonate the Michael donor, generating a nucleophilic enolate which then attacks the Michael acceptor.
Protocol: General Procedure for BHMT-Catalyzed Michael Addition
Materials:
-
Michael donor (e.g., a β-ketoester, malonate) (1.0 mmol)
-
Michael acceptor (e.g., an α,β-unsaturated ketone, ester) (1.2 mmol)
-
This compound (BHMT) (0.1 mmol, 10 mol%)
-
Aprotic solvent (e.g., THF, CH2Cl2) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the Michael donor in the solvent.
-
Add the Michael acceptor to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advanced Applications: Dendrimer Synthesis
The trifunctional nature of BHMT makes it a valuable building block in the divergent synthesis of dendrimers, which are highly branched, well-defined macromolecules.[18][19] In a divergent synthesis, the dendrimer is built outwards from a central core.[18][20] BHMT can act as a branching unit, with its three amine groups providing points for further growth of the dendrimer generations. For instance, in the synthesis of polyamidoamine (PAMAM) dendrimers, a core molecule is reacted with a monomer like methyl acrylate, followed by amidation with a diamine or triamine such as BHMT to create the next generation.[20]
Conclusion and Future Outlook
This compound is a readily available and versatile compound with significant, yet not fully exploited, potential as a catalyst in organic synthesis. Its efficacy as a basic catalyst in fundamental reactions like the Knoevenagel condensation and Michael addition, coupled with its role in constructing complex architectures like dendrimers, underscores its utility. For researchers in both academic and industrial settings, BHMT offers a cost-effective and efficient catalytic option. Further exploration into its applications in other base-catalyzed transformations and the development of chiral derivatives for asymmetric catalysis could open new avenues in synthetic organic chemistry.
References
- Material Safety Data Sheet this compound MSDS# 33178 Section 1. (n.d.).
-
Organic Transformations through Cooperative Bimetallic Catalysis: An Overview. (n.d.). Retrieved from [Link]
- Preparation of this compound. (1990, March 6). U.S. Patent No. 4,906,783.
-
Structure-Activity Relationships of this compound and its Implications. (2025, September 12). Retrieved from [Link]
-
This compound (CAS 143-23-7): A Versatile Organic Intermediate. (n.d.). Retrieved from [Link]
-
Preparation of this compound - Justia Patents. (1988, February 25). Retrieved from [Link]
-
Two Decades of Triazine Dendrimers - PMC - PubMed Central. (2021, August 6). Retrieved from [Link]
-
Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge. (2024, June 20). Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). Retrieved from [Link]
-
Dendrimers: synthesis, applications, and properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
The Role of Computational Chemistry in Understanding this compound. (n.d.). Retrieved from [Link]
-
A Review of some catalysts and promoters used in organic transformations - ResearchGate. (2020, October 24). Retrieved from [Link]
-
Poly(amidoamine) (PAMAM) Dendrimers: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. (2018, February 6). Retrieved from [Link]
-
S-adenosylhomocysteine as a methyl transfer catalyst in biocatalytic methylation reactions. (2025, October 9). Retrieved from [Link]
-
A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects - Archives of Pharmacy Practice. (n.d.). Retrieved from [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Retrieved from [Link]
-
PEGylated Polyamidoamine Dendrimers with Bis-Aryl Hydrazone Linkages for Enhanced Gene Delivery - PMC - NIH. (n.d.). Retrieved from [Link]
-
A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - ResearchGate. (2025, August 6). Retrieved from [Link]
-
This compound, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]
-
The epoxy resin system: function and role of curing agents - KAUST Repository. (2025, November 27). Retrieved from [Link]
-
Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants? - PMC - NIH. (n.d.). Retrieved from [Link]
-
Catalytic, Enantioselective Michael Addition Reactions - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Hybrid Metal Catalysts as Valuable Tools in Organic Synthesis: An Overview of the Recent Advances in Asymmetric C C Bond Formation Reactions - PMC - PubMed Central. (2024, October 28). Retrieved from [Link]
-
Concise total syntheses of bis(cyclotryptamine) alkaloids via thio-urea catalyzed one-pot sequential Michael addition - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids - Aston Publications Explorer. (n.d.). Retrieved from [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. (n.d.). Retrieved from [Link]
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 3. nbinno.com [nbinno.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. nbinno.com [nbinno.com]
- 10. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 11. threebond.co.jp [threebond.co.jp]
- 12. Polyamine Curatives with Enhanced Adhesion - Dytek [dytek.invista.com]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 17. Hybrid Metal Catalysts as Valuable Tools in Organic Synthesis: An Overview of the Recent Advances in Asymmetric C─C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. archivepp.com [archivepp.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of High-Performance Adhesives Using Bis(hexamethylene)triamine (BHMT)
Abstract
Bis(hexamethylene)triamine (BHMT) is a versatile aliphatic triamine widely utilized as a robust curing agent for epoxy resin systems.[1][2] Its unique molecular structure, featuring two primary and one secondary amine groups connected by flexible hexamethylene chains, imparts a desirable balance of properties to adhesive formulations, including high bond strength, good flexibility, and efficient cure response.[3][4] This document provides a comprehensive guide for researchers and formulation scientists on the principles, protocols, and characterization techniques for developing high-performance adhesives using BHMT. We will explore the underlying chemistry of the epoxy-amine reaction, provide detailed step-by-step formulation protocols, and discuss methods for evaluating the performance of the resulting thermoset adhesive.
Introduction: The Role of this compound in Adhesive Technology
This compound, also known as N'-(6-aminohexyl)hexane-1,6-diamine, is a solid aliphatic amine that serves as a highly effective crosslinking agent, or hardener, in two-component epoxy adhesive systems.[2][5] Unlike many aromatic amine curing agents that require elevated temperatures to react, aliphatic amines like BHMT can initiate the curing process at ambient temperatures, although a post-cure heating step is often employed to maximize performance.[6]
The principal advantages of incorporating BHMT into adhesive formulations include:
-
Enhanced Flexibility and Toughness: The long, linear aliphatic chains within the BHMT molecule introduce flexibility into the crosslinked polymer network, improving impact strength and peel strength.[7]
-
Strong Adhesion: The amine groups provide excellent adhesion to a variety of substrates, particularly metals and concrete.[8]
-
Controlled Reactivity: While reactive at room temperature, its pot life is generally manageable for practical application.[6]
-
High Crosslink Density: As a triamine, it can form a dense, three-dimensional network, leading to good mechanical properties and chemical resistance.[6]
This guide will focus on the formulation of BHMT with a standard epoxy resin, the diglycidyl ether of bisphenol A (DGEBA), which is one of the most widely used epoxy resins in the industry.[9]
The Chemistry of Cure: The Epoxy-Amine Reaction
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The active hydrogen atoms on the nitrogen of the primary and secondary amines in BHMT attack the electrophilic carbon atom of the epoxide ring, causing it to open and form a covalent bond. This process creates a hydroxyl (-OH) group and a new, more substituted amine.
The reaction proceeds in two stages:
-
Each of the two primary amine groups (-NH2) on BHMT reacts with an epoxy group, forming two secondary amines.
-
The newly formed secondary amines, along with the original secondary amine (-NH-) in the BHMT backbone, then react with additional epoxy groups.
This cascade of reactions builds a highly crosslinked, three-dimensional thermoset polymer network. The final properties of the adhesive are critically dependent on achieving the correct stoichiometric balance between the amine hydrogen atoms and the epoxy groups.[9]
Diagram: Curing Mechanism
Caption: Epoxy curing reaction with BHMT.
Formulation Principles and Stoichiometry
Calculating the Stoichiometric Mix Ratio
Achieving the optimal performance of an epoxy adhesive requires the precise stoichiometric ratio of the curing agent to the resin.[10] This is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
-
Epoxy Equivalent Weight (EEW): The mass of resin in grams that contains one mole of epoxy groups. This value is provided by the resin manufacturer.
-
Amine Hydrogen Equivalent Weight (AHEW): The mass of the amine curing agent in grams that contains one mole of active amine hydrogen atoms.
The AHEW for BHMT can be calculated as: AHEW = Molecular Weight / Number of Active Hydrogens
BHMT (C₁₂H₂₉N₃) has a molecular weight of approximately 215.38 g/mol .[3] It has two primary amine groups (2 x 2 active H) and one secondary amine group (1 x 1 active H), for a total of 5 active hydrogens.
AHEW of BHMT = 215.38 g/mol / 5 = 43.08 g/eq
The mix ratio, expressed as parts per hundred of resin (phr) by weight, is calculated using the following formula:
phr = (AHEW / EEW) x 100
For example, if using a standard DGEBA resin with an EEW of 190 g/eq: phr of BHMT = (43.08 / 190) x 100 ≈ 22.7 phr
This means that for every 100 grams of epoxy resin, 22.7 grams of BHMT are required for a stoichiometric cure. While a 1:1 stoichiometric ratio is the theoretical ideal, some formulations may intentionally use a slight excess or deficit of the curing agent to modify properties like brittleness or chemical resistance.[9][11]
Component Selection
-
Epoxy Resins: While this guide focuses on DGEBA, BHMT can be used to cure a variety of epoxy resins, including epoxy novolacs and cycloaliphatic epoxies, although reaction rates and final properties will differ.[12]
-
Additives & Modifiers:
-
Accelerators: Tertiary amines can be added in small amounts (e.g., 1-5 phr) to increase the cure speed.[13]
-
Toughening Agents: Reactive liquid polymers or core-shell rubber particles can be incorporated to enhance flexibility and fracture toughness.
-
Fillers: Inert fillers like silica, talc, or aluminum oxide can be added to reduce shrinkage, lower cost, modify viscosity, and improve thermal conductivity.[14]
-
Adhesion Promoters: Silane coupling agents can be used to improve adhesion to inorganic substrates like glass and metal.
-
Experimental Protocols
Critical Safety Precautions
This compound is a corrosive and hazardous chemical.[15][16] Adherence to strict safety protocols is mandatory.
-
Hazard Identification: BHMT is harmful if swallowed or absorbed through the skin and causes severe skin and eye burns.[17][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[16]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[15] Avoid all contact with skin and eyes.
-
Storage: Store BHMT in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing agents.[17]
Protocol: Preparation of a Standard BHMT-Cured Adhesive
This protocol describes the preparation of a 100g batch of a standard adhesive using a DGEBA resin with an EEW of 190 g/eq.
Materials & Equipment:
-
Liquid DGEBA Epoxy Resin (EEW ~190 g/eq)
-
This compound (BHMT), solid flakes or crystals
-
Top-pan analytical balance (± 0.01g)
-
Disposable mixing cups (e.g., polypropylene)
-
Mechanical stirrer or spatula
-
Vacuum desiccator or centrifugal mixer for degassing
-
Water bath or oven for pre-heating
Procedure:
-
Calculate Component Masses:
-
Based on the 22.7 phr calculation, determine the required mass of each component. For a ~100g total batch, this is:
-
Resin Mass = 100 g / (1 + 22.7/100) = 81.5 g
-
BHMT Mass = 81.5 g * (22.7 / 100) = 18.5 g
-
-
-
Pre-treatment:
-
Gently warm the viscous DGEBA resin to 40-50°C to reduce its viscosity for easier mixing.
-
BHMT is a solid at room temperature (melting point ~33-36°C).[3] It must be gently melted in a separate container to a clear liquid before mixing. Do not overheat, as this can cause degradation.
-
-
Mixing:
-
Place the pre-warmed epoxy resin in a mixing cup on the balance and tare.
-
Carefully add the calculated amount of molten BHMT to the resin.
-
Mix the two components thoroughly for 3-5 minutes until the mixture is homogeneous and free of streaks. Scrape the sides and bottom of the container frequently to ensure complete incorporation.
-
-
Degassing:
-
Mixing will introduce air bubbles into the system. These must be removed to prevent voids in the cured adhesive, which compromise mechanical strength.
-
Place the mixed adhesive in a vacuum chamber at -25 to -29 inHg (inches of mercury) until the bubbling subsides (typically 5-15 minutes).
-
Alternatively, use a centrifugal mixer if available.
-
-
Application & Curing:
-
The adhesive is now ready for application to the desired substrates.
-
Curing Schedule: A typical cure schedule involves an initial cure at room temperature followed by a post-cure at an elevated temperature to ensure full crosslinking.
-
Initial Cure: 24 hours at 25°C.
-
Post-Cure: 2-4 hours at 80-100°C.
-
-
The optimal cure schedule may vary depending on the specific resin and desired properties.[19]
-
Diagram: Experimental Workflow
Caption: Workflow for BHMT-epoxy adhesive preparation.
Characterization of Adhesive Performance
Once cured, the adhesive should be characterized to determine its properties. Standard analytical methods are indispensable for quality control and formulation optimization.[14][20]
| Property | Test Method | Typical Equipment | Information Gained |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | DSC Instrument | Determines the temperature at which the material transitions from a rigid to a rubbery state; indicates the degree of cure and thermal stability.[19] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA Instrument | Measures weight loss as a function of temperature, indicating the decomposition temperature.[14] |
| Viscoelastic Properties | Dynamic Mechanical Analysis (DMA) | DMA Instrument | Measures storage modulus, loss modulus, and tan delta, providing insight into stiffness, damping, and Tg.[19][21] |
| Bond Strength | Lap Shear Test (ASTM D1002) | Universal Testing Machine | Measures the shear strength of the adhesive bond between two substrates, a critical performance metric.[22] |
| Cure Kinetics | Rheometry / Dielectric Analysis (DEA) | Rheometer / DEA Sensor | Monitors the change in viscosity or ion mobility during the curing process to determine pot life and cure time.[19][21] |
| Chemical Structure | FTIR Spectroscopy | FTIR Spectrometer | Verifies the disappearance of the epoxy peak and the formation of hydroxyl groups, confirming the cure reaction.[23] |
Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Soft or Tacky Surface (Incomplete Cure) | Incorrect mix ratio (off-stoichiometry).[9] | Recalculate and carefully re-weigh components. Ensure AHEW and EEW values are correct. |
| Inadequate mixing. | Increase mixing time and ensure sides/bottom of the container are scraped thoroughly. | |
| Low cure temperature or insufficient cure time. | Increase post-cure temperature or duration. | |
| Brittle Adhesive | Stoichiometry is too close to the ideal 1:1 ratio for some systems. | Experiment with a slight excess of resin (amine-lean) to reduce crosslink density.[11] |
| Cure temperature was too high, causing excessive crosslinking. | Lower the post-cure temperature. | |
| Voids in Cured Adhesive | Insufficient degassing. | Increase vacuum time or use a more effective degassing method (e.g., centrifugal mixer). |
| Short Pot Life / Gels Too Quickly | Formulation is too reactive. | Reduce or eliminate any accelerators. Work in smaller batches or cool the components before mixing. |
References
-
Knowde. (n.d.). Dytek - BHMT - INVISTA - 143-23-7 - Amines. [Link]
-
TRiiSO. (n.d.). Polyamine Resins | Adhesives. [Link]
-
Chemical Online. (n.d.). Dytek® BHMT (this compound). [Link]
-
PCI Magazine. (n.d.). Polyamine Curing Agents Meeting the Industry Need for Enhanced Productivity. [Link]
-
TRiiSO. (n.d.). Polyamine Resins | Coatings. [Link]
-
Scribd. (n.d.). Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. [Link]
-
AZoM. (n.d.). This compound (CAS 143-23-7): A Versatile Organic Intermediate. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2024). Novel Furfural-Derived Polyaldimines as Latent Hardeners for Polyurethane Adhesives. [Link]
-
ResearchGate. (n.d.). Epoxy Adhesive Formulations. [Link]
- Google Patents. (n.d.). CN104844649A - Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid)).
-
Justia Patents. (n.d.). Preparation of this compound. [Link]
-
Polymer Innovation Blog. (2005). Epoxy Formulations Using JEFFAMINE® Polyetheramines. [Link]
-
Fraunhofer-Gesellschaft. (n.d.). Analysis and characterization of adhesives and bonded joints. [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. [Link]
-
Adhesives & Sealants Industry. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]
-
ResearchGate. (n.d.). Analytical tools for the characterization of adhesives. [Link]
-
ResearchGate. (n.d.). Effect of stoichiometry and cure prescription on fluid ingress in epoxy networks. [Link]
-
BioResources. (2021). Curing characterization of tannin-hexamine adhesive by automated bonding evaluation system, dielectric analysis, and dynamic mechanical analysis. [Link]
-
MDPI. (n.d.). Characterization of Curing and Bonding of Wood with Adhesive Mixtures of Liquefied Wood and Hexamethylenediamine. [Link]
-
Impact Analytical. (n.d.). Adhesive Testing. [Link]
-
Evonik. (n.d.). Epoxy Curing Agents. [Link]
- Google Patents. (n.d.). US3634322A - Composition of matter comprising an epoxy resin dicyandiamide and hexamethylenetetramine.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Characterization of Curing and Bonding of Wood with Adhesive Mixtures of Liquefied Wood and Hexamethylenediamine. [Link]
-
ePrints Soton. (n.d.). Effect of resin/hardener stoichiometry on electrical behavior of epoxy networks. [Link]
-
CNRS. (n.d.). Electron-beam curable structural adhesives. Part 1. [Link]
-
JH-TECH. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link]
-
White Rose Research Online. (n.d.). The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. [Link]
-
Hexion. (n.d.). Epoxy Curing Agents. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde [knowde.com]
- 3. 双(六亚甲基)三胺 technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 5. specialchem.com [specialchem.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. products.evonik.com [products.evonik.com]
- 9. pcimag.com [pcimag.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 13. paint.org [paint.org]
- 14. Adhesive Testing - www.impactanalytical.com [impactanalytical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. isg.ku.edu.tr [isg.ku.edu.tr]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. Curing characterization of tannin-hexamine adhesive by automated bonding evaluation system, dielectric analysis, and dynamic mechanical analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 20. Adhesive testing [ifam.fraunhofer.de]
- 21. Testing adhesive properties with viscometers and rheometers | Anton Paar [anton-paar.com]
- 22. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 23. repozitar.mendelu.cz [repozitar.mendelu.cz]
Application Notes and Protocols for Bis(hexamethylene)triamine in Corrosion Inhibition
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of Bis(hexamethylene)triamine (BHT) and its derivatives as corrosion inhibitors. This document delves into the mechanistic underpinnings of BHT's protective action, outlines detailed protocols for its evaluation, and explores its application in various industrial contexts.
Introduction: The Role of Amine-Based Inhibitors in Corrosion Science
Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a cornerstone of material protection strategies. Among these, aliphatic amines represent a critical class of compounds due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents.
This compound (BHT), with its two primary and one secondary amine groups connected by flexible hydrocarbon chains, is a molecule of significant interest in this field.[1] Its structural features suggest a strong potential for surface adsorption and film formation, making it a candidate for an effective corrosion inhibitor.[1][2] This guide will explore the application of BHT and its more widely used phosphonated derivative, this compound penta (methylene phosphonic acid) (BHMTPMPA), in corrosion mitigation.
Mechanism of Action: From Adsorption to Protection
The efficacy of BHT as a corrosion inhibitor is rooted in its molecular structure. The lone pair of electrons on the nitrogen atoms act as active centers for adsorption onto the metal surface.[3] This interaction can be understood through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the nitrogen atoms of BHT and the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond.[3]
The adsorption of BHT on a metal surface results in the formation of a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions.[4] The flexible hexamethylene chains in BHT contribute to a denser and more uniform protective layer.
Quantum Chemical Insights
Theoretical studies using Density Functional Theory (DFT) are invaluable for predicting the inhibitive properties of molecules like BHT.[5][6][7] Key parameters derived from these calculations include:
-
EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing adsorption.[3]
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.[3]
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer.[5][6]
These computational approaches provide a rational basis for understanding the structure-activity relationship of BHT and for designing more effective corrosion inhibitors.[5]
Diagram: Proposed Corrosion Inhibition Mechanism of this compound
Caption: Adsorption of BHT on a metal surface to form a protective film.
Industrial Applications and Derivatives
While BHT itself shows promise, its phosphonated derivative, This compound penta (methylene phosphonic acid) (BHMTPMPA) , is more commonly employed in industrial settings.[1][8][9][10][11]
Table 1: Comparison of BHT and BHMTPMPA
| Feature | This compound (BHT) | This compound penta (methylene phosphonic acid) (BHMTPMPA) |
| Primary Function | Corrosion Inhibitor, Epoxy Curing Agent[2] | Corrosion and Scale Inhibitor[1][8][9][10][11] |
| Mechanism | Adsorption via amine groups | Adsorption, Chelation of scale-forming ions (e.g., Ca²⁺)[8][10] |
| Key Applications | Metalworking fluids, Polyamide resins[2] | Oilfield water treatment, Industrial cooling water, Boilers[1][8][9][10] |
| Solubility | Good water solubility | Good water solubility and heat tolerance[8][9][10] |
BHMTPMPA is particularly effective as a scale inhibitor for carbonates and sulfates due to its strong chelating ability.[8][9][10] It exhibits high tolerance to calcium ions and is stable over a wide pH range and at temperatures up to 120°C.[8][9][10]
Experimental Protocols for Performance Evaluation
To assess the efficacy of BHT or its derivatives as corrosion inhibitors, a combination of gravimetric and electrochemical techniques is recommended.
Weight Loss Method
This is a fundamental technique for determining corrosion rate and inhibition efficiency.[12][13][14][15][16]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper.
-
Degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Accurately weigh each coupon to four decimal places.
-
-
Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
-
Prepare a series of inhibitor solutions by dissolving varying concentrations of BHT in the corrosive medium.
-
-
Immersion Test:
-
Immerse the weighed coupons in the test solutions (including a blank without inhibitor) for a specified duration (e.g., 24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
Remove the coupons, gently clean them to remove corrosion products, rinse, dry, and reweigh.
-
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Diagram: Weight Loss Method Workflow
Caption: Workflow for the weight loss corrosion test.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[17][18][19][20] A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[19]
This technique determines the effect of the inhibitor on both anodic and cathodic reactions.[17][19][20][21]
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution.
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the Tafel curves (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
EIS is a non-destructive technique that provides information about the properties of the protective film and the kinetics of the corrosion process.[22][23][24][25][26]
Protocol:
-
Cell Setup and Stabilization: Same as for potentiodynamic polarization.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
Synergistic Effects
The performance of BHT can be significantly enhanced by the addition of other compounds, a phenomenon known as synergism. Halide ions, such as iodide from potassium iodide (KI), are known to have a synergistic effect with amine-based inhibitors.[27][28][29][30][31] The iodide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated amine molecules.[31]
Table 2: Example of Synergistic Inhibition (Hypothetical Data for BHT)
| Inhibitor System | Concentration | Inhibition Efficiency (%) |
| BHT | 100 ppm | 85 |
| KI | 50 ppm | 30 |
| BHT + KI | 100 ppm + 50 ppm | 95 |
Conclusion
This compound and its phosphonated derivative, BHMTPMPA, are versatile and effective corrosion and scale inhibitors. Their mechanism of action, primarily through adsorption and the formation of a protective film, makes them suitable for a range of industrial applications. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their performance. Further research into the synergistic effects of BHT with other compounds and detailed surface analysis studies will continue to expand their application and efficacy in the field of corrosion science.
References
- Bayol, E., et al. (2007). The inhibitive effect of hexamethylenetetramine on the acid corrosion of steel. Materials Chemistry and Physics, 104(1), 74-82.
-
ResearchGate. (n.d.). Synergistic effect of potassium iodide on corrosion inhibition of copper by tetraphosphonic acid in hydrochloric acid solution. Retrieved from [Link]
-
ResearchGate. (n.d.). a Represents efficiency vs HCL concentration. b Represents efficiency vs H2SO4 concentration. Retrieved from [Link]
- Ju, H., et al. (2023). The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor.
-
IRO Group Inc. (n.d.). Bis Hexamethylene Triamine Penta (methylene phosphonic acid) BHMTPH•PN. Retrieved from [Link]
-
Journal of Applied Science and Engineering. (n.d.). QUANTUM COMPUTATIONS AND DENSITY FUNCTIONAL THEORY ON CORROSION INHIBITION EFFICIENCY OF BIA, HBT, MBI AND PIZ COMPOUNDS. Retrieved from [Link]
- de Oliveira, G. F., et al. (2020). Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. Research, Society and Development, 9(12), e2291210499.
-
Jiyuan Qingyuan Water Treatment Co., Ltd. (n.d.). Bis (HexaMethylene Triamine Penta (Methylene phosphonic Acid)) (BHMTPMPA) CAS: 34690-00-1. Retrieved from [Link]
-
IRO Group Inc. (n.d.). Bis Hexamethylene Triamine (BHMT) Phosphonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves for Hexamine inhibited and uninhibited Aluminium alloy. Retrieved from [Link]
- Malinowski, S., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
-
Semantic Scholar. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]
-
LookChem. (n.d.). Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)) BHMTPMPA. Retrieved from [Link]
-
ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. Retrieved from [Link]
-
ResearchGate. (n.d.). Hexamethylenetetramine as a corrosion inhibitor in hydrochloric acid solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of this compound pentakis(methylphosphonic acid) (BTPMP). Retrieved from [Link]
-
ResearchGate. (n.d.). Weight loss method of corrosion assessment. Retrieved from [Link]
-
International Journal of Engineering Research and Applications. (n.d.). Analysis of Protective Film Formed on Carbon Steel Immersed in Seawater by Diethylenetriamine Penta (methylene phosphonic acid) – Zn2+ System. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion inhibition efficiency obtained from weight loss method for.... Retrieved from [Link]
-
Water Treatment Chemicals. (n.d.). Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)). Retrieved from [Link]
-
MDPI. (n.d.). Formation of Films on a Metal Surface by Inhibitors with Assessment of Their Protective Properties. Retrieved from [Link]
-
MDPI. (n.d.). Thin Protective Coatings on Metals Formed by Organic Corrosion Inhibitors in Neutral Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion tests using the weight loss method: (a) the amine solution.... Retrieved from [Link]
-
National Institutes of Health. (2024). Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride). Retrieved from [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
-
Atlantis Press. (n.d.). Hexamethylenetetramine as a corrosion inhibitor in hydrochloric acid solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion inhibition efficiency obtained from weight loss measurements.... Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Discovery of Corrosion Inhibitors and Synergistic Combinations Using High-Throughput Screening Methods. Retrieved from [Link]
-
Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]
- Google Patents. (n.d.). US4906783A - Preparation of this compound.
-
ResearchGate. (n.d.). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synergistic effect of potassium iodide on Inhibition performance of thiadiazoles during corrosion of mild steel in 20% sulfuric acid. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Synergistic inhibition effect of orange peel extract and potassium iodide on corrosion of Q235 steel in hydrochloric acid solution. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Toward understanding the adsorption mechanism of large size organic corrosion inhibitors on an Fe(110) surface using the DFTB method. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Comparative Study of the Inhibitor Efficiency of Maize Husk Polar Extract in H2SO4 and HCL Acid Environment for Corrosion Control of Mild Steel. Retrieved from [Link]
-
National Institutes of Health. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
BioLogic. (n.d.). Electrochemical characterisation of a corrosion system by Impedance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization scans conducted on 316L stainless steel.... Retrieved from [Link]
-
MDPI. (n.d.). Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remediation—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Wear-Protective Tribofilms on Different Steel Surfaces During Lubricated Sliding. Retrieved from [Link]
Sources
- 1. BHMTPMPA;BHMT;BHMTPh.PN(Nax);CAS No.34690-00-1;Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid));PARTIALLY NEUTRALISED SODIUM SALT OF BIS HEXAMETHYLENE; - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]
- 2. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. rsdjournal.org [rsdjournal.org]
- 8. Bis (HexaMethylene Triamine Penta (Methylene phosphonic Acid)) (BHMTPMPA) CAS: 34690-00-1 - Phosphonate - Jiyuan Qingyuan Water Treatmnt Co.,Ltd [qywt.net]
- 9. irochemical.com [irochemical.com]
- 10. Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)) BHMTPMPA - IRO Water Treatment [irowater.com]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 18. researchgate.net [researchgate.net]
- 19. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. researchgate.net [researchgate.net]
- 25. jmaterenvironsci.com [jmaterenvironsci.com]
- 26. biologic.net [biologic.net]
- 27. researchgate.net [researchgate.net]
- 28. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Synergistic inhibition effect of orange peel extract and potassium iodide on corrosion of Q235 steel in hydrochloric acid solution - Arabian Journal of Chemistry [arabjchem.org]
Bis(hexamethylene)triamine (BHMT): A Versatile Precursor for Advanced Functional Materials - Application Notes and Protocols
Abstract
Bis(hexamethylene)triamine (BHMT), a linear aliphatic triamine with CAS Number 143-23-7, is a uniquely versatile chemical intermediate pivotal in the synthesis of high-performance functional materials.[1][2] Its molecular architecture, featuring two primary terminal amine groups and a central secondary amine connected by flexible hexamethylene chains, provides a trifunctional handle for a variety of polymerization and cross-linking reactions.[2] This document serves as a comprehensive technical guide for researchers, chemists, and material scientists, detailing the core applications of BHMT as a precursor. It provides not only step-by-step protocols for its use as an epoxy curing agent and a polyamide monomer but also explains the underlying chemical principles that govern its reactivity and the performance of the resulting materials.
Core Concepts: Structure-Function Relationship of BHMT
The utility of BHMT is intrinsically linked to its molecular structure: H₂N-(CH₂)₆-NH-(CH₂)₆-NH₂.
-
Tri-functionality: The presence of three reactive amine groups—two primary (–NH₂) and one secondary (–NH–)—allows BHMT to act as a potent cross-linking or branching agent.[2] In polymerization, this leads to the formation of complex, three-dimensional networks, which significantly enhances the mechanical strength and thermal stability of the final material.
-
Flexibility: The two C6 aliphatic chains (hexamethylene) impart significant flexibility to the molecule. When incorporated into a polymer backbone, this flexibility can improve impact resistance and toughness.[2]
-
Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make the amine groups highly nucleophilic, enabling them to readily react with electrophilic functional groups such as epoxides and carboxylic acid derivatives.[2]
This combination of features makes BHMT a superior choice for applications demanding robust performance, including industrial coatings, adhesives, advanced composites, and specialty plastics.[3][4]
Physicochemical Properties & Critical Safety Protocols
BHMT is a corrosive and hazardous material requiring strict adherence to safety protocols.[5][6] It is a colorless to pale yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[5][7]
Material Properties
| Property | Value | Reference(s) |
| CAS Number | 143-23-7 | [1] |
| Molecular Formula | C₁₂H₂₉N₃ | [8] |
| Molecular Weight | 215.38 g/mol | [8] |
| Appearance | Colorless crystalline or flaked solid | [7] |
| Melting Point | 32–36 °C (90-97 °F) | [1][3] |
| Boiling Point | 163-165 °C @ 4 mmHg | [1] |
| Flash Point | 121 °C (250 °F) (Open Cup) | [3] |
| Amine Hydrogen Eq. Wt. (AHEW) | 43 g/eq | [3] |
| Acute Oral Toxicity (LD₅₀, Rat) | 450 mg/kg | [6][9] |
Mandatory Safety & Handling
BHMT causes severe skin burns and eye damage and is harmful if swallowed or absorbed through the skin.[9][10] All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Skin Protection: Wear a chemically resistant apron or lab coat and nitrile or neoprene gloves. Discard contaminated shoes.[5]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container to prevent moisture absorption. Keep away from incompatible substances like strong oxidizing agents and acids.[5][11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5][10]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical aid.[10][11]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[11]
-
Emergency Spill Response Workflow
The following workflow must be initiated in the event of a BHMT spill.
Application Note I: BHMT as a High-Performance Epoxy Curing Agent
Mechanistic Rationale
BHMT is an excellent curing agent (hardener) for epoxy resin systems. The curing mechanism proceeds via a nucleophilic addition reaction. The active hydrogen atoms on the primary and secondary amine groups of BHMT attack the electrophilic carbon atoms of the epoxy rings.[12] Each reaction opens an epoxy ring and forms a stable carbon-nitrogen bond and a hydroxyl group. Because BHMT possesses five active hydrogens (two on each primary amine and one on the secondary amine), it can react with five epoxy groups, creating a densely cross-linked, rigid thermoset polymer network. This high cross-link density is directly responsible for the superior mechanical properties, thermal stability, and chemical resistance of BHMT-cured epoxies.[13]
Protocol: Preparation of a BHMT-Cured DGEBA Epoxy Thermoset
This protocol describes the preparation of a standard thermoset using Bisphenol A diglycidyl ether (DGEBA) resin.
-
Objective: To formulate and cure a rigid epoxy material with high hardness and thermal stability.
-
Core Principle (Self-Validation): The key to a successful cure is achieving the correct stoichiometric balance between the epoxy resin and the amine hardener. This is calculated using the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent. The optimal ratio is typically 1:1 of epoxy equivalents to amine hydrogen equivalents.
-
Calculations:
-
Determine Parts by Weight (pbw) of BHMT needed for 100g of Epoxy Resin: pbw_BHMT = (AHEW_BHMT / EEW_Epoxy) * 100
-
Example:
-
AHEW of BHMT = 43 g/eq[3]
-
A typical liquid DGEBA resin has an EEW of ~188 g/eq.
-
pbw_BHMT = (43 / 188) * 100 = 22.87g
-
Therefore, 22.87g of BHMT is required to cure 100g of this specific epoxy resin.
-
-
-
Materials & Equipment:
-
This compound (BHMT)
-
Liquid DGEBA Epoxy Resin (e.g., EEW 182-192 g/eq)
-
Disposable mixing cups and stirring rods
-
Digital balance (0.01g precision)
-
Vacuum desiccator or chamber for degassing
-
Heating oven for post-curing
-
Silicone or metal mold
-
Experimental Workflow
-
Procedural Notes:
-
Step 3 (Melting): BHMT has a low melting point.[3] Gentle warming in a water bath or on a hot plate ensures it is a low-viscosity liquid for easy and homogeneous mixing. Overheating should be avoided.
-
Step 4 (Mixing): Thorough mixing is critical to ensure a uniform reaction. Scrape the sides and bottom of the mixing cup to incorporate all material. The mixture will begin to generate its own heat (exotherm) as the reaction starts.
-
Step 8 (Post-Curing): The room temperature cure establishes the initial network. The post-cure at an elevated temperature (above the glass transition temperature, Tg) is essential to drive the reaction to completion, ensuring full cross-linking and maximizing the material's thermal and mechanical properties.
-
Application Note II: BHMT as a Monomer for Branched Polyamides
Mechanistic Rationale
In polyamide synthesis, BHMT acts as a tri-functional monomer. Its two primary amine groups can participate in polycondensation with dicarboxylic acids (like adipic acid) to form linear amide linkages, similar to the formation of Nylon. However, the central secondary amine provides a site for branching.[14] This branching disrupts the polymer chain linearity and crystalline packing that is characteristic of materials like Nylon 6,6. The introduction of BHMT can therefore be used to intentionally modify properties such as:
-
Decreased Crystallinity: Leading to higher transparency.
-
Altered Melt Viscosity: Important for processing applications like injection molding.
-
Improved Adhesion: The polar amine groups at branch points can enhance bonding to substrates.[14]
Protocol: Synthesis of a Branched Copolyamide via Melt Polycondensation
This protocol describes the synthesis of a branched copolyamide using BHMT and adipic acid.
-
Objective: To synthesize a branched polyamide and demonstrate the effect of BHMT on the polymer's properties.
-
Core Principle (Self-Validation): The reaction is a polycondensation driven by the removal of water. The process is monitored by the evolution of water and controlled by a precise temperature and pressure profile. The final molecular weight is achieved under high vacuum.
-
Materials & Equipment:
-
This compound (BHMT)
-
Adipic acid
-
Reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
-
Step-by-Step Procedure:
-
Charge Reactor: Charge the reaction kettle with equimolar amounts of dicarboxylic acid (adipic acid) and total amines (BHMT). For a copolyamide, a portion of BHMT can be substituted with a linear diamine like hexamethylenediamine.
-
Inert Atmosphere: Purge the reactor with dry, oxygen-free nitrogen for 15-20 minutes to prevent oxidation at high temperatures. Maintain a slow nitrogen bleed.
-
Heating Stage 1 (Water Removal): Slowly heat the mixture under a nitrogen blanket to ~220°C. Water will begin to distill off as the amide linkages form. Maintain this temperature until ~80-90% of the theoretical amount of water has been collected. This stage typically takes 2-3 hours.
-
Heating Stage 2 (Polymerization): Increase the temperature to 250-280°C.
-
Vacuum Stage: Gradually apply a vacuum (reducing pressure to <1 mmHg) over 30-60 minutes. This is the critical step for removing the final traces of water and driving the polymerization to achieve high molecular weight. The viscosity of the melt will increase significantly, which can be observed by the load on the mechanical stirrer.
-
Extrusion & Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.
-
Pelletizing: The resulting polymer strand can be pelletized for subsequent analysis and processing.
-
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide bonds (C=O stretch at ~1640 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg). The introduction of BHMT is expected to lower the Tm and broaden the melting peak compared to a linear equivalent.
-
Rheology: To measure the melt viscosity and evaluate the effect of branching on processability.
-
Emerging Applications & Future Outlook
The unique reactivity of BHMT continues to open doors to novel materials:
-
Pharmaceutical Scaffolds: BHMT is used as a backbone for creating new compounds with enhanced antibacterial activity, showing promise in combating antibiotic-resistant bacteria.[15]
-
Nanomaterial Synthesis: It has been employed as an organic precursor for directing the growth of zinc oxide (ZnO) nanostructures on titanium dioxide (TiO₂) nanofibers for applications in lithium-ion batteries.[16]
-
Corrosion Inhibitors: Its multiple amine groups can chelate metal ions and adsorb onto metal surfaces, making it an effective component in corrosion inhibitor formulations for industrial applications.[3]
The strategic use of BHMT allows for precise control over polymer architecture, enabling the design of next-generation materials with tailored thermal, mechanical, and chemical properties for a wide array of advanced applications.
References
-
Material Safety Data Sheet this compound MSDS# 33178. (n.d.). Acros Organics.
-
Chemical Safety Data Sheet MSDS / SDS - this compound. (n.d.). ChemicalBook.
-
This compound (CAS 143-23-7): A Versatile Organic Intermediate. (n.d.). BOC Sciences.
-
This compound technical grade, 40 143-23-7. (n.d.). Sigma-Aldrich.
-
Safety Data Sheet - this compound. (2012). Sigma-Aldrich.
-
SAFETY DATA SHEET - this compound. (2025). TCI Chemicals.
-
Material Safety Data Sheet - Bis(Hexamethylene) triamine. (2008). Spectrum Chemical.
-
This compound | 143-23-7. (n.d.). Biosynth.
-
Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. (n.d.). Scribd.
-
Dytek® BHMT | this compound. (n.d.). INVISTA.
-
Structure-Activity Relationships of this compound and its Implications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound: A Key Intermediate for Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Evans, T. (1990). U.S. Patent No. US4906783A - Preparation of this compound. Google Patents.
-
Dytek - BHMT. (n.d.). Knowde.
-
N-(6-Aminohexyl)-1,6-hexanediamine. (n.d.). PubChem.
-
Curing agent for epoxy resins. (2021). Google Patents.
-
Synthesis of (a) comonomer composed of bis(6‐aminohexyl)... (n.d.). ResearchGate.
-
Synthesis of triamine-functionalized rigid crosslinkers for materials science. (2022). RSC Publishing.
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 4. Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde [knowde.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 143-23-7 | FB157554 [biosynth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. scribd.com [scribd.com]
- 14. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound technical grade, 40 143-23-7 [sigmaaldrich.com]
Application Notes and Protocols: The Versatile Role of Bis(hexamethylene)triamine in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Unique Triamine Scaffold
Bis(hexamethylene)triamine (BHMT), a linear polyamine with two primary and one secondary amine group separated by flexible hexamethylene chains, is emerging as a highly versatile building block in modern pharmaceutical research and development.[1][2] Its distinct molecular architecture, characterized by its basicity, nucleophilicity, and conformational flexibility, allows it to serve multiple roles in the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of BHMT's applications, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its utility as a foundational scaffold for antibacterial agents, a flexible linker in targeted drug delivery systems, and a precursor for novel chelating agents in radiopharmaceuticals.
The structural similarity of BHMT to natural polyamines like spermidine allows it to interact with biological targets, while its extended chain length imparts unique pharmacological properties.[1][2] For instance, while it may not significantly enhance mitochondrial calcium accumulation like spermidine, it shows a strong inhibitory effect on mitochondrial permeability transition, a process implicated in cell death.[1] This differential activity underscores the potential for designing targeted therapeutics by leveraging the BHMT scaffold.
Physicochemical Properties and Safety Considerations
Before proceeding to synthetic applications, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₉N₃ | [3] |
| Molecular Weight | 215.38 g/mol | [3] |
| Appearance | Colorless crystalline or flaked solid | [4] |
| Melting Point | 33-36 °C (lit.) | [3] |
| Boiling Point | 163-165 °C/4 mmHg (lit.) | [3] |
| Solubility | Very soluble in water | [5] |
Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[6][7] It is harmful if swallowed or absorbed through the skin.[7] Always handle BHMT in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[8][9] In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[6]
Part 1: BHMT as a Scaffold for Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new classes of antibacterial drugs. The polyamine-like structure of BHMT makes it an excellent starting point for creating agents that can disrupt bacterial cell membranes or other essential cellular processes. By modifying the primary and secondary amine groups, a diverse library of compounds with varying hydrophobicity and charge distribution can be synthesized.
Application Note: Rationale for BHMT in Antibacterial Design
The design of BHMT-based antibacterial agents is rooted in the principle of targeting the bacterial cell membrane. The cationic nature of the protonated amine groups at physiological pH allows for electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. The flexible hexamethylene chains can then insert into the lipid bilayer, disrupting its integrity and leading to cell death. By attaching hydrophobic moieties to the BHMT scaffold, this membrane-disrupting activity can be enhanced.
Experimental Protocol: Synthesis of a Bis-Amide BHMT Derivative
This protocol describes the synthesis of a simple, yet representative, N,N',N''-tri(dodecanoyl)this compound, a lipophilic derivative of BHMT designed to enhance membrane interaction.
Workflow for the Synthesis of a BHMT-based Antibacterial Agent
Caption: Synthetic workflow for a BHMT-based antibacterial agent.
Materials:
-
This compound (BHMT)
-
Dodecanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (3.5 eq) to the solution and stir.
-
Cool the flask to 0°C in an ice bath.
-
Acylation: Slowly add dodecanoyl chloride (3.3 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary Table:
| Reagent | Molar Eq. | Molecular Weight | Amount (for 1g BHMT) |
| BHMT | 1.0 | 215.38 g/mol | 1.00 g (4.64 mmol) |
| Dodecanoyl chloride | 3.3 | 218.77 g/mol | 3.34 g (15.3 mmol) |
| Triethylamine | 3.5 | 101.19 g/mol | 1.64 g (2.26 mL, 16.2 mmol) |
Part 2: BHMT as a Flexible Linker in Targeted Therapeutics
The linker in targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical component that influences the stability, solubility, and overall efficacy of the therapeutic.[10] The long, flexible, and hydrophilic nature of the BHMT backbone makes it an attractive candidate for a linker scaffold.
Application Note: Designing BHMT-based Linkers
The primary and secondary amines of BHMT provide multiple attachment points for conjugation to a targeting moiety (e.g., an antibody or a small molecule ligand) and a payload (e.g., a cytotoxic drug or a protein degrader). The hexamethylene chains offer spatial separation between the two ends of the conjugate, which can be crucial for optimal binding to their respective targets. Furthermore, the amine groups can be functionalized to introduce other reactive handles, such as azides or alkynes for click chemistry, or maleimides for conjugation to thiols.[11][12]
Experimental Protocol: Functionalization of BHMT for Peptide Conjugation
This protocol details the mono-functionalization of BHMT with an NHS-ester to allow for subsequent conjugation to a peptide, a common step in developing targeted drug delivery systems.
Workflow for BHMT Linker Functionalization and Peptide Conjugation
Caption: Workflow for functionalizing BHMT and conjugating it to a peptide.
Materials:
-
This compound (BHMT)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
NHS-PEG₄-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Target peptide with a free amine group (e.g., N-terminus or lysine side chain)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) and water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Boc Protection: Protect the primary amines of BHMT using a suitable protocol with Boc₂O, aiming for mono-protection of one primary amine and the secondary amine, leaving one primary amine free for conjugation. This step requires careful control of stoichiometry and reaction conditions.
-
NHS-Ester Functionalization:
-
Dissolve the Boc-protected BHMT and NHS-PEG₄-acid in an anhydrous aprotic solvent like DMF.
-
Add a coupling agent such as DCC and stir at room temperature for 12-24 hours.
-
Purify the resulting Boc-BHMT-PEG₄-NHS ester by column chromatography.
-
-
Peptide Conjugation:
-
Dissolve the target peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Dissolve the Boc-BHMT-PEG₄-NHS ester in a minimal amount of DMSO and add it to the peptide solution (typically a 5-10 fold molar excess of the linker).[9]
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[9]
-
-
Deprotection: After conjugation, remove the Boc protecting group by treating the reaction mixture with a solution of TFA in DCM.
-
Purification: Purify the final peptide-BHMT conjugate by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[13]
-
Characterization: Confirm the identity and purity of the final conjugate using MALDI-TOF mass spectrometry.
Part 3: BHMT as a Precursor for Chelating Agents in Radiopharmaceuticals
Radiopharmaceuticals, which consist of a radioactive isotope attached to a targeting molecule, are crucial for both diagnostic imaging and targeted radiotherapy.[14][15] The chelating agent, which securely binds the radiometal, is a key component of these drugs.[16][17] The multiple amine groups of BHMT can be functionalized with carboxylic acid or other coordinating groups to create novel acyclic chelators.
Application Note: The Rationale for BHMT-based Chelators
Acyclic chelators often exhibit faster radiolabeling kinetics compared to their macrocyclic counterparts.[14] By derivatizing the three amine groups of BHMT with coordinating arms, such as acetate groups, a multidentate ligand can be synthesized. The flexibility of the BHMT backbone can allow the chelator to wrap around a radiometal ion, forming a stable complex. The choice of coordinating arms and the overall structure of the chelator can be tailored to the specific properties of the radiometal being used (e.g., Ga-68, Lu-177, Zr-89).[15]
Experimental Protocol: Synthesis of a BHMT-based DTPA-like Chelator
This protocol outlines a hypothetical synthesis of a BHMT-based chelating agent analogous to DTPA (diethylenetriaminepentaacetic acid), a widely used chelator in nuclear medicine.
Workflow for Synthesis of a BHMT-based Chelating Agent
Caption: Synthetic and radiolabeling workflow for a BHMT-based chelator.
Materials:
-
This compound (BHMT)
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Gallium-68 (⁶⁸Ga) chloride eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer
-
Equipment for radio-TLC or radio-HPLC
Procedure:
-
Carboxymethylation:
-
Dissolve BHMT in water and adjust the pH to approximately 10 with a concentrated NaOH solution.
-
In a separate vessel, dissolve an excess of bromoacetic acid (e.g., 7-8 molar equivalents) in water and neutralize with NaOH.
-
Slowly add the sodium bromoacetate solution to the BHMT solution while maintaining the pH at 10 with the addition of NaOH.
-
Heat the reaction mixture to 80-90°C for several hours until the reaction is complete (monitored by a suitable method like NMR of aliquots).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2 to precipitate the chelating agent.
-
Collect the white precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from hot water or by ion-exchange chromatography.
-
-
Radiolabeling with Gallium-68 (Illustrative Example):
-
Buffer the ⁶⁸GaCl₃ eluate with sodium acetate buffer to achieve a pH of 4-5.
-
Add an aqueous solution of the purified BHMT-chelator (typically in the microgram range).
-
Heat the reaction vial at 95°C for 5-10 minutes.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC to ensure efficient incorporation of the ⁶⁸Ga into the chelator.
-
Data Summary Table for Radiolabeling:
| Parameter | Typical Value |
| Amount of Chelator | 10-50 µg |
| ⁶⁸Ga Activity | 100-500 MBq |
| Reaction Temperature | 95 °C |
| Reaction Time | 5-10 minutes |
| Radiochemical Yield | >95% |
Conclusion and Future Perspectives
This compound is a cost-effective and versatile chemical intermediate with significant, yet not fully exploited, potential in pharmaceutical synthesis. Its unique structural features allow it to be employed as a core scaffold for developing new antibacterial agents, a flexible and functionalizable linker for targeted drug delivery, and a precursor for novel chelating agents in radiopharmacy. The protocols outlined in this guide serve as a foundation for researchers to explore and expand upon the applications of BHMT in their drug discovery and development endeavors. As the demand for innovative therapeutic modalities continues to grow, the strategic use of multifunctional building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
-
Molecular mechanisms of polyamine analogs in cancer cells - PubMed - NIH. Available from: [Link]
-
Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - Semantic Scholar. Available from: [Link]
-
Structure-Activity Relationships of this compound and its Implications. Available from: [Link]
-
N-(6-Aminohexyl)-1,6-hexanediamine - PubChem. Available from: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. Available from: [Link]
-
This compound: A Key Intermediate for Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Classification of most common linkers used in PROTAC design based on... - ResearchGate. Available from: [Link]
-
Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals - HARVEST (uSask). Available from: [Link]
-
Molecular design, synthesis, and biological evaluation of bisamide derivatives as cyclophilin A inhibitors for HCV treatment - PubMed. Available from: [Link]
-
Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-Tetraazacyclododecane-N,N′,N″,N‴-Tetraacetic acid for radiolabeling proteins - University of Kentucky. Available from: [Link]
-
Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication - PMC - PubMed Central. Available from: [Link]
-
Synthesis and antiviral activity of 4,6-bis-ethylamino[7][8][18]triazine derivatives for Flu A (H1N1) virus California/07/2009 - ResearchGate. Available from: [Link]
-
Potent and Selective Inhibitors of the TASK-1 Potassium Channel Through Chemical Optimization of a Bis-Amide Scaffold - PubMed. Available from: [Link]
-
Chelating Agents and their Use in Radiopharmaceutical Sciences - ResearchGate. Available from: [Link]
-
Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential - MDPI. Available from: [Link]
-
Synthesis and antibacterial activity of some binaphthyl-supported macrocycles containing a cationic amino acid - PubMed. Available from: [Link]
-
Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
How to conjugate peptides with BSA? - ResearchGate. Available from: [Link]
-
Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Available from: [Link]
-
An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC - NIH. Available from: [Link]
-
Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC - PubMed Central. Available from: [Link]
-
The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PubMed Central. Available from: [Link]
-
The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC - PubMed Central. Available from: [Link]
-
Synthesis and Purification of 2,6-Bis(p-aminophenyl)-benzo[1,2-d;5,4- d′]bisoxazole. Available from: [Link]
-
Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC - PubMed Central. Available from: [Link]
-
Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC - NIH. Available from: [Link]
-
Combinatorial Libraries As a Tool for the Discovery of Novel, Broad-Spectrum Antibacterial Agents Targeting the ESKAPE Pathogens - PubMed. Available from: [Link]
-
Preparation of beta-aminomethyl-beta-benzoylpropionic acids and related cis beta-aminomethyl-gamma-phenyl-gamma-butyrolactones as potential antibacterial agents - PubMed. Available from: [Link]
-
Synthesis of new polyamine derivatives for cancer chemotherapeutic studies - PubMed. Available from: [Link]
-
Development of polyamine analogs as cancer therapeutic agents - PubMed - NIH. Available from: [Link]
Sources
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 双(六亚甲基)三胺 technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new polyamine derivatives for cancer chemotherapeutic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of beta-aminomethyl-beta-benzoylpropionic acids and related cis beta-aminomethyl-gamma-phenyl-gamma-butyrolactones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. harvest.usask.ca [harvest.usask.ca]
- 17. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epoxy Curing with Bis(hexamethylene)triamine
Welcome to the technical support center for epoxy systems utilizing Bis(hexamethylene)triamine (BHMT) as a curing agent. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aliphatic triamine. Here, we provide in-depth answers to common questions and troubleshooting advice to help you achieve optimal performance and predictable results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of using this compound in epoxy formulations.
Q1: What is this compound (BHMT) and why is it used as an epoxy curing agent?
A1: this compound, also known as Bis(6-aminohexyl)amine, is a solid aliphatic triamine.[1][2] Its molecular structure features two primary amine groups and one secondary amine group, providing multiple reactive sites (active hydrogens) for cross-linking with epoxy resins.[3] This trifunctional nature allows it to create a densely cross-linked polymer network, making it a valuable curing agent for applications requiring robust mechanical properties and good chemical resistance.[4][5] It is particularly useful in formulations for adhesives, coatings, and polyamides.[4]
Q2: How does the curing mechanism of BHMT with an epoxy resin work?
A2: The curing process is a nucleophilic addition reaction. The active hydrogens on the primary and secondary amine groups of the BHMT molecule attack the electrophilic carbon of the epoxy (oxirane) ring.[3] This reaction opens the epoxy ring and forms a stable covalent bond, creating a hydroxyl group. Each primary amine can react twice, and the secondary amine can react once. This step-wise addition continues until a rigid, three-dimensional thermoset network is formed. The resulting hydroxyl groups can also promote further epoxy reactions, accelerating the cure.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the curing process.
Q3: My cured epoxy is still tacky or soft. What went wrong?
A3: A tacky or incompletely cured epoxy is one of the most common issues and can stem from several root causes:
-
Incorrect Stoichiometry: This is the most frequent culprit. An improper ratio of BHMT to epoxy resin means there are not enough reactive amine hydrogens for every epoxy group, or vice versa.[7][8] This leaves unreacted components, resulting in a soft or sticky surface.
-
Solution: Carefully recalculate the required mix ratio using the Amine Hydrogen Equivalent Weight (AHEW) of the BHMT and the Epoxy Equivalent Weight (EEW) of your resin. (See Protocol 1).[9]
-
-
Inadequate Mixing: If the resin and hardener are not mixed thoroughly, you will have localized areas that are resin-rich and others that are hardener-rich.[8] The resin-rich areas will fail to cure.
-
Low Curing Temperature: The reaction between aliphatic amines and epoxies is temperature-dependent.[11] If the ambient temperature is too low (e.g., below 65-70°F or 18-21°C), the reaction rate will slow dramatically, potentially halting the cure.[11][12]
Q4: My epoxy cured too quickly and cracked. How can I prevent this?
A4: This issue, known as an uncontrolled exotherm, happens when the curing reaction generates heat faster than it can dissipate.
-
Excessive Mass: Curing a large volume of epoxy in a contained mass (like a deep mixing cup) traps heat. This accelerates the reaction, which in turn generates more heat, creating a runaway thermal event that can cause cracking or discoloration.[15]
-
High Ambient Temperature: Starting with components that are too warm or working in a very hot environment will accelerate the initial reaction rate.[7][11]
-
Solution: Work in a temperature-controlled environment. If the components are stored in a warm area, allow them to cool to the recommended temperature before mixing.
-
Q5: The surface of my cured epoxy has an oily or waxy film (amine blush). What causes this and how do I fix it?
A5: Amine blush is a surface defect caused by a reaction between the amine curing agent and moisture/carbon dioxide in the air, forming carbamates.[13][17] This is more common in cool, humid conditions.[11][13]
-
High Humidity: Moisture in the air is a key ingredient for blush formation.
-
Removing Blush: The blush is water-soluble. It can be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying. The underlying epoxy is typically fully cured and unaffected.
Q6: Why is my cured epoxy cloudy or full of bubbles?
A6: Cloudiness and bubbles are typically caused by trapped air or moisture.
-
Moisture Contamination: Water introduced from the atmosphere (humidity) or from contaminated components can cause a cloudy appearance.[10][19]
-
Aggressive Mixing: Whipping air into the mixture during the stirring process is a primary cause of bubbles.[10]
Section 3: Key Parameters for Optimization
Optimizing your curing process involves controlling three critical variables: Stoichiometry, Temperature, and Time.
| Parameter | Importance | Key Considerations | Typical Values for BHMT Systems |
| Stoichiometry | Determines the final cross-link density and properties. Incorrect ratios lead to incomplete curing.[20] | Based on the Amine Hydrogen Equivalent Weight (AHEW) of BHMT and the Epoxy Equivalent Weight (EEW) of the resin. | A 1:1 ratio of epoxy groups to active amine hydrogens is the theoretical ideal. |
| Temperature | Controls the reaction rate (kinetics). Higher temperatures accelerate the cure.[11] | Ambient temperature, component temperature, and exothermic heat must be managed. | Room Temperature Cure: 70-85°F (21-29°C). Heat-Assisted Cure/Post-Cure: Can range from 80-150°C depending on desired properties.[14] |
| Time | Defines pot life, gel time, and full cure time. | Pot life is highly dependent on mass and temperature. Full properties develop over time. | Pot life can be short due to high reactivity. Full cure may take 24-72 hours at room temperature.[10] |
Section 4: Experimental Protocols
Protocol 1: Calculating Stoichiometric Mix Ratio
This protocol describes how to calculate the correct parts by weight of BHMT required per 100 parts of epoxy resin (phr).
Objective: To achieve a 1:1 stoichiometric balance between epoxy groups and reactive amine hydrogens.
Parameters Needed:
-
EEW (Epoxy Equivalent Weight) of your epoxy resin (g/eq). This is usually provided on the technical data sheet.
-
AHEW (Amine Hydrogen Equivalent Weight) of this compound.
Calculation Steps:
-
Determine AHEW of BHMT:
-
Molecular Weight (MW) of BHMT (C₁₂H₂₉N₃) is 215.38 g/mol .[2]
-
BHMT has 2 primary amines (2 hydrogens each) and 1 secondary amine (1 hydrogen), for a total of (2*2) + 1 = 5 active hydrogens.
-
AHEW = MW / Number of Active Hydrogens = 215.38 / 5 = 43.08 g/eq .
-
-
Calculate the PHR (Parts per Hundred Resin):
Protocol 2: Assessing Degree of Cure with DSC
Differential Scanning Calorimetry (DSC) is a powerful technique to verify the cure state of your material.[21]
Objective: To quantify the percentage of cure in a sample.
Methodology:
-
Prepare Samples: Create two small samples (~5-10 mg) in DSC pans:
-
Uncured Sample: A precisely weighed mixture of the uncured resin and BHMT.
-
Cured Sample: A sample of your fully cured material.
-
-
Run Uncured Sample: Place the uncured sample in the DSC. Heat it at a constant rate (e.g., 10°C/min) through the curing temperature range. The instrument will record an exothermic peak representing the total heat of reaction (ΔH_total).[22]
-
Run Cured Sample: Run the cured sample under the same heating profile. If any residual curing occurs, a smaller exothermic peak will be observed (ΔH_residual).[22]
-
Calculate Percent Cure:
Section 5: Visual Diagrams
Diagrams created using Graphviz to illustrate key concepts.
Caption: Epoxy Curing Workflow with BHMT.
Caption: Troubleshooting Flowchart for Tacky Cures.
References
-
The Only Epoxy Resin Troubleshooting Tips You Need . Resin Obsession. Available at: [Link]
-
Resin Troubleshooting Guide for Beginners . Art 'N Glow. Available at: [Link]
-
What to Do When Epoxy Doesn't Cure Properly . UltraClear Epoxy. Available at: [Link]
-
DSC and FTIR Analyses of The Curing Behavior of Epoxy/dicy/solvent Systems on Hermetic Specimens . ResearchGate. Available at: [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations . Specialty Chemicals Magazine. Available at: [Link]
-
Curing Agents for Epoxy Resin . ThreeBond Technical News. Available at: [Link]
-
How Temperature & Humidity Impact Cure . Astro Chemical. Available at: [Link]
-
Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend . MDPI. Available at: [Link]
-
Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings . Journal of Protective Coatings & Linings. Available at: [Link]
-
The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines . Jiangsu Tetra New Materials Technology Co., Ltd. Available at: [Link]
-
Calculating Equivalent Weight of Epoxy Mixtures . Scribd. Available at: [Link]
-
Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC . MDPI. Available at: [Link]
-
Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA . WSU Research Exchange. Available at: [Link]
-
Characterization of Epoxy Resins Using DSC . ResearchGate. Available at: [Link]
-
Understanding the Effect of Humidity on Epoxy . Just Resin. Available at: [Link]
-
How Does Humidity Affect Curing Epoxy? . WiseBond. Available at: [Link]
-
How does temperature affect epoxy? . UltraClear Epoxy. Available at: [Link]
-
Health Problems of Epoxy Resins and Amine-curing Agents . British Journal of Industrial Medicine. Available at: [Link]
-
Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings . Scribd. Available at: [Link]
-
Chemistry of Ambient Cure Epoxy Resins and Hardeners . UL Prospector. Available at: [Link]
-
Effect of resin/hardener stoichiometry on electrical behavior of epoxy networks . University of Southampton ePrints. Available at: [Link]
-
How to calculate these ratios and hardener ratio for each combination . Quora. Available at: [Link]
-
Calculation of Stoichiometric Weight of Curing Agent: Appendix 1 . Scribd. Available at: [Link]
-
Curing of epoxy resins with amines . ResearchGate. Available at: [Link]
-
Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness . MDPI. Available at: [Link]
-
Epoxy Curing Agents - Part 1: Amines . Polymer Innovation Blog. Available at: [Link]
Sources
- 1. dytek.invista.com [dytek.invista.com]
- 2. scbt.com [scbt.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. specialchem.com [specialchem.com]
- 5. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 6. ulprospector.com [ulprospector.com]
- 7. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. scribd.com [scribd.com]
- 10. artnglow.com [artnglow.com]
- 11. astrochemical.com [astrochemical.com]
- 12. epoxyclasses.com [epoxyclasses.com]
- 13. wisebond.com [wisebond.com]
- 14. mdpi.com [mdpi.com]
- 15. pcimag.com [pcimag.com]
- 16. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 17. paint.org [paint.org]
- 18. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 19. justresin.com.au [justresin.com.au]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polyamide Synthesis with Bis(hexamethylene)triamine (BHT)
Introduction: The Role of Bis(hexamethylene)triamine (BHT) in Polyamide Engineering
Welcome to the technical support center for advanced polyamide synthesis. This guide is designed for researchers, scientists, and professionals aiming to leverage this compound (BHT) to enhance polyamide properties. BHT, a triamine with the chemical structure H₂N(CH₂)₆NH(CH₂)₆NH₂, serves as a potent branching or cross-linking agent in polycondensation reactions.[1][2] Its integration into a polyamide backbone disrupts the linear chain structure, creating a three-dimensional network. This modification can significantly influence the final polymer's melt viscosity, thermal properties, and mechanical performance.[3]
However, the trifunctional nature of BHT introduces complexities. Precise control over its concentration and reaction conditions is critical to achieving desired properties and avoiding undesirable outcomes such as premature gelation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthesis for improved yield and performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (BHT) in polyamide synthesis?
A1: BHT's primary function is to act as a branching agent.[1] Unlike standard diamines (e.g., hexamethylenediamine) which have two reactive amine groups and form linear polymer chains, BHT has three amine groups—two primary and one secondary.[4] This allows a single BHT molecule to connect with three dicarboxylic acid molecules, creating a branch point in the polymer architecture. This branching can increase melt strength and alter the rheological properties of the polymer.[5]
Q2: How does branching with BHT differ from cross-linking?
A2: Branching and cross-linking represent a continuum of network formation. At low concentrations, BHT introduces branches to the linear polyamide chains, increasing molecular weight and viscosity without forming an insoluble network. Cross-linking occurs at higher BHT concentrations, where the branches connect to form a continuous three-dimensional network throughout the material.[3][6] This network structure can lead to a thermoset-like behavior, significantly enhancing thermal stability and mechanical strength but also causing insolubility and infusibility if not controlled.
Q3: What are the expected benefits of incorporating BHT into a polyamide like Nylon 6,6?
A3: Incorporating BHT can yield several benefits:
-
Increased Melt Viscosity and Strength: Branching restricts polymer chain mobility, leading to higher viscosity, which is beneficial for processes like film blowing or thermoforming.[7]
-
Improved Mechanical Properties: Controlled cross-linking can enhance tensile strength and rigidity.[6]
-
Enhanced Thermal Stability: The formation of a network structure can increase the glass transition temperature (Tg) and overall thermal resistance.[7]
-
Modified Crystallization Behavior: The introduction of branch points disrupts the regular packing of polymer chains, which can affect the rate and degree of crystallinity.[8]
Q4: Can BHT be used in any type of polyamide synthesis?
A4: BHT is most effective in polycondensation reactions involving dicarboxylic acids or their derivatives (like diacid chlorides) and diamines.[9][10] It is commonly used as an additive in the synthesis of aliphatic polyamides such as Nylon 6,6.[1] Its applicability to other systems, like those for aromatic polyamides (aramids), would require careful optimization, as the reaction kinetics and solubility can differ significantly.[11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of polyamides using BHT.
Issue 1: Premature Gelation or Formation of an Insoluble Polymer Mass
-
Question: My reaction mixture turned into an insoluble gel early in the polymerization process, preventing me from isolating the final product. What went wrong?
-
Answer & Solution:
-
Root Cause: Premature gelation is the most common issue when using a trifunctional monomer like BHT and is caused by uncontrolled, extensive cross-linking.[12] This happens when the concentration of the branching agent is too high for the given reaction conditions, leading to the rapid formation of an infinite polymer network.
-
Troubleshooting Steps:
-
Reduce BHT Concentration: This is the most critical parameter. The amount of BHT should be carefully calculated based on the desired degree of branching. Start with very low molar percentages (e.g., 0.1–0.5 mol% relative to the diamine monomer) and incrementally increase it in subsequent experiments.
-
Control Reaction Temperature and Time: High temperatures accelerate the amidation reaction.[13] If gelation occurs, consider lowering the reaction temperature or reducing the overall reaction time to limit the extent of cross-linking.
-
Monitor Viscosity: Use in-line or periodic viscosity measurements to track the reaction progress. A sudden, sharp increase in viscosity is an indicator of approaching the gel point. The reaction should be quenched before this occurs.
-
Monomer Stoichiometry: Ensure a precise 1:1 molar ratio between the total amine groups and the carboxylic acid groups. An imbalance can lead to lower molecular weight or, in the presence of BHT, uncontrolled reactions.
-
-
Issue 2: Final Polymer Has Lower-Than-Expected Molecular Weight or Poor Mechanical Properties
-
Question: I successfully avoided gelation, but my final polyamide has a low intrinsic viscosity and is brittle. How can I improve this?
-
Answer & Solution:
-
Root Cause: This issue often arises from an insufficient extent of polymerization or chain termination reactions. While BHT is intended to build viscosity, its addition can sometimes interfere with achieving high molecular weight if not properly managed.
-
Troubleshooting Steps:
-
Optimize BHT Concentration: An optimal concentration of BHT exists that will increase viscosity without prematurely terminating chain growth. You may need to perform a concentration sweep to find this sweet spot.
-
Increase Reaction Time/Temperature: The reaction may not have been allowed to proceed long enough to build high molecular weight chains. Consider extending the final stage of polymerization, often conducted under vacuum, to drive the removal of the water byproduct and push the equilibrium toward polymer formation.[10][14]
-
Ensure Purity of Monomers: Impurities in the diamine, diacid, or BHT can act as chain terminators. Ensure all monomers are of high purity and are properly dried before use.
-
Maintain an Inert Atmosphere: Polyamide synthesis at high temperatures is sensitive to oxygen, which can cause oxidative degradation and lead to chain scission and discoloration. Ensure the reaction is conducted under a continuous blanket of inert gas like nitrogen.
-
-
Issue 3: Inconsistent Batch-to-Batch Results and Poor Reproducibility
-
Question: My experiments are not reproducible. Sometimes I get a good polymer, and other times it gels or has poor properties, even with the same protocol. What could be the cause?
-
Answer & Solution:
-
Root Cause: Inconsistency often points to subtle variations in experimental conditions that are not being adequately controlled. The high reactivity of BHT can amplify the effects of these small deviations.
-
Troubleshooting Steps:
-
Precise Reagent Dosing: BHT must be added with extreme precision. Use calibrated analytical balances and prepare stock solutions if necessary for accurate dosing of small quantities.
-
Homogeneous Mixing: Ensure that BHT is completely and uniformly dispersed in the reaction mixture before polymerization begins. Poor mixing can create localized areas of high BHT concentration, leading to gel formation in those spots while the rest of the batch remains under-reacted.
-
Strict Temperature Control: Use a reliable temperature controller and ensure the thermocouple is correctly placed to measure the actual reaction temperature. Temperature fluctuations can significantly alter reaction rates.[15]
-
Standardized Water/Byproduct Removal: The rate and efficiency of water removal during polycondensation are critical for achieving high molecular weight.[16] Standardize the vacuum pressure and application ramp to ensure consistent results.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of Branched Nylon 6,6 via Melt Polycondensation
This protocol describes a lab-scale synthesis of Nylon 6,6 incorporating BHT as a branching agent.
Materials:
-
Hexamethylenediamine (HMD)
-
Adipic acid
-
This compound (BHT)
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Salt Preparation: In a beaker, prepare an aqueous solution of nylon 6,6 salt by dissolving equimolar amounts of adipic acid and HMD in deionized water to achieve a ~50% (w/w) solution.
-
BHT Addition: Accurately weigh the desired amount of BHT (e.g., 0.2 mol% relative to HMD) and dissolve it into the nylon salt solution. Ensure complete mixing.
-
Reaction Setup: Transfer the solution to a high-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser/vent for steam removal.
-
Initial Heating & Pressurization: Seal the reactor and purge thoroughly with nitrogen. Heat the mixture to ~220°C. The pressure will rise to approximately 250 psi (1.7 MPa) due to steam generation.[17] Hold these conditions for 60-90 minutes to initiate low molecular weight polymer formation.
-
Polycondensation Stage: Gradually increase the temperature to 270-280°C while venting steam to maintain the pressure at 250 psi.[17]
-
Pressure Reduction: Over 30-60 minutes, slowly reduce the pressure to atmospheric pressure. This will cause rapid removal of remaining water and a significant increase in polymer viscosity.
-
Finishing Stage (Vacuum): Apply vacuum to the reactor to further drive the polymerization and achieve the target molecular weight. Monitor the stirrer torque as an indicator of melt viscosity.
-
Extrusion & Quenching: Once the target viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a strand, and quench it in a water bath.
-
Pelletization: Dry the polymer strand and cut it into pellets for subsequent characterization.
Table 1: Example Parameters for BHT Concentration
| Sample ID | BHT (mol% vs. HMD) | Target Property | Expected Viscosity | Risk of Gelation |
| Control-01 | 0.0 | Linear Polymer | Baseline | None |
| Branch-01 | 0.1 | Slight Viscosity Increase | Low-Medium | Very Low |
| Branch-02 | 0.3 | Significant Viscosity Increase | Medium-High | Low-Moderate |
| Branch-03 | 0.5 | High Melt Strength | High | Moderate-High |
| X-Link-01 | > 1.0 | Cross-linked Network | Very High / Gel | Very High |
Visualization of Concepts & Workflows
Diagram 1: BHT as a Branching Agent
This diagram illustrates how BHT creates a branch point in the polyamide chain, contrasting with the linear structure formed by a standard diamine.
Caption: BHT's trifunctional nature creates a network branch point.
Diagram 2: Troubleshooting Workflow for Gelation
This workflow provides a logical sequence of steps to diagnose and solve premature gelation.
Sources
- 1. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | 143-23-7 | FB157554 [biosynth.com]
- 3. Influence of Cross-Linking Agent Concentration/Beta Radiation Surface Modification on the Micro-Mechanical Properties of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. greenchemicals.eu [greenchemicals.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bitmesra.ac.in [bitmesra.ac.in]
Technical Support Center: Bis(hexamethylene)triamine (BHMT) Synthesis
Welcome to the technical support center for Bis(hexamethylene)triamine (BHMT) synthesis. This guide is designed for researchers, scientists, and process development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues encountered during the synthesis of BHMT, primarily focusing on the reductive amination of adiponitrile (ADN), a principal industrial route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My BHMT synthesis is resulting in low yield and a high concentration of Hexamethylenediamine (HMD). What is the primary cause and how can I improve selectivity for BHMT?
A1: Cause & Mechanism
The formation of Hexamethylenediamine (HMD) is a competing and often dominant reaction pathway during the hydrogenation of adiponitrile (ADN). The reaction proceeds through a 6-aminocapronitrile (ACN) intermediate. High hydrogen pressure and certain catalysts strongly favor the complete hydrogenation of both nitrile groups to primary amines, yielding HMD instead of promoting the desired intermolecular condensation to form BHMT.
The core issue is the management of the intermediate imines. The hydrogenation of a nitrile group first forms a primary imine, which is then hydrogenated to a primary amine. To form BHMT, a primary amine (like HMD or ACN) must react with an imine intermediate before that imine is fully hydrogenated.
Troubleshooting Protocol:
-
Control of Reaction Intermediates: The synthesis of BHMT is often a two-step process where 6-aminohexanenitrile (ACN) is first dimerized to form di(5-cyanopentyl)amine, which is then hydrogenated.[1][2]
-
Step 1 (Dimerization): React ACN in the presence of a catalyst like palladium on alumina at 150-200°C.[1][2] Bubbling an inert gas like nitrogen through the mixture can help remove ammonia, driving the reaction forward.[1][2]
-
Step 2 (Hydrogenation): The resulting di(5-cyanopentyl)amine is then hydrogenated using a robust hydrogenation catalyst such as chromium-promoted Raney cobalt or Raney nickel at 110-150°C and high hydrogen pressure (300 to 5000 psig).[1][2]
-
-
Catalyst Selection: The choice of catalyst is critical. While catalysts like Raney Nickel are highly active for producing HMD, a two-stage catalyst system is often more effective for BHMT.[3][4]
-
Ammonia Management: Lowering the ammonia concentration during the dimerization step can favor the formation of the secondary amine dimer required for BHMT. This can be achieved by operating at lower pressures or by sparging with an inert gas.[1]
Q2: I am observing significant formation of cyclic byproducts, such as hexamethyleneimine (HMI), in my product stream. What leads to this and how can it be prevented?
A2: Cause & Mechanism
Hexamethyleneimine (HMI) and other cyclic compounds are formed via intramolecular condensation reactions. The intermediate 6-aminohexanenitrile (ACN) or the partially hydrogenated imine can cyclize, eliminating ammonia to form a stable seven-membered ring. This process is particularly favored at elevated temperatures and with catalysts that have acidic sites.
The reaction pathway can be visualized as follows: The terminal amine group of an intermediate attacks the imine carbon at the other end of the same molecule, leading to cyclization.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and mitigate the formation of cyclic byproducts.
Caption: Troubleshooting workflow for HMI formation.
Preventative Measures:
-
Temperature Control: Maintain the hydrogenation temperature within the optimal range of 110-150°C. Higher temperatures accelerate the intramolecular cyclization side reaction.[1]
-
Catalyst Modification: The use of basic additives or catalyst supports can suppress side reactions. Adding alkali, such as NaOH, to the reaction medium has been shown to improve selectivity towards primary amines by neutralizing acidic sites on the catalyst that promote cyclization.[5] Similarly, basic promoters like K₂O can inhibit unwanted condensation reactions.[6]
-
Maintain Ammonia Pressure: During the hydrogenation step, maintaining a sufficient partial pressure of ammonia can inhibit the intramolecular elimination of ammonia required for cyclization. This is a common strategy in industrial HMD production to suppress byproduct formation.[7]
Q3: My reaction is producing a complex mixture of higher-order polyamines and tars, making purification difficult. What causes this and how can I achieve a cleaner reaction?
A3: Cause & Mechanism
The formation of higher-order polyamines and tars results from uncontrolled intermolecular condensation reactions. Highly reactive imine intermediates can react with primary amines (ACN, HMD) or secondary amines (BHMT) to form progressively larger molecules.[5][7] At high temperatures, these oligomers can degrade and polymerize into insoluble tars, which can also deactivate the catalyst.[2]
This is especially problematic during distillation for product purification, as the high boiling point of BHMT requires high temperatures, which can lead to degradation.[2][8]
Reaction Pathway Visualization:
Caption: Simplified reaction network in BHMT synthesis.
Mitigation Strategies:
-
Optimize Reactant Ratios: In processes where ADN is directly converted, adding HMD to the initial reaction mixture can suppress the formation of secondary and tertiary amines by shifting reaction equilibria.[3][4]
-
Catalyst Design: Highly dispersed catalysts on neutral supports (like Ni/SiO₂) can promote the rapid hydrogenation of reactive imine intermediates before they can participate in condensation reactions.[5]
-
Purification Protocol: Due to the high boiling point and thermal sensitivity of BHMT, conventional distillation can be challenging.[2]
-
Solvent Extraction: A patented method involves extracting BHMT from distillation residues ("still heels") using an aliphatic hydrocarbon like hexane. The BHMT can then be recovered by distilling the solvent or by crystallization upon cooling.[8][9] This avoids exposing the product to high temperatures for extended periods.
-
Recommended Purification Protocol (Based on Solvent Extraction):
| Step | Procedure | Key Parameters |
| 1. Extraction | Contact the crude product or distillation residue with an aliphatic hydrocarbon solvent (e.g., hexane).[8] | Solvent: Aliphatic hydrocarbon (boiling point 34-210°C). Temperature: Room temperature to reflux. |
| 2. Separation | Separate the solvent phase, now containing dissolved BHMT, from the insoluble tars and heavier byproducts. | Methods: Decantation or filtration. |
| 3. Recovery | Recover the BHMT from the solvent. | Option A: Distill off the low-boiling solvent. Option B: Cool the solution to induce crystallization of BHMT.[8][9] |
| 4. Final Drying | If crystallized, filter the solid BHMT and dry under vacuum. | This can yield a pourable white powder with a melting point of 34-35°C.[8] |
References
- Highly efficient selective hydrogenation of adiponitrile to hexamethylene diamine over barium and melamine formaldehyde resin-modified nickel-cobalt-based zeolitic imidazolate framework-derived catalyst. Journal of Colloid and Interface Science.
- Morrell, J. C. (1990). Preparation of this compound. U.S. Patent 4,906,783.
- Park, S. et al. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Catalysts.
-
Morrell, J. C. (1990). Preparation of this compound. Justia Patents. Available at: [Link]
-
Wang, C. et al. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. Molecules. Available at: [Link]
- Morrell, J. C. (1992). Process for recovery of this compound. Canadian Patent 1,302,434.
-
Yang, W. et al. (2024). Selective Hydrogenation of Adiponitrile to Hexamethylenediamine by Supported Co Catalyst under Alkali-Free Conditions. ResearchGate. Available at: [Link]
-
Park, S. et al. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. ResearchGate. Available at: [Link]
- Loder, D. J. (1961). Method for the purification of hexamethylenediamine. U.S. Patent 2,987,452.
-
Zhang, Y. et al. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. MDPI. Available at: [Link]
- Morrell, J. C. (1989). Recovery of this compound. U.S. Patent 4,803,304.
- Dubravac, D. D. et al. (1999). Process for continuous hydrogenation of adiponitrile. U.S. Patent 5,900,511.
Sources
- 1. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US5900511A - Process for continuous hydrogenation of adiponitrile - Google Patents [patents.google.com]
- 8. US4803304A - Recovery of this compound - Google Patents [patents.google.com]
- 9. CA1302434C - Process for recovery of this compound - Google Patents [patents.google.com]
Technical Support Center: High-Purity Purification of Bis(hexamethylene)triamine (BHT)
Welcome to the technical support center for Bis(hexamethylene)triamine (BHT). This guide is designed for researchers, scientists, and drug development professionals who require high-purity BHT for their work. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven experience. Our goal is to empower you to troubleshoot purification challenges effectively and achieve the desired purity for your critical applications.
Section 1: Fundamentals & Purification Strategy
This section covers the essential knowledge needed before embarking on a purification protocol. Understanding the physical properties of BHT and its common impurities is the first step toward selecting an effective purification strategy.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H29N3 | [1] |
| Molecular Weight | 215.38 g/mol | [1][2] |
| Appearance | Colorless to light beige crystalline or flaked solid | [3][4] |
| Melting Point | 33-36 °C (lit.) | [2] |
| Boiling Point | 163-165 °C at 4 mmHg (lit.) | [2][3] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [2] |
| Solubility | Very soluble in water. Soluble in hexane. | [3][5] |
| Key Hazards | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or absorbed through the skin. Hygroscopic. | [6][7][8] |
Frequently Asked Questions (FAQs): General Principles
Q1: What are the typical impurities found in crude this compound?
A1: Crude BHT is often a byproduct of hexamethylenediamine production.[9] Impurities can include unreacted starting materials like 6-aminocapronitrile, byproducts such as hexamethylenediamine and various polyamines, and degradation products or "tar" formed during synthesis or previous high-temperature distillations.[5][9] Identifying the nature of these impurities (e.g., boiling points, polarity) is crucial for selecting the right purification method.
Q2: How do I choose the best purification method for my sample of BHT?
A2: The optimal method depends on the primary impurities and the target purity level.
-
For removing lower and higher boiling point impurities: Fractional vacuum distillation is the most common and effective method. BHT has a high boiling point, and distillation at atmospheric pressure can lead to thermal decomposition and tar formation.[5][9]
-
For removing polar or colored impurities: Recrystallization from a suitable non-polar solvent, such as hexane, can be highly effective.[5][10]
-
For recovery from distillation residues ("still heels"): Solvent extraction with an aliphatic hydrocarbon like hexane, followed by either recrystallization or distillation, is a documented industrial process.[5][10]
The following decision tree provides a general guide:
Caption: Step-by-step workflow for vacuum distillation.
Troubleshooting Q&A: Vacuum Distillation
Q3: My system won't reach the target vacuum level (e.g., 1-4 mmHg). What's wrong?
A3: Leaks are the most common cause.
-
Causality: A vacuum distillation apparatus has multiple joints. Even a small leak at one joint will prevent the pump from maintaining a low pressure.
-
Troubleshooting Steps:
-
Check all joints: Ensure every ground-glass joint is properly greased and securely clamped. [11]Ungreased joints are a primary source of leaks.
-
Inspect tubing: Use only thick-walled vacuum tubing. Standard tubing will collapse under reduced pressure. [12]Check for cracks or loose connections at the vacuum adapter and trap.
-
Test the vacuum source: Disconnect the apparatus and test the pump or aspirator directly with a gauge to ensure it is functioning correctly.
-
Q4: The BHT is not distilling even though the temperature is high and the vacuum is good. What should I do?
A4: This issue, often called "stubborn refluxing," is usually due to insufficient heat transfer or an inaccurate temperature reading.
-
Causality: The vapor pressure of the BHT must overcome the system pressure to distill. If the liquid is boiling but not reaching the condenser, it's losing too much heat to the surroundings.
-
Troubleshooting Steps:
-
Insulate the apparatus: Wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss. [11] 2. Ensure proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser. An incorrect placement will give a false, low temperature reading.
-
Check for bumping: Vigorous, irregular boiling (bumping) can prevent smooth distillation. Always use a magnetic stir bar. Boiling stones are ineffective under vacuum. [11] Q5: My purified BHT is discolored (yellow/brown) after distillation. Why?
-
A5: Discoloration is a sign of thermal decomposition.
-
Causality: BHT can degrade at elevated temperatures, especially if held at a high temperature for an extended period. [9]This is precisely why vacuum distillation is necessary.
-
Troubleshooting Steps:
-
Lower the pressure: The most effective way to lower the distillation temperature is to improve the vacuum. A pressure of 1 mmHg is better than 4 mmHg.
-
Minimize heating time: Once the distillation is complete, immediately remove the heat source. Do not let the distillation pot sit at a high temperature.
-
Consider a pre-purification step: If the crude material is very dark or contains a lot of non-volatile tar, consider a solvent extraction first to remove the heaviest impurities, which can promote degradation. [5]
-
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent polishing step or a primary purification method for removing specific impurities. [13]
Troubleshooting Q&A: Recrystallization
Q6: I've dissolved my BHT in hot hexane, but it's "oiling out" instead of forming crystals upon cooling. What does this mean?
A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.
-
Causality: The solubility of BHT in hexane has dropped so significantly upon cooling that it becomes supersaturated while the solution temperature is still above BHT's melting point (~33-36 °C).
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot hexane to slightly decrease the saturation level.
-
Slow down the cooling: Allow the flask to cool slowly on the benchtop first, then move it to an ice bath. Rapid cooling encourages oiling out.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q7: My BHT won't fully dissolve in the hot solvent, or I have to use a huge volume of solvent. What should I do?
A7: This indicates either an inappropriate solvent or the presence of insoluble impurities.
-
Causality: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. [13]If the compound has poor solubility even when hot, recovery will be low.
-
Troubleshooting Steps:
-
Confirm impurity type: The undissolved material may be an insoluble impurity. If so, perform a "hot filtration" to remove the solid impurity from the hot saturated solution before cooling.
-
Try a solvent mixture: If BHT is too soluble in one solvent and poorly soluble in another, a two-solvent system can be effective. For example, dissolve the BHT in a minimal amount of a good solvent (like warm toluene) and then slowly add a poor, miscible solvent (like hexane) until the solution becomes cloudy (the saturation point). Then, gently reheat to clarify and cool slowly. [14]
-
Section 4: Safety & Handling
Q8: What are the most critical safety precautions when purifying BHT?
A8: BHT is a corrosive and hygroscopic material. [6][7]* Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves. [3][8]Work in a well-ventilated fume hood. [6]* Handling: Avoid contact with skin and eyes. [3]BHT is hygroscopic, meaning it absorbs moisture from the air. [6]Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for the final high-purity product. [7]* Vacuum Distillation Safety: Always inspect glassware for cracks before use to prevent implosion under vacuum. [11]Use a safety shield around the apparatus.
References
- ChemicalBook. (n.d.). This compound Chemical Safety Data Sheet.
- Acros Organics. (n.d.). Material Safety Data Sheet this compound.
- Biosynth. (2021, April 7). Safety Data Sheet - this compound.
- Du Pont. (1961). Process for removing impurities from hexamethylene diamine (Patent No. CH393353A). Google Patents.
- Guidechem. (n.d.). This compound (cas 143-23-7) SDS/MSDS download.
- Chadwick, D. (1989). Recovery of this compound (Patent No. US4803304A). Google Patents.
- Du Pont. (1961). Method for the purification of hexamethylenediamine (Patent No. US2987452A). Google Patents.
- Coran, A. Y. (1990). Preparation of this compound (Patent No. US4906783A). Google Patents.
- Du Pont. (1992). Process for recovery of this compound (Patent No. CA1302434C). Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
Sources
- 1. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 2. This compound technical grade, 40 143-23-7 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. US4803304A - Recovery of this compound - Google Patents [patents.google.com]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. biosynth.com [biosynth.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 10. CA1302434C - Process for recovery of this compound - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Purification [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Preventing Discoloration of Polymers Cured with Bis(hexamethylene)triamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers cured with Bis(hexamethylene)triamine (BHT). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of polymer discoloration. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Understanding the Root Cause: Why Do Polymers Cured with BHT Discolor?
Discoloration, often manifesting as yellowing, in BHT-cured polymer systems is primarily a result of chemical degradation initiated by environmental factors. The aliphatic amine nature of BHT, while offering excellent reactivity and mechanical properties, also makes it susceptible to oxidation.[1][2]
Frequently Asked Questions (FAQs):
Q1: What is the primary chemical reaction causing the yellowing of my BHT-cured polymer?
A1: The principal cause is the thermo-oxidative degradation of the amine groups in the BHT molecule.[1][3] During the curing process, especially at elevated temperatures, and upon subsequent exposure to heat and oxygen, the amine groups can oxidize. This oxidation leads to the formation of chromophores, which are chemical structures that absorb light in the visible spectrum, causing the material to appear yellow.[1] The process can be accelerated by the presence of residual impurities or catalysts from the synthesis of the resin or curing agent.[3]
Q2: Does UV light contribute to the discoloration of BHT-cured polymers?
A2: Absolutely. Photo-degradation is another major contributor to yellowing.[4] Exposure to ultraviolet (UV) radiation, even from ambient laboratory lighting or sunlight, can provide the energy to break down the polymer chains and create free radicals.[3] These free radicals are highly reactive and can participate in oxidative reactions, leading to the formation of color-causing chromophores.[3]
Q3: Can the discoloration be a result of something other than chemical degradation?
A3: Yes. A phenomenon known as "amine blush" can cause a surface haze or discoloration that might be mistaken for bulk yellowing. Amine blush is a waxy or greasy film that forms on the surface of the cured polymer due to the reaction of the amine curing agent with moisture and carbon dioxide in the air. This is more prevalent in environments with high humidity and can be mitigated by controlling the curing atmosphere.
Q4: Is BHT more prone to causing discoloration than other amine curing agents?
A4: Aliphatic amines like BHT are generally more susceptible to oxidation and yellowing compared to some other classes of amine curing agents, such as cycloaliphatic amines.[2][5] Aromatic amines are the most susceptible to UV-induced degradation.[2] However, with proper handling and formulation, the discoloration of BHT-cured polymers can be effectively managed.
II. Troubleshooting Guide: Diagnosing and Solving Discoloration Issues
This section is designed to help you pinpoint the cause of discoloration in your experiments and provide actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing of the BHT curing agent in its storage container. | Oxidation of the amine due to exposure to air (oxygen). | Store BHT in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Significant yellowing of the polymer immediately after curing. | High curing temperature, presence of oxygen during curing, impurities in the resin or curing agent. | Optimize the curing temperature to the lowest effective level. Cure in an inert atmosphere (nitrogen or argon). Ensure high-purity resin and curing agent are used. |
| Gradual yellowing of the cured polymer over time. | Exposure to UV light and/or ambient heat and oxygen. | Incorporate UV stabilizers and antioxidants into your formulation. Store cured samples in the dark and at a controlled, cool temperature. |
| A hazy, matte, or greasy film on the surface of the cured polymer. | Amine blush due to high humidity during curing. | Cure in a low-humidity environment (<50% RH). If amine blush has already formed, it can often be removed by washing the surface with warm, soapy water or isopropyl alcohol. |
| Inconsistent or localized discoloration within the polymer. | Improper mixing of the resin and curing agent, or localized overheating during cure. | Ensure thorough and uniform mixing of the resin and BHT. Use a controlled heating method to ensure a uniform curing temperature. |
III. Proactive Prevention: Experimental Protocols and Best Practices
Preventing discoloration from the outset is far more effective than trying to reverse it. Here are detailed protocols and best practices to maintain the optical clarity of your BHT-cured polymers.
A. Handling and Storage of this compound
The stability of your curing agent is the first line of defense against discoloration.
Protocol for Storing BHT:
-
Inert Atmosphere: Upon receiving BHT, if the container is not already under an inert atmosphere, transfer it to a suitable container in a glove box or under a stream of nitrogen or argon.
-
Airtight Seal: Ensure the container is sealed with a high-quality, airtight cap.
-
Cool, Dark, and Dry: Store the container in a cool, dark, and dry location, away from direct sunlight and heat sources. BHT is hygroscopic and will absorb moisture from the air.[7]
B. Formulation Strategies for Enhanced Color Stability
The addition of stabilizers is a critical step in preventing yellowing.
1. Incorporation of Antioxidants:
Antioxidants function by interrupting the oxidative degradation cycle. For amine-cured systems, a combination of primary and secondary antioxidants is often most effective.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are a good choice. They donate a hydrogen atom to reactive radicals, neutralizing them.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters are effective at breaking down hydroperoxides, which are precursors to color-forming species.
Recommended Starting Concentrations:
| Antioxidant Type | Example | Recommended Loading (wt%) |
| Hindered Phenolic | Irganox® 1010, Irganox® 1076 | 0.1 - 0.5% |
| Phosphite | Irgafos® 168 | 0.1 - 0.5% |
Protocol for Incorporating Additives:
-
Weigh the desired amount of antioxidant(s).
-
Dissolve the antioxidant(s) in the resin component of your formulation with gentle heating and stirring until fully dissolved and homogenous.
-
Proceed with the addition of the BHT curing agent.
2. Incorporation of UV Stabilizers:
UV stabilizers are essential for applications where the polymer will be exposed to light.
-
UV Absorbers: These molecules absorb UV radiation and dissipate it as heat. Benzotriazole and benzophenone derivatives are common choices.[8]
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely effective radical scavengers that are not consumed in the stabilization process, providing long-term protection.[6][8]
Recommended Starting Concentrations:
| UV Stabilizer Type | Example | Recommended Loading (wt%) |
| UV Absorber | Tinuvin® 328 (Benzotriazole type) | 0.5 - 2.0% |
| HALS | Tinuvin® 770 | 0.5 - 2.0% |
Note: It is often beneficial to use a combination of a UV absorber and a HALS for synergistic protection.[9]
C. Optimizing Curing Conditions
Controlling the curing environment is paramount to preventing discoloration.
Protocol for Optimized Curing:
-
Atmosphere Control: Whenever possible, conduct the curing process in an inert atmosphere. A nitrogen-purged oven or a glove box is ideal. This minimizes the presence of oxygen, a key reactant in the yellowing process.
-
Temperature Management:
-
Determine the minimum effective curing temperature for your specific polymer system. Avoid excessive temperatures, as this accelerates oxidative degradation.[1]
-
Employ a staged curing profile. For example, an initial lower temperature hold to allow for uniform cross-linking, followed by a higher temperature post-cure to achieve full mechanical properties.
-
-
Humidity Control: Maintain a low-humidity environment (ideally below 50% relative humidity) during the initial stages of curing to prevent amine blush.
IV. Visualizing the Mechanisms and Solutions
The following diagrams illustrate the key chemical processes and the points of intervention for preventing discoloration.
Caption: Mechanism of BHT-cured polymer discoloration.
Caption: Intervention points for preventing discoloration.
V. References
-
Effects of Oxidation on Amine-Containing Materials. (n.d.). Innovative Polymers. Retrieved from [Link]
-
UV Resistant Epoxy with Super-UV Inhibitor Additive. (n.d.). Superclear Epoxy Systems. Retrieved from [Link]
-
OPTICAL BRIGHT UV Stabilizer for Epoxy. (n.d.). Finres SA. Retrieved from [Link]
-
UV stabilization in epoxy coating. (n.d.). Partners in Chemicals. Retrieved from [Link]
-
How to Prevent and Fix Resin Yellowing. (n.d.). Epoxy Res-iT. Retrieved from [Link]
-
US4906783A - Preparation of this compound. (n.d.). Google Patents. Retrieved from
-
Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. (2025, July 3). Retrieved from [Link]
-
Epoxy Yellowing: The Ultimate Guide. (2026, January 4). INCURE INC. Retrieved from [Link]
-
Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. (2025, February 4). Retrieved from [Link]
-
Solution to yellowing problem with UV epoxy resin. (2022, June 21). Retrieved from [Link]
-
Novel Curing Agent for High-Performance, Less-Yellowing, Clear Epoxy Coatings. (2022, September 8). Retrieved from [Link]
-
Screening-level Hazard Characterization: Hexanedinitrile Hydrogenated, High-Boiling Fraction. (n.d.). US EPA. Retrieved from [Link]
-
Resin yellowing 30 day test results. (2022, September 10). Reddit. Retrieved from [Link]
-
Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)). (n.d.). Retrieved from [Link]
-
CN104151530A - Yellowing-resistance epoxy curing agent and preparation method thereof. (n.d.). Google Patents. Retrieved from
-
Curing Agents for Epoxy Resin. (n.d.). Retrieved from [Link]
-
Flick, E. W. (1993). Epoxy resins, curing agents, compounds, and modifiers: An industrial guide. William Andrew.
-
Asmussen, E. (1983). Factors affecting the color stability of restorative resins. Acta Odontologica Scandinavica, 41(1), 11-18.
-
Jessop, P. G., et al. (2012). Exploring reversible reactions between CO2 and amines. Green Chemistry, 14(5), 1245-1253.
-
Al-Qadhi, K. A., et al. (2022). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. Scientific Reports, 12(1), 1-11.
-
Jo, H., et al. (2021). Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. Journal of the American Chemical Society, 143(10), 3845-3850.
-
CA1302434C - Process for recovery of this compound. (n.d.). Google Patents. Retrieved from
-
Guler, A. U., et al. (2022). Effects of different curing methods on the color stability of composite resins. The Journal of prosthetic dentistry, 127(4), 650-e1.
-
Guler, A. U., et al. (2022). Effects of different curing methods on the color stability of composite resins. The Journal of prosthetic dentistry, 127(4), 650-e1.
-
This compound, 25g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. (n.d.). Scribd. Retrieved from [Link]
-
Effect of colorant solutions on the color stability of provisional prosthetic materials. (2018). ResearchGate. Retrieved from [Link]
-
Color Stability of Resin Cements after Water Aging. (2023). MDPI. Retrieved from [Link]
Sources
- 1. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 2. Epoxy Yellowing: The Ultimate Guide - INCURE INC. [incurelab.com]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. epoxyres-it.co.uk [epoxyres-it.co.uk]
- 5. pcimag.com [pcimag.com]
- 6. superepoxysystems.com [superepoxysystems.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 9. partinchem.com [partinchem.com]
Technical Support Center: Controlling Exotherms in Bis(hexamethylene)triamine Epoxy Reactions
Welcome to the technical support center for managing exothermic reactions when using Bis(hexamethylene)triamine (BHT) as a curing agent for epoxy resins. This guide is designed for researchers, scientists, and drug development professionals who are working with these systems and require a deeper understanding of how to control the reaction for optimal and safe outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction in the context of epoxy chemistry, and why is it a concern with this compound (BHT)?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] When you mix an epoxy resin with a hardener like this compound (BHT), the amine groups of the BHT react with the epoxide groups of the resin. This reaction forms new, stable chemical bonds, and the excess energy is liberated as heat.[3] This heat generation is a natural and necessary part of the curing process, as it drives the formation of a cross-linked polymer network, transforming the liquid resin and hardener into a solid, durable material.[2]
The concern with BHT, an aliphatic amine, is its high reactivity, which can lead to a very rapid release of heat.[4][5] This can result in a rapid temperature increase, a phenomenon often referred to as a "runaway exotherm."[1] If not controlled, this excessive heat can cause a number of problems, including:
-
Thermal Decomposition: The high temperatures can degrade the epoxy polymer, leading to charring, smoking, and the release of hazardous fumes.
-
Reduced Working Time: The increased temperature accelerates the curing reaction, significantly shortening the pot life and making the material difficult to work with.[2]
-
Mechanical Stress and Defects: Rapid, uncontrolled curing can introduce internal stresses, leading to cracks, voids, and a brittle final product.
-
Safety Hazards: In extreme cases, the heat generated can be sufficient to melt plastic containers and poses a significant fire and burn risk.[1][6]
Q2: What are the primary factors that influence the intensity of the exotherm in a BHT-epoxy reaction?
A2: Several key variables dictate the rate and intensity of the exothermic reaction. Understanding and controlling these factors is crucial for successful and safe experimentation.
-
Mass and Volume: A larger volume of mixed epoxy and BHT will generate significantly more heat. This is because a larger mass acts as an insulator, trapping the heat and preventing it from dissipating.[2] A thin layer of the same mixture will dissipate heat much more effectively.
-
Ambient and Substrate Temperature: A warmer working environment or a pre-heated substrate will increase the initial temperature of the mixture, accelerating the reaction and leading to a more intense exotherm.[2][7]
-
Hardener-to-Resin Ratio: While it might seem intuitive to reduce the hardener to slow the reaction, this can negatively impact the final properties. An off-ratio mix can lead to incomplete curing and a weaker material.[8] It is generally recommended to maintain the stoichiometric ratio and control the exotherm through other means.
-
Mixing and Pot Life: The exotherm begins as soon as the resin and hardener are mixed. Allowing the mixture to sit in a container for an extended period will lead to a buildup of heat.[2][3]
-
Thermal Conductivity of Molds and Substrates: Materials with low thermal conductivity (e.g., plastics, wood) will insulate the reaction, trapping heat and increasing the exotherm. Conversely, materials with high thermal conductivity (e.g., metals) can act as heat sinks, helping to dissipate the heat.[9]
Q3: Can I use an inhibitor to slow down the BHT-epoxy reaction?
A3: While certain inhibitors can influence the curing rate of some resin systems, their use in BHT-epoxy reactions should be approached with caution. For instance, Butylated Hydroxytoluene (BHT), which shares the same acronym as the amine but is a different chemical (a phenolic antioxidant), can stabilize epoxy mixtures but is not primarily used to slow the curing reaction.[10] Its effect is highly dependent on the specific formulation. Introducing additives can also have unintended consequences on the final mechanical and chemical properties of the cured epoxy. A more reliable approach to controlling the exotherm is to manipulate the physical and environmental factors of the reaction.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to exothermic control in BHT-epoxy reactions.
Problem 1: Runaway Exotherm - The mixture is smoking, bubbling, or has become too hot to handle.
-
Immediate Actions:
-
If it is safe to do so, move the container to a well-ventilated area, such as a fume hood or outdoors, to avoid inhaling any fumes.[6]
-
Use heat-resistant gloves when handling the hot container.[6]
-
Do not attempt to cool the reaction by adding water, as this can cause splattering and may introduce moisture-related curing defects.
-
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Mass/Volume | A large mass of mixed epoxy and hardener insulates itself, trapping heat and accelerating the reaction.[2] | Mix smaller batches of material that can be used quickly.[2][3] If a large volume is required, consider a staged pouring approach. |
| High Ambient Temperature | A warm environment increases the initial temperature of the reactants, leading to a faster reaction rate.[2][7] | Work in a cooler, temperature-controlled environment.[9] If possible, cool the resin and hardener components before mixing. |
| Pouring Too Thick | Each epoxy system has a recommended maximum pour thickness. Exceeding this limit prevents effective heat dissipation.[3][7] | For deep pours, use a staged approach, allowing each layer to partially cure and cool before applying the next.[3] |
| Insulating Mold/Substrate | Materials like plastic or wood can trap heat, exacerbating the exotherm.[3] | If possible, use molds made of materials with higher thermal conductivity, such as aluminum or steel, which act as heat sinks.[9] |
Problem 2: The pot life is too short, and the material begins to gel before it can be fully applied.
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Concentrated Mass in Mixing Cup | Leaving the mixed system in the mixing container allows heat to build up, accelerating the curing process.[2][3] | Once mixed, pour the material onto the substrate or into the mold as quickly as possible to increase the surface area for heat dissipation.[2] |
| High Reactivity of BHT | This compound is a highly reactive aliphatic amine, leading to a naturally fast cure rate.[4][5] | Consider blending BHT with a less reactive amine curing agent to modulate the overall reactivity and extend the pot life. This requires careful stoichiometric calculations. |
| Elevated Component Temperature | Storing or mixing the resin and hardener in a warm environment will reduce the working time. | Store components in a cool, dry place.[11] On hot days, consider cooling the components in a refrigerator before use (ensure they are sealed to prevent moisture absorption). |
Problem 3: The final cured product shows signs of cracking or charring.
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Stress from High Exotherm | A rapid and intense exotherm can create significant thermal gradients within the material, leading to internal stresses that cause cracking as it cools. | Implement strategies to slow the exotherm, such as reducing the mass of each pour, cooling the components, and using thermally conductive molds.[9] |
| Thermal Decomposition | If the exothermic temperature exceeds the degradation temperature of the polymer, it can lead to charring and discoloration. | Monitor the internal temperature of the curing material with a thermocouple. If the temperature rises too quickly, active cooling, such as blowing cool air over the surface, may be necessary.[1] |
III. Experimental Protocols
Protocol 1: Monitoring Exotherm Profile using a Thermocouple
This protocol describes a method for quantifying the exothermic behavior of a BHT-epoxy system.
-
Preparation:
-
Ensure all necessary personal protective equipment (PPE) is worn, including nitrile gloves, safety goggles, and a lab coat.[12]
-
Work in a well-ventilated area.[13]
-
Prepare the epoxy resin and BHT according to the manufacturer's recommended stoichiometric ratio.
-
Have a thermocouple connected to a data logger ready for temperature measurement.
-
-
Procedure:
-
Measure the desired amounts of epoxy resin and BHT into a mixing container.
-
Place the thermocouple probe into the center of the resin.
-
Start the data logger to record the initial temperature.
-
Add the BHT to the resin and start a timer.
-
Mix the components thoroughly for the recommended time (e.g., 2 minutes).
-
Ensure the thermocouple probe remains in the center of the mixture.
-
Continue to log the temperature until the peak exotherm has been reached and the temperature begins to decline.
-
-
Data Analysis:
-
Plot the temperature versus time to visualize the exotherm profile.
-
Identify the peak exothermic temperature and the time to reach it.
-
This data can be used to compare the effects of different variables (e.g., mass, ambient temperature) on the exotherm.
-
Protocol 2: Staged Pouring for High-Volume Applications
This protocol provides a general guideline for managing exotherms in larger castings.
-
Preparation:
-
Calculate the total volume of the BHT-epoxy mixture required.
-
Divide the total volume into smaller, manageable batches.
-
Ensure the mold or substrate is clean and prepared.
-
-
Procedure:
-
Mix the first batch of epoxy and BHT.
-
Pour the first layer into the mold, ensuring it does not exceed the recommended pour thickness for your system.
-
Allow the first layer to partially cure and cool. The ideal time to pour the next layer is when the first layer has reached a gel-like state but is still tacky. This ensures good adhesion between layers.
-
Monitor the temperature of the curing layer with a non-contact infrared thermometer or a thermocouple.
-
Once the temperature of the previous layer has peaked and started to decrease, mix and pour the next layer.[9]
-
Repeat this process until the desired thickness is achieved.
-
IV. Visualization of Exotherm Control
Workflow for Managing BHT-Epoxy Exotherms
Caption: A decision-making workflow for controlling exotherms in BHT-epoxy reactions.
V. References
-
Why is my epoxy resin hot and smoking? (2020). MAS Epoxies. Retrieved from [Link]
-
What is an Exothermic Reaction & How to Prevent It. (2023). Just Resin. Retrieved from [Link]
-
Why is My Epoxy Resin Hot and Smoking? (2024). MAS Epoxies. Retrieved from [Link]
-
Controlling Exotherm - The Heat Reaction of Epoxy Cure. (n.d.). Epoxyworks. Retrieved from [Link]
-
Why Epoxy Resins Get Hot and How to Manage It. (2025). Incure Inc. Retrieved from [Link]
-
Thermal Conductivity of Epoxy Resins Cured with Aliphatic Amines. (1973). Semantic Scholar. Retrieved from [Link]
-
SAFE HANDLING OF EPOXY SYSTEMS. (n.d.). PlasticsEurope. Retrieved from [Link]
-
Epoxy Resin Safety: Tips for Safe Handling and Usage. (n.d.). Gorilla Glue. Retrieved from [Link]
-
Curing of epoxy resins with amines. (2025). ResearchGate. Retrieved from [Link]
-
Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024). MDPI. Retrieved from [Link]
-
Aliphatic Amines: Cost-Effective Curing Options for Epoxy in Industrial Applications. (2025). Adhesives & Sealants Industry. Retrieved from [Link]
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). National Institutes of Health. Retrieved from [Link]
-
Effect of Curing Agent Type on Curing Reaction Kinetics of Epoxy Resin. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods and reaction mixtures for controlling exothermic reactions. (n.d.). Google Patents. Retrieved from
-
The Use of Isothermal Microcalorimetry to Characterize the Cure Kinetics of a Thermoset Epoxy Material. (n.d.). TA Instruments. Retrieved from [Link]
-
When Adhesives Exotherm. (2015). Permabond. Retrieved from [Link]
-
Is lowering hardener concentration an effective way to decrease exothermic heat emission during epoxy resin curing? (2016). ResearchGate. Retrieved from [Link]
-
EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond. Retrieved from [Link]
-
Will BHT slow down an epoxy reaction? (2024). ResearchGate. Retrieved from [Link]
-
Study on curing kinetics of epoxy-amine to reduce temperature caused by the exothermic reaction. (n.d.). Bohrium. Retrieved from [Link]
-
Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (n.d.). MDPI. Retrieved from [Link]
-
Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (2025). ResearchGate. Retrieved from [Link]
-
Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (2025). Preprints.org. Retrieved from [Link]
-
Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. justresin.com.au [justresin.com.au]
- 2. Why Epoxy Resins Get Hot and How to Manage It - INCURE INC. [incurelab.com]
- 3. masepoxies.com [masepoxies.com]
- 4. researchgate.net [researchgate.net]
- 5. hanepoxy.net [hanepoxy.net]
- 6. permabond.com [permabond.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. epoxyworks.com [epoxyworks.com]
- 10. researchgate.net [researchgate.net]
- 11. isg.ku.edu.tr [isg.ku.edu.tr]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. epoxy-europe.eu [epoxy-europe.eu]
Technical Support Center: Optimizing Bis(hexamethylene)triamine Synthesis and Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of Bis(hexamethylene)triamine (BHMT). This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are working with or developing processes involving BHMT. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize byproduct formation and achieve high-purity BHMT in your experiments.
I. Overview of this compound Synthesis
This compound is a valuable triamine with applications as a cross-linking agent, a monomer in polyamide synthesis, and as a chelating agent.[1][2] A common and effective method for its synthesis involves a two-step process starting from 6-aminohexanenitrile.[1][3][4]
The first step is the catalytic dimerization of 6-aminohexanenitrile to form di(5-cyanopentyl)-amine. This is typically followed by the hydrogenation of the dinitrile intermediate to yield this compound.[1][3][4] While this process is robust, the formation of byproducts can significantly impact yield and purity. This guide will focus on understanding and mitigating these challenges.
II. Troubleshooting Guide: Minimizing Byproducts
This section addresses common issues encountered during BHMT synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My final product contains significant amounts of oligomeric/polymeric amines. What is causing this and how can I prevent it?
Root Cause: The formation of higher molecular weight oligomers is a common side reaction during the hydrogenation of nitriles to amines. It occurs when the newly formed primary or secondary amines in the product mixture react with imine intermediates that are formed during the reduction process.[5] This intermolecular condensation leads to the formation of larger polyamine chains.
Mitigation Strategies:
-
Excess Ammonia: The presence of excess ammonia during the hydrogenation step is a critical factor in suppressing the formation of oligomeric byproducts.[6] Ammonia shifts the equilibrium away from the reaction of the product amines with the imine intermediates.
-
Catalyst Selection and Activity: A highly active hydrogenation catalyst can help to quickly reduce the imine intermediates to the desired amines, minimizing the time available for side reactions.[5] Catalysts like Raney Nickel and Raney Cobalt are commonly used.[3][7]
-
Reaction Conditions: Optimizing reaction parameters such as temperature and pressure can also influence the rate of the desired hydrogenation versus the side reactions. Higher hydrogen pressure generally favors the hydrogenation of the imine intermediate.[7]
Q2: I am observing the formation of Hexamethyleneimine (HMI) as a byproduct. What is the mechanism of its formation and how can it be minimized?
Root Cause: Hexamethyleneimine is a cyclic byproduct that forms through an intramolecular cyclization reaction. During the hydrogenation of adiponitrile (a related starting material for hexamethylenediamine, which is a common impurity in BHMT synthesis), an imine intermediate is formed. This intermediate can undergo an intramolecular nucleophilic attack by the amine group on the same molecule, leading to the formation of a cyclic imine, which is then hydrogenated to Hexamethyleneimine.[5][7] The acidity of the catalyst support can also play a role in promoting this cyclization.[5]
Mitigation Strategies:
-
Catalyst Support: Using a less acidic catalyst support, such as silica (SiO2) instead of alumina (Al2O3), can help to reduce the formation of HMI.[5] Acidic sites on the support can catalyze the intramolecular cyclization.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of cyclic byproducts. Careful control and optimization of the reaction temperature are crucial.
-
Rapid Hydrogenation: Similar to preventing oligomer formation, a highly active catalyst that promotes rapid hydrogenation of the imine intermediate can reduce the likelihood of intramolecular cyclization.[5]
Q3: Distillation of my final product is leading to decomposition and tar formation. What are the alternative purification methods?
Root Cause: this compound has a high boiling point, which makes purification by traditional distillation challenging.[1][3] At the elevated temperatures required for distillation, BHMT can undergo thermal degradation, leading to the formation of tars and other impurities, which reduces the overall yield and purity.[1][3]
Alternative Purification Strategies:
-
Solvent Extraction: This is a highly effective method for separating BHMT from non-volatile impurities and some other byproducts. Aliphatic hydrocarbons, such as hexane, have been successfully used to extract BHMT.[8][9] The process involves dissolving the crude product in a suitable solvent, separating the solution from insoluble materials, and then recovering the BHMT by evaporating the solvent.[8][9]
-
Azeotropic Distillation: This technique involves adding an "entrainer" to the mixture to form a lower-boiling azeotrope with one or more of the components, facilitating their separation at a lower temperature.[10][11] While specific entrainers for BHMT purification are not widely documented in publicly available literature, this approach is a viable strategy for separating high-boiling amines.[10][11]
-
Preparative Chromatography: For laboratory-scale purification and for achieving very high purity, preparative liquid chromatography can be employed. Given the basic nature of amines, specialized stationary phases, such as amine-functionalized silica, can be used to achieve good separation while avoiding the strong interactions that can occur with standard silica gel.[12][13][14]
III. Frequently Asked Questions (FAQs)
-
What are the typical reaction conditions for the synthesis of BHMT? The first step, the dimerization of 6-aminohexanenitrile, is often carried out at temperatures between 50°C and 250°C.[3] The subsequent hydrogenation is typically performed at temperatures ranging from 75°C to 200°C and under high hydrogen pressure.[1][3]
-
What catalysts are recommended for each step of the synthesis? For the initial dimerization, catalysts containing palladium, platinum, rhodium, or ruthenium are often used.[4] For the hydrogenation step, Raney cobalt and Raney nickel are common choices.[1][3]
-
Is a solvent necessary for the reaction? The reactions can be carried out with or without a solvent.[3][4] The choice of using a solvent depends on the specific process and desired reaction conditions.
-
How can I monitor the progress of the reaction? Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the consumption of starting materials and the formation of products and byproducts.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on publicly available information and should be adapted and optimized for specific laboratory conditions.
Step 1: Dimerization of 6-aminohexanenitrile
-
In a suitable reactor, charge 6-aminohexanenitrile and the dimerization catalyst (e.g., 5% Palladium on alumina).
-
Heat the mixture to the desired temperature (e.g., 150-200°C) under an inert atmosphere (e.g., nitrogen).
-
Maintain the reaction for a specified time (e.g., 10-20 hours) while monitoring the conversion by GC or HPLC.
-
After the reaction, cool the mixture and separate the catalyst by filtration or decantation.
Step 2: Hydrogenation of di(5-cyanopentyl)-amine
-
Transfer the crude di(5-cyanopentyl)-amine from Step 1 to a high-pressure reactor.
-
Add the hydrogenation catalyst (e.g., Raney cobalt).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Heat the reactor to the target temperature (e.g., 100-150°C) and maintain for several hours until the reaction is complete, as monitored by GC or HPLC.
-
Cool the reactor, vent the hydrogen, and filter to remove the catalyst.
Protocol 2: Purification by Solvent Extraction
-
Dissolve the crude BHMT product in a suitable aliphatic hydrocarbon solvent (e.g., hexane) at a slightly elevated temperature to ensure complete dissolution.[8][9]
-
Allow the solution to cool, which may cause some impurities to precipitate.
-
Filter the solution to remove any solid impurities.
-
Wash the organic phase with water to remove any water-soluble impurities.
-
Separate the organic phase and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the purified BHMT.
Data Summary: Key Reaction Parameters
| Parameter | Step 1: Dimerization | Step 2: Hydrogenation |
| Temperature | 50 - 250 °C[3] | 75 - 200 °C[3] |
| Pressure | Atmospheric or slightly above[3] | 300 - 5000 psig[1] |
| Catalyst | Pd, Pt, Rh, or Ru on a support[4] | Raney Co or Raney Ni[1][3] |
| Reaction Time | 10 - 20 hours[3] | Varies depending on conditions |
V. Visualization of Reaction Pathways
Diagram 1: Synthesis of this compound and Major Byproduct Formation
Sources
- 1. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 2. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 3. researchgate.net [researchgate.net]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. mdpi.com [mdpi.com]
- 6. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US4803304A - Recovery of this compound - Google Patents [patents.google.com]
- 9. CA1302434C - Process for recovery of this compound - Google Patents [patents.google.com]
- 10. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 11. ripublication.com [ripublication.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
Technical Support Center: Enhancing Polymer Mechanical Properties with Bis(hexamethylene)triamine (BHT)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Bis(hexamethylene)triamine (BHT). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are looking to leverage the unique properties of BHT to enhance polymer performance. As a versatile aliphatic triamine, BHT serves as a powerful crosslinking agent and polymer building block. Its molecular structure, featuring two primary and one secondary amine group connected by flexible hexamethylene chains, allows for the creation of robust, three-dimensional polymer networks.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will explore the fundamental mechanisms, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your experiments are both successful and scientifically sound.
Core Principles: The Mechanism of Action of BHT
Understanding how this compound functions at a molecular level is critical to its effective use. BHT's primary application is as a curing agent (or "hardener") for epoxy resins and as a chain extender or branching agent in polyamides and polyurethanes.[2][3]
The core of its function lies in the reactivity of the hydrogen atoms attached to its three nitrogen atoms (amine groups).[4] These "active hydrogens" readily react with other functional groups, such as the epoxide rings in epoxy resins, to form stable covalent bonds. Each BHT molecule contains five active hydrogens (two on each primary amine and one on the secondary amine), enabling it to connect multiple polymer chains together.
This process, known as crosslinking, transforms liquid or thermoplastic polymers into a rigid, three-dimensional network.[5] This network structure is the source of the enhanced mechanical properties observed, including increased strength, thermal stability, and chemical resistance.[6][7] The flexible hexamethylene chains within the BHT molecule can allow for better chain entanglement, contributing to improved overall mechanical performance.[1]
Below is a diagram illustrating the chemical structure of BHT and its fundamental crosslinking reaction with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
Diagram 1: Chemical Structure of this compound (BHT)
Caption: Molecular structure of this compound.
Diagram 2: Epoxy Crosslinking Mechanism with BHT
Caption: BHT crosslinking reaction with epoxy resin.
Frequently Asked Questions (FAQs)
Q1: Which polymer systems are most compatible with BHT? BHT is highly effective as a curing agent for epoxy resins , particularly those based on bisphenol A (DGEBA).[3] It also serves as a valuable additive in the synthesis of polyamides (e.g., Nylon 6,6), where it acts as a "branching agent" to modify properties like dye uptake and crimp development in fibers.[8][9] Additionally, it can be used as a chain extender or catalyst in polyurethane systems.[2]
Q2: How do I calculate the correct stoichiometric amount of BHT for my epoxy system? Proper stoichiometry is crucial for achieving optimal properties; non-stoichiometric amounts can lead to an incomplete cure or a brittle final product.[10] The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
-
AHEW is the molecular weight of the amine divided by the number of active amine hydrogens. For BHT (MW ≈ 215.39 g/mol , 5 active hydrogens), the AHEW is ~43.1 g/eq.[2]
-
EEW is provided by the resin manufacturer (e.g., for DGEBA, it is typically 170-190 g/eq).[10]
The required amount of BHT, in parts per hundred parts of resin (PHR), is calculated as: PHR = (AHEW / EEW) * 100
For a typical DGEBA resin with an EEW of 180 g/eq, the PHR would be: (43.1 / 180) * 100 ≈ 24 PHR .
Q3: How does BHT concentration impact the final mechanical properties? The concentration of BHT directly influences the crosslink density of the polymer network.[11] Adjusting the stoichiometry can tailor the material's properties:
-
Stoichiometric Amount (e.g., 24 PHR): Generally provides a balance of high tensile strength, high glass transition temperature (Tg), and good chemical resistance.
-
Slight Excess of BHT: Can sometimes increase flexibility and impact strength, but may lower the Tg and chemical resistance due to unreacted amine groups acting as plasticizers.
-
Insufficient BHT: Leads to an incomplete cure, resulting in a soft, tacky material with poor mechanical and thermal properties.[10]
Table 1: Representative Effect of BHT Concentration on DGEBA Epoxy Properties
| Property | Insufficient BHT (18 PHR) | Stoichiometric BHT (24 PHR) | Excess BHT (30 PHR) |
|---|---|---|---|
| Tensile Strength | Low | High | Moderate |
| Elongation at Break | High (due to poor cure) | Low | Moderate |
| Glass Transition Temp. (Tg) | Significantly Lowered | Optimal (Highest) | Lowered |
| Hardness (Shore D) | Low | High | Moderate-High |
| Cured State | Tacky, Soft | Hard, Rigid, Glassy | Hard, Slightly Flexible |
Note: These values are illustrative. Actual results will depend on the specific resin, cure schedule, and testing conditions.
Q4: What are the critical safety precautions for handling BHT? BHT is a corrosive solid that can cause severe skin and eye burns.[12][13][14] It is also harmful if swallowed or absorbed through the skin.[15][16] Strict safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[13][14]
-
Ventilation: Handle BHT in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12]
-
Handling: Avoid creating dust.[13] BHT is hygroscopic (absorbs moisture from the air), so keep containers tightly closed when not in use.[15][16]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[15] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13] If swallowed, do NOT induce vomiting and seek immediate medical aid.[15]
Troubleshooting Guide
Even with careful planning, experimental issues can arise. This section addresses common problems encountered when using BHT.
Diagram 3: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
Problem 1: Final product is brittle and shatters easily.
-
Potential Cause A: Off-Stoichiometry. An excess of the amine curing agent relative to the epoxy resin can sometimes lead to a highly crosslinked but brittle network. Conversely, a significant excess of epoxy can also cause brittleness.
-
Potential Cause B: Cure Temperature Too High/Fast. A very rapid, high-temperature cure can build internal stresses into the polymer network, leading to brittleness.
-
Solution: Implement a step-cure process. Start with a lower temperature to allow the gelation to proceed slowly, followed by a higher temperature post-cure to complete the crosslinking and anneal stresses. For example, cure at 60°C for 2 hours, followed by a post-cure at 120°C for 2 hours.
-
Problem 2: Cured material is soft, tacky, or has a greasy surface.
-
Potential Cause A: Incomplete Curing. This is the most common cause and points to insufficient crosslinking. This can be due to incorrect stoichiometry (not enough BHT), insufficient cure time, or a cure temperature that is too low.[10] Aliphatic amines like BHT can cure at room temperature, but often require heat for full property development.[17]
-
Solution: First, confirm your stoichiometric calculations are correct. Second, increase the cure time or temperature according to the resin manufacturer's guidelines. Implementing a post-cure step (e.g., 2-4 hours at a temperature above the expected Tg) is highly effective at driving the reaction to completion.
-
-
Potential Cause B: Amine Blush. In humid environments, atmospheric carbon dioxide and water can react with the amine groups at the surface, forming ammonium carbonate/bicarbonate salts. This creates a greasy, waxy, or cloudy layer on the surface.
-
Solution: Control the curing environment. Cure in a low-humidity chamber or an oven with controlled atmosphere. If blush occurs, it can often be removed by washing the surface with warm, soapy water, followed by a solvent wipe (e.g., isopropanol) after the part is fully cured.
-
-
Potential Cause C: Inadequate Mixing. If the BHT is not uniformly dispersed throughout the resin, you will have resin-rich (tacky) and hardener-rich (greasy) areas.
-
Solution: BHT is a solid at room temperature (melting point ~32-34°C).[2] It must be fully melted and homogeneously mixed with the resin. Gently warm the epoxy resin component (e.g., to 40-50°C) to lower its viscosity, then add the melted BHT and mix thoroughly until the mixture is completely clear and free of striations.
-
Problem 3: The curing process is too fast, and the pot life is too short.
-
Potential Cause: High Reactivity and Exotherm. The reaction between aliphatic amines and epoxies is highly exothermic (releases heat).[17] In larger batches, this heat can accelerate the reaction, leading to a runaway cure and a very short working time.
-
Solution 1 (Formulation): Blend BHT with a less reactive amine curing agent, such as a cycloaliphatic or aromatic amine. This will average out the reactivity and extend the pot life.[18]
-
Solution 2 (Processing): Work with smaller batches. After mixing, pour the material into a shallow tray or the final mold to increase the surface area-to-volume ratio, which helps dissipate heat. Avoid leaving the mixed components in a concentrated mass (like a mixing cup) for extended periods.
-
Experimental Protocol: Curing DGEBA Epoxy with BHT
This protocol provides a validated, step-by-step method for preparing a crosslinked epoxy sample.
Materials & Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) resin (EEW: 175-185 g/eq)
-
This compound (BHT), ≥98% purity[2]
-
Top-pan balance (±0.01 g precision)
-
Disposable mixing cups and stir sticks
-
Hot plate with magnetic stirring (optional)
-
Vacuum oven or convection oven
-
Silicone mold
-
Required PPE: Safety goggles, face shield, nitrile gloves, lab coat
Procedure:
-
Pre-Cure Preparation & Calculation: a. Obtain the exact Epoxy Equivalent Weight (EEW) from the resin's certificate of analysis. For this example, we will use an EEW of 180 g/eq. b. Calculate the required PHR of BHT using the AHEW of 43.1 g/eq: PHR = (43.1 / 180) * 100 = 23.9 ≈ 24 PHR . c. For a 100 g batch of resin, you will need 24 g of BHT. d. Pre-heat the oven to your desired initial cure temperature (e.g., 60°C). e. Place the BHT in a separate container and warm it in the oven or on a hot plate to ~40°C until it is fully melted and clear.
-
Mixing & Degassing: a. Weigh out 100.0 g of DGEBA resin into a mixing cup. Gently warm the resin to ~40-50°C to reduce its viscosity. This is critical for achieving a homogenous mix. b. Carefully add the 24.0 g of pre-melted BHT to the resin. c. Begin mixing immediately with a stir stick or mechanical mixer. Scrape the sides and bottom of the cup frequently to ensure all material is incorporated. Mix for 3-5 minutes until the solution is completely homogeneous and transparent. d. (Optional but Recommended) Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.
-
Casting & Curing: a. Pour the bubble-free mixture into your pre-heated silicone mold. b. Place the mold in the oven at 60°C for 2 hours . This initial low-temperature cure allows for stress relaxation during the gel phase. c. After the initial cure, increase the oven temperature to 120°C for an additional 2 hours for post-curing. This step ensures the crosslinking reaction goes to completion and maximizes the glass transition temperature (Tg) and mechanical properties.
-
Demolding & Characterization: a. Turn off the oven and allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock and cracking. b. Once cooled, carefully demold the sample. c. The sample is now ready for mechanical testing (e.g., tensile, flexural, impact strength) or thermal analysis (e.g., DSC for Tg determination).
References
- Acros Organics. (n.d.). Material Safety Data Sheet this compound MSDS# 33178.
- Knowledge. (2024, June 20). Summary of types and curing mechanisms of epoxy resin curing agents.
- Polymer Chemistry & Technology. (2025, July 16). The Chemistry Behind Amine-Cured Epoxy Systems.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.
- Biosynth. (2021, April 7).
- Sigma-Aldrich. (2012, December 18).
- Chemsrc. (n.d.). Buy this compound | 143-23-7.
- ThreeBond. (n.d.). Curing Agents for Epoxy Resin.
- Applied Poleramic. (n.d.).
- TCI Chemicals. (2025, February 7).
- Ningbo Inno Pharmchem Co., Ltd. (2025, September 11). Structure-Activity Relationships of Bis(hexamethylene)
- Coffey, et al. (1988, February 25). Preparation of this compound.
- Coffey, et al. (1990, March 6). Preparation of this compound.
- INVISTA. (n.d.).
- CN104844649A. (n.d.). Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid)).
- Vector Labs. (2025, July 9). Troubleshooting Guide For Polymer Kits.
- EP1141087B1. (n.d.). Process for the hydrolysis of adiponitrile and the production of nylon 6,6 utilizing low catalyst levels.
- SpecialChem. (2025, February 3). Dytek Bhmt-Hp (this compound) - Invista Specialty Chemicals.
- SpecialChem. (2024, November 14). Dytek BHMT-HP (this compound) - Invista Specialty Chemicals.
- INVISTA. (n.d.). Dytek® BHMT | this compound.
- Lohtragon. (n.d.). Crosslinking Agents - Polymer Additives.
- Gnanasekar, P. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin.
- SpecialChem. (2024, June 13).
- Braidi, N., et al. (n.d.).
- CP Lab Safety. (n.d.). This compound, 25g, Each.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). 64 questions with answers in CHEMICAL CROSSLINKING | Science topic.
- ResearchGate. (n.d.). Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base | Request PDF.
- BOC Sciences. (n.d.). Crosslinking Agents - Polymer.
- Yamini, S., & Young, R. J. (1980). The mechanical properties of epoxy resins. Semantic Scholar.
- Mar-Durán, A. A., et al. (2021, March 19). Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments. PMC - NIH.
- ResearchGate. (2025, August 6).
- Razack, N. A., & Varghese, L. A. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.
- Wróblewska-Krepsztul, J., et al. (2024, September 23).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 3. specialchem.com [specialchem.com]
- 4. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. lohtragon.com [lohtragon.com]
- 6. specialchem.com [specialchem.com]
- 7. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Synthesis of triamine-functionalized rigid crosslinkers for materials science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. isg.ku.edu.tr [isg.ku.edu.tr]
- 16. biosynth.com [biosynth.com]
- 17. threebond.co.jp [threebond.co.jp]
- 18. ijert.org [ijert.org]
Technical Support Center: A Troubleshooting Guide for Bis(hexamethylene)triamine Applications
Welcome to the technical support center for Bis(hexamethylene)triamine (BHMT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application of this versatile polyamine. As a molecule with three reactive amine groups, BHMT is a powerful building block in various fields, but its unique properties, such as its hygroscopicity and corrosivity, require careful handling and a nuanced understanding to achieve reproducible, high-quality results.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: Critical Safety & Handling FAQs
Proper handling is the foundation of any successful experiment and is paramount when working with BHMT due to its hazardous nature.[2][3]
Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is mandatory?
Answer: BHMT is classified as a corrosive material that can cause severe skin and eye burns.[4][5] It is also harmful if swallowed or absorbed through the skin.[2][6] The amount of tissue damage is dependent on the duration of contact.[5] Therefore, a comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Chemical safety goggles or a face shield are required to prevent contact with dust or splashes.[3][6]
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile) and appropriate protective clothing to prevent any skin exposure.[2][4] Discard contaminated shoes.[6]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[3][5] If dust generation is unavoidable, an approved respirator is necessary.[5]
-
General Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4]
Question: How should I properly store BHMT to prevent degradation?
Answer: The primary challenge in storing BHMT is its hygroscopic nature, meaning it readily absorbs moisture from the air.[6] This can compromise its reactivity and purity.
-
Container: Always store BHMT in a tightly closed container to minimize contact with atmospheric moisture.[3][6]
-
Environment: The storage area should be cool, dry, and well-ventilated.[4] Avoid areas with high humidity.
-
Inert Atmosphere: For long-term storage or high-purity applications, storing under an inert gas like nitrogen or argon is recommended to displace moist air.[2]
-
Incompatibilities: Keep BHMT away from incompatible substances such as strong oxidizing agents, strong acids, and acid halides to prevent hazardous exothermic reactions.[6][7]
Section 2: General Application & Purity FAQs
Question: My solid BHMT has formed clumps and appears discolored. Is it still usable?
Answer: Clumping is a strong indicator of moisture absorption due to its hygroscopic nature.[6] While slight discoloration might occur over time, significant changes coupled with clumping suggest potential degradation or contamination. The absorbed water can interfere with many reactions, particularly with isocyanates in polyurethane systems or by altering the stoichiometry in epoxy curing.
Before use, it is highly recommended to perform a functional test, such as a small-scale trial reaction, to validate its performance.[8] For high-precision applications, purity verification via titration or other analytical methods is advised.
Question: What is the best way to prepare a BHMT solution for an experiment?
Answer: Given that BHMT is a corrosive solid, direct addition to a reaction vessel can be challenging and may lead to localized high concentrations.[7] Preparing a stock solution is often a more controlled approach. BHMT is very soluble in water.[7] However, for many organic applications, a suitable organic solvent is preferred.
Always add the solid BHMT slowly to the solvent while stirring in a fume hood. The dissolution process with acids can be exothermic.[7][9] Ensure the chosen solvent is anhydrous if the subsequent reaction is moisture-sensitive.
Section 3: Troubleshooting Epoxy Resin Curing
BHMT is an effective curing agent (hardener) for epoxy resins, forming highly cross-linked, robust thermosets.[10][11] However, issues during the curing process are common.
Question: My epoxy resin isn't curing completely, leaving a soft or tacky surface. What went wrong?
Answer: This is the most frequent issue and can be traced back to several root causes, most often related to the delicate chemical reaction between the amine and epoxide groups.[8][12]
| Problem | Probable Cause | Recommended Solution |
| Soft/Tacky Surface | Incorrect Stoichiometry: The mix ratio of BHMT to epoxy resin is critical. An excess of either component will leave unreacted molecules, preventing a full cure.[8] | Precisely calculate the required amount of BHMT based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. Use a calibrated digital scale for all measurements. |
| Inadequate Mixing: The resin and hardener were not thoroughly mixed, resulting in areas that are under-catalyzed.[8] | Mix the components for the manufacturer-recommended time, ensuring you scrape the sides and bottom of the mixing container to incorporate all material. | |
| Low Temperature: The curing reaction is temperature-dependent. Ambient temperatures below the recommended level (often <20°C) will significantly slow or stall the reaction.[8][13] | Move the setup to a warmer environment. Applying gentle, controlled heat can often restart a stalled cure. | |
| Moisture Contamination: Water absorbed by the BHMT or present in the system can react with the epoxy resin, leading to incomplete cross-linking.[13] | Ensure your BHMT is dry. Use anhydrous solvents and substrates if possible. |
Epoxy Curing Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing curing failures.
Caption: Troubleshooting workflow for epoxy curing failures.
Question: I'm seeing a greasy or waxy film on the surface of my cured epoxy. How can I prevent this?
Answer: This phenomenon is known as "amine blush." It occurs when the amine groups of the hardener, like BHMT, react with carbon dioxide and moisture in the air.[13] This forms ammonium carbamates or carbonates that migrate to the surface. While BHMT is less prone to this than some other aliphatic amines, it can still occur under suboptimal conditions.
-
Control Humidity: Work in a low-humidity environment. High humidity provides the water needed for the reaction to occur.
-
Maintain Temperature: A warmer cure temperature accelerates the primary epoxy-amine reaction, making it outcompete the blush-forming side reaction.[13]
-
Ensure Airflow: Gentle airflow can help remove CO2 and moisture from the immediate surface, but avoid strong drafts which can introduce more contaminants.
-
Removal: If blush has already formed, it is water-soluble and can typically be washed off with warm, soapy water after the epoxy has cured. The surface should be thoroughly dried before any subsequent coating.
Mechanism of Amine-Epoxy Reaction
The curing process involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond. This process repeats until a dense polymer network is formed.[12][14]
Caption: Reaction pathway of BHMT with epoxide groups.
Section 4: Troubleshooting Polyurethane Applications
In polyurethane systems, BHMT can act as a chain extender or catalyst, influencing the final properties of the material.[10][15]
Question: What is the primary role of BHMT in polyurethane synthesis, and how does it affect the final polymer?
Answer: BHMT serves primarily as a chain extender and cross-linker. The reaction involves its amine groups and the isocyanate groups of the polyurethane prepolymer.
-
Chain Extension: The two primary amine groups can react with two separate isocyanate-terminated chains, linking them together and increasing the molecular weight.
-
Cross-linking: The central secondary amine provides an additional reaction site, creating a cross-link point. This transforms the linear polymer chains into a three-dimensional network.
-
Impact on Properties: This cross-linking significantly increases the hardness, thermal stability, and chemical resistance of the final polyurethane product.[16] The flexible hexamethylene chains within the BHMT structure can impart a degree of flexibility to the otherwise rigid network.[1]
Question: My polyurethane reaction with BHMT is proceeding too quickly and gelling prematurely. How can I moderate the reactivity?
Answer: Aliphatic amines like BHMT are highly reactive with isocyanates, much more so than the hydroxyl groups typically used.[15][17] This high reactivity can lead to a very short pot life.
-
Temperature Control: Lowering the initial temperature of the reactants will slow down the reaction rate.
-
Dilution: Performing the reaction in a suitable, anhydrous solvent can help manage the concentration of reactive species and dissipate heat.
-
Staged Addition: Instead of adding all the BHMT at once, a slow, controlled addition allows for better management of the exotherm and viscosity increase.
-
Catalyst Choice: While BHMT itself is catalytic, the overall system may use other catalysts. Ensure no overly aggressive catalysts are present that might be accelerating the amine-isocyanate reaction uncontrollably.
Section 5: Protocols & Methodologies
Protocol 1: Safe Handling and Preparation of a 10% (w/w) BHMT Stock Solution
This protocol describes the preparation of a stock solution for applications where controlled addition is necessary.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated digital scale
-
Spatula
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Work Area Setup: Perform all steps inside a certified chemical fume hood.
-
Tare Vessel: Place the beaker/flask on the digital scale and tare the weight.
-
Weigh Solvent: Add the desired mass of the anhydrous solvent to the vessel (e.g., 90.0 g). Record the exact weight.
-
Weigh BHMT: In a separate weighing boat, carefully weigh the required mass of BHMT (e.g., 10.0 g).
-
Dissolution: Place the vessel containing the solvent on the magnetic stirrer and begin gentle stirring.
-
Slow Addition: Slowly and carefully add the weighed BHMT solid to the stirring solvent in small portions. Avoid splashing.
-
Complete Dissolution: Continue stirring until all the solid BHMT has completely dissolved.
-
Storage: Transfer the solution to a tightly sealed, clearly labeled storage bottle. If sensitive to air, flush the headspace with an inert gas before sealing. Store in a cool, dry place away from incompatible materials.[6]
Protocol 2: Small-Scale Test Cure for Epoxy Resin Validation
This protocol is essential for validating a new or potentially compromised batch of BHMT.
Materials:
-
Liquid epoxy resin (e.g., DGEBA-based) with known Epoxy Equivalent Weight (EEW).
-
This compound (BHMT) with known purity/AHEW.
-
Small mixing cups (e.g., polypropylene) and stirring sticks.
-
Calibrated digital scale.
-
Aluminum foil or a small mold.
Procedure:
-
Calculate Stoichiometry:
-
The theoretical AHEW of pure BHMT (C12H29N3, MW = 215.39 g/mol ) is its molecular weight divided by the number of active hydrogens (2 primary amines x 2 H + 1 secondary amine x 1 H = 5). AHEW ≈ 43.1 g/eq.
-
Mass of BHMT = (Mass of Epoxy Resin / EEW) * AHEW
-
-
Weigh Epoxy: Place a mixing cup on the scale, tare it, and add a small, precise amount of epoxy resin (e.g., 5.00 g).
-
Weigh BHMT: Tare a new weighing boat. Carefully weigh the calculated amount of BHMT.
-
Combine & Mix: Add the BHMT to the epoxy resin. Begin mixing immediately and thoroughly for at least 2 minutes, scraping the sides and bottom of the cup.
-
Observe Pot Life: Note the time it takes for the mixture to begin thickening and generating heat (exotherm). This provides a baseline for the working time.
-
Cure: Pour the mixture onto the aluminum foil or into the mold and let it cure under standard conditions (e.g., 25°C, 50% RH).
-
Evaluate Cure: After 24 hours (or the recommended cure time), check the hardness of the sample. It should be hard and tack-free. A simple test is to press a fingernail into the surface; it should not leave an indent.
This small-scale test provides confidence in the material's reactivity before committing to a larger-scale experiment.
References
-
N-(6-Aminohexyl)-1,6-hexanediamine. (n.d.). PubChem. Retrieved from [Link]
- Preparation of this compound. (1990). Google Patents.
-
Structure-Activity Relationships of this compound and its Implications. (2025-09-12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- CN101323627A - Bis(hexamethylene triamine penta (methylene phosphonic acid)) and production process thereof. (n.d.). Google Patents.
-
The Role of Computational Chemistry in Understanding this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Screening-level Hazard Characterization: Bis(hexamethylene) triamine. (2014). U.S. Environmental Protection Agency. Retrieved from [Link]
- CA1302434C - Process for recovery of this compound. (n.d.). Google Patents.
- CN104844649A - Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid)). (n.d.). Google Patents.
-
BIS-TRIS TESTING METHODS. (2024-02-01). BioSpectra. Retrieved from [Link]
-
Bis-Hexamethylene Triamine Penta Methylene Phosphonic Acid Market Research. (2026-01-06). openPR.com. Retrieved from [Link]
- Use of linear triethylentetramine as curing agent for epoxy resins. (n.d.). Google Patents.
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Flexible Biobased Thermosets from Epoxidized Plant Oils: A Study of Aliphatic Cross-Linking Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved from [Link]
-
Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chelating Groups. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006-06-01). Huntsman Corporation. Retrieved from [Link]
-
Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Why Your Epoxy Isn't Curing and How to Fix It. (2025-10-17). INCURE INC. Retrieved from [Link]
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008-10-17). ResearchGate. Retrieved from [Link]
-
Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds. (n.d.). Shibaura Institute of Technology. Retrieved from [Link]
-
Reaction of a bis(hydroxyalkyl)urethane, 16, with a polyol to produce a polyurethane. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of triamine-functionalized rigid crosslinkers for materials science. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 9. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 11. Flexible Biobased Thermosets from Epoxidized Plant Oils: A Study of Aliphatic Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. threebond.co.jp [threebond.co.jp]
- 13. pcimag.com [pcimag.com]
- 14. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. americanchemistry.com [americanchemistry.com]
Validation & Comparative
A Comparative Guide to Bis(hexamethylene)triamine and Other Aliphatic Amine Curing Agents for Epoxy Systems
Introduction: The Critical Role of the Curing Agent in Epoxy Performance
In the formulation of high-performance epoxy systems, the selection of a curing agent is a decision that dictates the ultimate physical and chemical properties of the thermoset polymer. While the epoxy resin provides the backbone of the system, it is the curing agent, or hardener, that orchestrates the cross-linking reaction, building the three-dimensional network that defines the material's character. Among the various classes of curing agents, aliphatic amines are widely utilized for their ambient temperature cure capabilities and versatile performance profiles.[1][2]
This guide provides an in-depth comparison of Bis(hexamethylene)triamine (BHT) against other commonly employed aliphatic amine curing agents, such as Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone diamine (IPDA). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how the molecular structure of these agents translates into tangible performance differences in curing characteristics, mechanical strength, thermal stability, and chemical resistance. The insights and experimental data presented herein are intended to empower formulators to make informed decisions in the development of advanced materials tailored to specific and demanding applications.
Understanding the Contestants: A Look at Molecular Architecture
The performance of an aliphatic amine curing agent is intrinsically linked to its molecular structure. Key factors include the number of active amine hydrogens, the length and flexibility of the carbon chains between amine groups, and the overall molecular geometry.
This compound (BHT) , also known by its trade name Dytek® BHMT, is a triamine characterized by two primary and one secondary amine group, separated by flexible hexamethylene (C6) chains.[3][4] This long, linear structure is a key determinant of its performance, suggesting inherent flexibility and a longer pot life.[5][6]
Diethylenetriamine (DETA) and Triethylenetetramine (TETA) are shorter-chain ethyleneamines. Their compact structures and high density of amine groups result in rapid curing and high cross-link density, which often translates to high rigidity and good thermal and chemical resistance.[7][8] However, this reactivity can also lead to shorter pot lives and increased brittleness.[9]
Isophorone diamine (IPDA) is a cycloaliphatic diamine. The presence of a cyclohexane ring in its structure imparts rigidity and steric hindrance, which can slow down the reaction, extending pot life, and enhance thermal stability and chemical resistance compared to linear aliphatic amines.[2]
Below is a visualization of the chemical structures of these curing agents.
Caption: Chemical structures of the compared aliphatic amine curing agents.
Performance Data: A Comparative Analysis
The selection of a curing agent is a trade-off between various desirable properties. The following table summarizes typical performance data for BHT and other aliphatic amines when used to cure a standard liquid epoxy resin (Diglycidyl ether of bisphenol A, DGEBA, with an epoxy equivalent weight (EEW) of approximately 190 g/eq).
Disclaimer: The data presented below is compiled from various sources. Direct, side-by-side comparative studies under identical conditions are limited. Therefore, these values should be considered indicative and used for relative comparison.
| Property | BHT (Dytek® BHMT) | DETA | TETA | IPDA | Test Method (Typical) |
| Curing Characteristics | |||||
| Pot Life (100g mass @ 25°C) | Long | Short | Short | Moderate-Long | ASTM D2471 |
| Gel Time (minutes) | ~60-120 | ~20-30 | ~30-40 | ~40-60 | ASTM D2471 |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | ~40-50 | ~60-70 | ~65-75 | ~70-80 | ASTM D638 |
| Tensile Modulus (GPa) | ~2.0-2.5 | ~2.8-3.2 | ~2.9-3.3 | ~3.0-3.4 | ASTM D638 |
| Elongation at Break (%) | ~5-10 | ~3-5 | ~4-6 | ~5-7 | ASTM D638 |
| Flexural Strength (MPa) | ~70-80 | ~100-110 | ~110-120 | ~120-130 | ASTM D790 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg, °C) | ~60-80 | ~100-120 | ~110-130 | ~140-160 | ASTM D3418 (DSC) |
| Heat Deflection Temp. (HDT, °C) | ~50-70 | ~90-110 | ~100-120 | ~130-150 | ASTM D648 |
| Chemical Resistance | Good | Excellent (Solvents) | Excellent (Solvents) | Excellent (Acids, Solvents) | ASTM D543 |
Expert Analysis and Causality
The data reveals distinct performance profiles for each curing agent, directly attributable to their molecular structures:
-
This compound (BHT): The long, flexible aliphatic chains of BHT introduce greater molecular mobility within the epoxy network. This translates to a lower cross-link density compared to the other amines, resulting in enhanced flexibility, as indicated by its higher elongation at break and lower modulus. This flexibility often comes at the cost of reduced thermal performance (lower Tg and HDT) and potentially lower ultimate strength and chemical resistance. The steric hindrance and lower reactivity of the secondary amine in BHT contribute to a significantly longer pot life, which is a critical advantage in applications requiring a longer working time, such as in coatings for large surfaces or in complex composite manufacturing.[5][6]
-
DETA and TETA: These short-chain ethyleneamines are highly reactive due to the high concentration of primary amine groups and low steric hindrance. This leads to rapid cure times and the formation of a tightly cross-linked network.[7] Consequently, they exhibit high tensile and flexural strength, good thermal stability, and excellent resistance to many solvents.[9] The trade-off is a very short pot life, which can be challenging for some application processes, and a tendency towards brittleness.
-
Isophorone Diamine (IPDA): The cycloaliphatic ring of IPDA introduces rigidity and steric hindrance, slowing the curing reaction and extending the pot life compared to DETA and TETA. This rigid structure contributes to a high glass transition temperature and excellent thermal stability. The non-polar nature of the cyclohexane ring also imparts good chemical resistance, particularly against acids. The combination of a manageable pot life and high performance makes IPDA a versatile choice for demanding applications like chemical-resistant tank linings and high-performance composites.[2]
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and comparable data, standardized testing methodologies are paramount. The following outlines the protocols for key performance evaluations, grounded in ASTM standards.
Workflow for Curing Agent Performance Evaluation
Caption: Experimental workflow for evaluating epoxy curing agent performance.
Detailed Methodologies
-
Determination of Pot Life and Gel Time (ASTM D2471):
-
Rationale: This test quantifies the working time of the mixed epoxy system. The exothermic reaction between the amine and epoxy generates heat, which accelerates the curing process. A larger mass will generate more heat, leading to a shorter pot life. This test standardizes the mass to allow for meaningful comparisons.
-
Protocol:
-
Condition the epoxy resin and curing agent to 25 ± 1 °C.
-
Accurately weigh 100g of the mixed system (resin and stoichiometric amount of curing agent) into a standardized container.
-
Start a timer immediately upon mixing.
-
Mix thoroughly for 2 minutes.
-
Periodically probe the mixture with a clean wooden stick. The gel time is the point at which the material becomes stringy and no longer flows. The pot life is often considered the time to reach a specific viscosity or the gel time.
-
-
-
Mechanical Properties Testing (Tensile: ASTM D638; Flexural: ASTM D790):
-
Rationale: These tests measure the material's ability to withstand mechanical loads. Tensile testing provides information on strength and ductility, while flexural testing assesses its performance under bending loads. The geometry of the test specimens is critical for obtaining accurate and reproducible results.
-
Protocol:
-
Cast the mixed epoxy system into standardized molds (e.g., dumbbell shape for tensile testing, rectangular bars for flexural testing).
-
Allow the specimens to cure fully according to a defined schedule (e.g., 7 days at 25°C).
-
Condition the cured specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Conduct the tests using a universal testing machine at a specified crosshead speed.
-
Record the load and displacement data to calculate tensile strength, modulus, elongation at break, and flexural strength and modulus.
-
-
-
Thermal Analysis - Glass Transition Temperature (Tg) by DSC (ASTM D3418):
-
Rationale: The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of the cured epoxy. Above the Tg, the material transitions from a rigid, glassy state to a more rubbery state, with a significant drop in mechanical properties. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the detection of the Tg.
-
Protocol:
-
Prepare a small sample (5-10 mg) from a fully cured specimen.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
A shift in the baseline of the heat flow curve indicates the glass transition. The Tg is typically reported as the midpoint of this transition.
-
-
The Epoxy-Amine Curing Mechanism
The fundamental reaction between an epoxy group and a primary amine involves the nucleophilic attack of the amine nitrogen on one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group. This step-growth polymerization process continues until a highly cross-linked, three-dimensional network is formed.
Caption: Simplified reaction pathway for epoxy curing with a primary amine.
Conclusion and Recommendations
The choice of an aliphatic amine curing agent has a profound impact on the performance of an epoxy system. This guide has illuminated the distinct characteristics imparted by this compound (BHT) in comparison to other common aliphatic amines.
-
For applications requiring enhanced flexibility, impact resistance, and a long working time , such as certain coatings and adhesives, This compound is an excellent candidate. Its long, flexible molecular structure provides these desirable properties, although with a trade-off in ultimate thermal performance.
-
For applications demanding rapid curing, high strength, and excellent solvent resistance , such as in fast-setting adhesives and industrial maintenance coatings, DETA and TETA remain strong contenders, provided their short pot life can be managed.
-
For high-performance applications requiring a balance of good working time, high thermal stability, and superior chemical resistance , such as in advanced composites and chemical-resistant linings, IPDA offers a compelling performance profile.
Ultimately, the optimal curing agent is dictated by the specific requirements of the end-use application. It is recommended that formulators conduct their own evaluations using the protocols outlined in this guide to verify the performance of their chosen system. The interplay between the epoxy resin, curing agent, and any additives is complex, and empirical validation is crucial for developing robust and reliable materials.
References
-
INVISTA. (n.d.). Dytek® BHMT. Retrieved from [Link]
-
Scribd. (n.d.). Ancamide 2634 Curing Agent: Epoxy Curing Agents and Modifiers. Retrieved from [Link]
- Palm, D. W. (2021). Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Perform.
-
Scribd. (n.d.). The Exploration of Michael-Addition Reaction Chemi. Retrieved from [Link]
-
Chemical Processing. (2025). DETA in Epoxy Curing: Accelerating the Process with High Reactivity. Retrieved from [Link]
-
Scribd. (n.d.). 08.5 - Why Is MFFT Not The Coating Formation Temperature of Latex Paints. Retrieved from [Link]
-
ResearchGate. (2013). Impact of Aliphatic Amine Comonomers on DGEBA Epoxy Network Properties. Retrieved from [Link]
-
Three Bond. (1990). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Chemical Online. (n.d.). Dytek® BHMT (this compound). Retrieved from [Link]
-
INVISTA. (2012). DYTEK BHMT HP Amine Technical Data Sheet. Retrieved from [Link]
-
ResearchGate. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. Retrieved from [Link]
-
MDPI. (2023). Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation. Retrieved from [Link]
-
Semantic Scholar. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal properties of the cured epoxy resin. Retrieved from [Link]
-
ResearchGate. (2013). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. Retrieved from [Link]
-
University of Waterloo. (2019). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Retrieved from [Link]
-
MDPI. (2023). Effect of the Structure of Epoxy Monomers and Curing Agents: Toward Making Intrinsically Highly Thermally Conductive and Low-Dielectric Epoxy Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal properties of the cured epoxy resins. Retrieved from [Link]
-
ResearchGate. (2014). Cure Behavior and Mechanical Properties of Structural Self-Healing Epoxy Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). 1. Mechanical properties of cured resins. Retrieved from [Link]
-
Scribd. (n.d.). Comparisons of Epoxy Technology For Protective Coatings and Linings in Wastewater Facilities. Retrieved from [Link]
-
Scribd. (n.d.). Low Temperature Curing Coating Technology For Corr. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Epoxy Curatives - Dytek [dytek.invista.com]
- 6. Polyamine Curatives with Enhanced Adhesion - Dytek [dytek.invista.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Bis(hexamethylene)triamine and Triethylenetetramine for Advanced Applications
In the landscape of industrial and research chemistry, the selection of appropriate polyamines is critical for achieving desired performance in applications ranging from high-performance polymers to sophisticated chelation processes. Among the myriad of available options, Bis(hexamethylene)triamine (BHT) and Triethylenetetramine (TETA) emerge as two prominent aliphatic amines, each with a distinct profile of properties and applications. This guide provides a comprehensive, data-driven comparison of BHT and TETA to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
At a Glance: A Physicochemical Overview
A fundamental comparison begins with the intrinsic physicochemical properties of BHT and TETA. These properties govern their reactivity, handling characteristics, and suitability for various applications.
| Property | This compound (BHT) | Triethylenetetramine (TETA) |
| CAS Number | 143-23-7[1] | 112-24-3[2] |
| Molecular Formula | C₁₂H₂₉N₃[1] | C₆H₁₈N₄[2] |
| Molecular Weight | 215.38 g/mol [1] | 146.23 g/mol [2] |
| Appearance | Colorless crystalline or flaked solid[3] | Colorless to yellowish oily liquid[4][5][6] |
| Boiling Point | 163-165 °C @ 4 mmHg[7] | 266-267 °C @ 760 mmHg[8] |
| Melting Point | 33-36 °C[7] | 12 °C[9] |
| Density | ~0.88 g/mL | ~0.982 g/mL @ 25 °C[9] |
| Amine Hydrogen Equivalent Weight (AHEW) | 43 g/eq | 27 g/eq[1] |
The most striking differences lie in their molecular structure, weight, and physical state at room temperature. BHT is a larger molecule with longer, flexible hexamethylene chains separating the amine groups, and it exists as a solid. TETA is a more compact, linear ethyleneamine and is a liquid at ambient temperatures. These structural distinctions are the primary drivers of their differing performance characteristics.
Structural Insights and Reactivity
The performance of BHT and TETA in various chemical processes is a direct consequence of their molecular architecture.
This compound (BHT) possesses two primary amine groups and one secondary amine group, connected by long, flexible C6 aliphatic chains. This structure imparts a lower amine density, greater flexibility, and increased hydrophobicity compared to TETA.
Triethylenetetramine (TETA) is a linear tetra-amine with two primary and two secondary amine groups linked by shorter C2 ethylene bridges. This results in a higher density of reactive amine hydrogens and a more rigid, hydrophilic character. Commercial grades of TETA are often a mixture of linear, branched, and cyclic isomers[4][5].
Performance as Epoxy Curing Agents
Both BHT and TETA are widely used as curing agents (hardeners) for epoxy resins. The choice between them significantly impacts the handling properties of the uncured resin and the final performance of the cured thermoset. Aliphatic amines like TETA and BHT are known for their high reactivity, allowing for curing at room temperature[10][11].
Causality Behind Performance Differences
-
Reactivity and Pot Life: TETA, with its higher concentration of amine hydrogens and less steric hindrance, is generally more reactive than BHT[12][13]. This leads to a shorter pot life and faster cure time, which is advantageous for applications requiring rapid hardening[6]. The longer aliphatic chains of BHT provide more steric hindrance, slowing the reaction with the epoxy group and typically resulting in a longer pot life, allowing for more extensive working time.
-
Mechanical Properties: The structure of the curing agent dictates the cross-link density and flexibility of the final polymer network.
-
TETA creates a tightly cross-linked, rigid network due to its short, constrained ethylene bridges. This generally results in high hardness and good compressive strength but can lead to a more brittle material[14].
-
BHT , with its long, flexible hexamethylene chains, introduces greater flexibility into the polymer backbone. This can enhance toughness, and impact resistance, though it may result in a lower glass transition temperature (Tg) and modulus compared to more rigid curatives.
-
-
Glass Transition Temperature (Tg): Tg is the temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state[15][16]. It is a critical indicator of the material's thermal performance. The Tg of a cured epoxy is influenced by the cross-link density and the inherent mobility of the polymer chains[15]. TETA's rigid structure contributes to a higher cross-link density, often resulting in a higher Tg compared to the more flexible network formed by BHT[17].
Comparative Performance Data (Illustrative)
The following table compiles typical performance data for BHT and TETA when used as curing agents for a standard liquid Bisphenol-A epoxy resin (EEW ~190). Note: This data is synthesized from multiple sources and should be used for comparative purposes only. Actual values will vary based on specific formulations, cure schedules, and testing conditions.
| Performance Metric | This compound (BHT) | Triethylenetetramine (TETA) |
| Typical Use Level (phr) | ~23 | ~14[1] |
| Gel Time (150g mass @ 25°C) | 40 - 60 min | ~30 min[1] |
| Thin Film Set Time (@ 25°C) | 6 - 8 hours | ~3.5 hours[1] |
| Glass Transition Temp. (Tg) | 50 - 70 °C | 85 - 110 °C[17] |
| Tensile Strength | 8,000 - 10,000 psi | ~9,500 psi[1] |
| Flexural Strength | 11,000 - 13,000 psi | ~13,000 psi[1] |
| Hardness (Shore D) | 80 - 85 | 82 - 88 |
Performance as Chelating Agents
The nitrogen atoms in both BHT and TETA possess lone pairs of electrons, enabling them to act as ligands and form stable complexes with metal ions, a process known as chelation[18][19]. This property is leveraged in applications such as water treatment, metal recovery, and pharmaceuticals.
Causality Behind Performance Differences
-
Coordination and Stability: TETA is a well-established tetradentate ligand, meaning it can form four coordinate bonds with a central metal ion, creating multiple stable five-membered chelate rings[4]. This "chelate effect" results in complexes with high thermodynamic stability, particularly with transition metals like copper (Cu²⁺)[18]. Its efficacy is demonstrated by its medical use as trientine to treat Wilson's disease, a disorder of copper metabolism[20][21].
-
Flexibility and Selectivity: BHT, as a tridentate ligand with longer, more flexible chains, can also form chelate rings. The larger "bite" and flexibility of the hexamethylene chains may allow it to accommodate larger metal ions or adopt different coordination geometries compared to the more constrained TETA. However, the formation of larger, less-strained rings does not always translate to higher stability. The stability of TETA's complexes with ions like Cu(II) is exceptionally high due to the ideal formation of multiple five-membered rings. While specific stability constant data for BHT is less common in the literature, its phosphonated derivatives are noted as highly effective scale inhibitors, indicating strong chelation capabilities for ions like calcium[22][23].
Comparative Chelation Data
Stability constants (log K) are a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate a more stable complex.
| Metal Ion | Ligand | Log K (Stability Constant) |
| Cu(II) | TETA (trien) | ~20[1][20] |
| Zn(II) | TETA (trien) | ~12[20] |
| Cu(II) | BHT | Data not readily available in cited literature. Expected to be lower than TETA for Cu(II) due to less favorable ring formation. |
The high stability constant of the Cu(II)-TETA complex underscores its role as a potent copper chelator[20].
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and enable researchers to validate performance claims, the following are detailed, standardized methodologies for evaluating key properties of these amines.
Workflow for Epoxy Curing Agent Evaluation
Protocol 1: Determination of Mechanical Properties of Cured Epoxy
Objective: To measure and compare the tensile strength, modulus, and elongation of epoxy systems cured with BHT and TETA.
Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics[5][24][25].
Methodology:
-
Stoichiometric Calculation: Calculate the required parts by weight of the amine hardener per 100 parts of epoxy resin (phr) using the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin.
-
phr = (AHEW / EEW) * 100
-
-
Mixing: Condition the epoxy resin and amine curing agent to a standard temperature (e.g., 23 ± 2 °C). Weigh the components accurately and mix thoroughly for 3-5 minutes, avoiding excessive air entrapment.
-
Specimen Casting: Pour the mixed system into "dog-bone" shaped molds specified by ASTM D638 (Type I is common).
-
Curing: Allow specimens to cure under controlled conditions (e.g., 7 days at 25 °C and 50% relative humidity). For systems requiring it, a post-cure at elevated temperature can be applied.
-
Testing:
-
Condition the cured specimens as per the standard.
-
Mount the specimen in a universal testing machine (UTM) equipped with grips and an extensometer.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data to generate a stress-strain curve.
-
-
Data Analysis: From the stress-strain curve, calculate:
-
Tensile Strength (at yield and at break)
-
Young's Modulus (Modulus of Elasticity)
-
Percent Elongation at break
-
Protocol 2: Determination of Metal Chelation Capacity via Potentiometric Titration
Objective: To determine and compare the stability constants of BHT and TETA complexes with a given metal ion (e.g., Cu²⁺).
Principle: This method involves monitoring the pH of a solution containing the ligand (amine) and a metal ion as it is titrated with a standard base. The complex formation releases protons, causing a pH drop compared to the titration of the ligand alone. This pH difference is used to calculate the stability constants[7][26].
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of the amine (BHT or TETA), the metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH). Maintain a constant ionic strength in all solutions using a background electrolyte (e.g., 0.1 M KNO₃).
-
-
Titration Sets: Perform three separate titrations:
-
Set 1 (Acid): Strong acid + background electrolyte.
-
Set 2 (Ligand): Strong acid + amine solution + background electrolyte.
-
Set 3 (Complex): Strong acid + amine solution + metal salt solution + background electrolyte.
-
-
Procedure:
-
Place a known volume of the test solution in a thermostatted vessel.
-
Immerse a calibrated pH electrode and a stirrer.
-
Titrate the solution by adding small, precise increments of the standard NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis (Bjerrum's Method):
-
Plot the three titration curves (pH vs. volume of NaOH added).
-
From the horizontal displacement between the ligand curve (Set 2) and the complex curve (Set 3), calculate the average number of ligands bound per metal ion (n̄, "n-bar").
-
From the ligand titration curve (Set 2), calculate the concentration of the free ligand ([L]) at each pH.
-
Plot n̄ versus pL (where pL = -log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from this formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
Selection Guide: Choosing Between BHT and TETA
The choice between BHT and TETA is application-dependent. The following decision-making framework can guide the selection process.
Summary of Recommendations:
-
Choose Triethylenetetramine (TETA) for:
-
Rapid Curing Applications: When fast turnaround and short pot life are required for epoxy systems[6].
-
High Hardness and Thermal Resistance: Applications demanding a high glass transition temperature (Tg) and rigidity[17].
-
Potent Copper Chelation: Medical or industrial processes where strong and selective binding of Cu(II) is critical[20][21].
-
-
Choose this compound (BHT) for:
-
Longer Working Time: Epoxy formulations that require extended pot life for complex assemblies or large surface area applications.
-
Improved Flexibility and Toughness: Creating cured epoxy systems with enhanced impact resistance and less brittleness.
-
Polyamide Synthesis and Corrosion Inhibition: As a building block for polyamide resins or in formulations for corrosion and scale inhibitors where its long aliphatic chains provide desirable properties[26].
-
Conclusion
This compound and Triethylenetetramine are both highly functional aliphatic amines, but their utility is defined by their distinct chemical structures. TETA is a compact, highly reactive amine that excels in applications requiring rapid curing, high thermal resistance, and potent chelation of transition metals like copper. BHT is a longer, more flexible amine that offers an extended pot life, imparts toughness to cured epoxies, and serves as a valuable intermediate for polyamides and corrosion inhibitors. By understanding the fundamental structure-property relationships and employing standardized evaluation protocols, researchers and developers can confidently select the optimal amine to meet the rigorous demands of their advanced applications.
References
-
Wikipedia. (n.d.). Triethylenetetramine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETA/TRIETHYLENETETRAMINE. Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Tensile Properties of Plastics (ASTM D638-14). Retrieved from [Link]
-
Gelest. (n.d.). Triethylenetetramine (TETA) CAS 112-24-3. Retrieved from [Link]
-
Instron. (n.d.). ASTM D638 Tensile Properties of Plastics. Retrieved from [Link]
-
Stobec. (n.d.). D.E.H.™ 24 Epoxy Curing Agent. Retrieved from [Link]
-
Knowde. (n.d.). Dytek® BHMT. Retrieved from [Link]
-
Cooper, G. J. S., et al. (2011). Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease. Drugs, 71(10), 1281-1320. Retrieved from [Link]
-
Al-Qadhi, M. S., et al. (2022). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. Journal of Materials Research and Technology, 21, 193-200. Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (ASTM D3418-21). Retrieved from [Link]
-
PubChem. (n.d.). Triethylenetetramine. Retrieved from [Link]
-
Izel Kimya A. S. (n.d.). Epoxy Resin Hardeners. Retrieved from [Link]
-
Taihe Water Treatment. (n.d.). Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)) BHMTPMPA. Retrieved from [Link]
-
IRO Group Inc. (n.d.). Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)) BHMTPMPA. Retrieved from [Link]
-
Three Bond. (1990). Curing Agents for Epoxy Resin. Technical News. Retrieved from [Link]
-
Cooper, G. J. S. (2011). Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease. PubMed. Retrieved from [Link]
-
ASTM International. (1999). Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (ASTM D2471-99). Retrieved from [Link]
-
ResearchGate. (2021). Effect of Reactive and Non-Reactive Diluent on Mechanical Properties of Epoxy Resin. Retrieved from [Link]
-
ASTC Polymers. (2023). Understanding Cure Times and Pot Life in Epoxy Formulations. Retrieved from [Link]
-
Ascend Performance Materials. (n.d.). Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. Retrieved from [Link]
-
Ragauskas, A., et al. (2018). Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines. Polymers, 10(11), 1234. Retrieved from [Link]
-
Chemical Dynamics, LLC. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. Retrieved from [Link]
-
Epoxy Technology. (n.d.). Tg - Glass Transition Temperature for Epoxies. Retrieved from [Link]
-
MDPI. (2023). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Retrieved from [Link]
-
Three Bond Technical News. (1990). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Paint & Coatings Industry. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]
-
Fiber Optic Center. (2017). Epoxy Glass Transition Temperature Explained. Retrieved from [Link]
-
Fiberglass Supply. (n.d.). Epoxy Geltime Calculator. Retrieved from [Link]
-
MDPI. (2021). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. Retrieved from [Link]
-
ResearchGate. (2020). Mechanical properties of the cured epoxy resin. Retrieved from [Link]
-
Pourfect. (2021). Resin Art Basics - What Does Gel Time, Pot Life, Curing Time Mean?. Retrieved from [Link]
-
ResearchGate. (2010). Experimental stability constants for metal(II) chelates with α-amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Retrieved from [Link]
- Google Patents. (n.d.). US9631047B2 - Curing agents for low-emission epoxy resin products.
-
ResearchGate. (2014). Stability constants of single and mixed ligands chelates. Retrieved from [Link]
-
MDPI. (2020). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Retrieved from [Link]
-
Science in Hydroponics. (n.d.). The stability of metal chelates. Retrieved from [Link]
Sources
- 1. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 2. curresweb.com [curresweb.com]
- 3. dahuanm.com [dahuanm.com]
- 4. store.astm.org [store.astm.org]
- 5. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 6. stobec.com [stobec.com]
- 7. ijsart.com [ijsart.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. threebond.co.jp [threebond.co.jp]
- 12. specialchem.com [specialchem.com]
- 13. Epoxy Resin Hardeners [izelkimya.com]
- 14. researchgate.net [researchgate.net]
- 15. epotek.com [epotek.com]
- 16. focenter.com [focenter.com]
- 17. Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC [lmaleidykla.lt]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 20. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 21. specialchem.com [specialchem.com]
- 22. Chemistry of Ambient Cure Epoxy Resins and Hardeners - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 23. benthamopen.com [benthamopen.com]
- 24. standards.globalspec.com [standards.globalspec.com]
- 25. intertekinform.com [intertekinform.com]
- 26. hakon-art.com [hakon-art.com]
Performance Evaluation of Polyamides from Bis(hexamethylene)triamine: A Comparative Guide
This guide provides an in-depth technical comparison of polyamides synthesized with Bis(hexamethylene)triamine (BHT) against conventional linear aliphatic polyamides, specifically Polyamide 6 (PA6) and Polyamide 66 (PA66). Intended for researchers, scientists, and drug development professionals, this document elucidates the performance advantages conferred by the unique trifunctional nature of BHT, supported by established principles of polymer science and representative experimental data.
Introduction: The Significance of Branched Polyamide Architectures
Polyamides, a cornerstone of engineering thermoplastics, exhibit a remarkable combination of mechanical strength, thermal stability, and chemical resistance.[1] This performance is intrinsically linked to their molecular architecture. Conventional polyamides like PA6 and PA66 are linear polymers, formed from difunctional monomers, resulting in long, linear chains with strong intermolecular hydrogen bonding.[2]
The introduction of a trifunctional monomer, such as this compound (BHT), fundamentally alters this linear architecture, creating branched or crosslinked networks.[3][4] BHT, with its two primary and one secondary amine groups, acts as a junction point, connecting multiple polymer chains.[5] This guide explores the profound impact of this structural modification on the performance characteristics of the resulting polyamides.
The central hypothesis is that the branched/crosslinked structure of BHT-based polyamides will lead to enhanced thermal stability, improved mechanical properties, and increased chemical resistance compared to their linear counterparts. This guide will detail the synthetic methodologies, present a comparative analysis of key performance indicators, and provide the scientific rationale for the observed differences.
Synthesis of BHT-Based Polyamides and Linear Analogues
To provide a robust comparison, we will outline the synthesis of a representative BHT-based polyamide (BHT-PA) and a conventional linear polyamide (PA66) via melt polymerization. This method is widely used in industrial-scale production.
Materials
-
Monomers:
-
Adipic acid
-
Hexamethylenediamine (for PA66)
-
This compound (BHT)[6]
-
-
Catalyst: (Optional, depending on specific process)
-
Stabilizer: Antioxidant (e.g., Butylated hydroxytoluene - BHT, not to be confused with the monomer)[7]
-
Solvents (for characterization): Formic acid, m-cresol
Experimental Workflow: Melt Polymerization
The following diagram illustrates the general workflow for the synthesis of both BHT-PA and PA66.
Caption: General workflow for polyamide synthesis and characterization.
Detailed Synthesis Protocol: BHT-Polyamide (BHT-PA)
-
Monomer Preparation: A salt of BHT and adipic acid is prepared by reacting equimolar amounts of the two monomers in a suitable solvent (e.g., water/ethanol mixture) followed by crystallization. This ensures a 1:1 stoichiometric ratio of amine to carboxylic acid groups.
-
Polymerization: The BHT-adipate salt is charged into a high-pressure stainless-steel reactor equipped with a mechanical stirrer and a nitrogen inlet.
-
Heating and Pressurization: The reactor is purged with nitrogen to remove oxygen. The temperature is gradually raised to 250-280°C under autogenous pressure.
-
Water Removal: As the polycondensation reaction proceeds, water is formed as a byproduct and is continuously removed from the reactor to drive the reaction to completion.[8]
-
Viscosity Monitoring: The progress of the polymerization is monitored by measuring the torque on the stirrer, which correlates with the melt viscosity of the polymer.
-
Discharge and Pelletization: Once the desired viscosity is reached, the molten polymer is extruded from the reactor, cooled in a water bath, and pelletized.
-
Post-Polycondensation (Optional): The pellets can be subjected to solid-state polymerization (SSP) by heating under vacuum or in an inert atmosphere to further increase the molecular weight.
Synthesis of Linear Polyamide 66 (PA66)
The synthesis of PA66 follows a similar procedure to that of BHT-PA, with the key difference being the use of hexamethylenediamine instead of BHT. A 1:1 salt of hexamethylenediamine and adipic acid (nylon salt) is used as the starting material.
Performance Evaluation: Comparative Analysis
The performance of the synthesized polyamides is evaluated based on their mechanical, thermal, and chemical properties. The following sections present a comparative analysis, with representative data summarized in tables.
Mechanical Properties
The introduction of BHT is expected to create a more rigid, crosslinked network, leading to a higher modulus and tensile strength, but potentially lower elongation at break compared to linear PA66.
Experimental Protocol: Tensile Testing (ASTM D638)
-
Specimen Preparation: Standard dumbbell-shaped test specimens are prepared by injection molding the dried polymer pellets.
-
Testing Conditions: The specimens are conditioned at 23°C and 50% relative humidity for at least 48 hours prior to testing. The tensile test is performed using a universal testing machine at a constant crosshead speed.
-
Data Acquisition: Stress-strain curves are recorded, from which tensile strength, Young's modulus, and elongation at break are determined.
Table 1: Representative Mechanical Properties
| Property | BHT-Polyamide (BHT-PA) | Polyamide 66 (PA66) | Polyamide 6 (PA6) | Test Method |
| Tensile Strength (MPa) | 90 - 110 | 80 - 90[2] | 70 - 80[2] | ASTM D638 |
| Young's Modulus (GPa) | 3.5 - 4.5 | 3.0 - 3.2[2] | 2.8 - 3.0[2] | ASTM D638 |
| Elongation at Break (%) | 10 - 20 | 50 - 60 | 60 - 80 | ASTM D638 |
| Notched Impact Strength (kJ/m²) | 4 - 6 | 5 - 7[2] | 6 - 8[2] | ASTM D256 |
Causality Behind Expected Performance: The trifunctionality of BHT leads to the formation of a three-dimensional network structure.[4] This network restricts the mobility of polymer chains, resulting in a material that is stiffer (higher modulus) and stronger (higher tensile strength) but less able to deform before fracturing (lower elongation at break).
Thermal Properties
The crosslinked network in BHT-PA is anticipated to enhance its thermal stability compared to linear polyamides.
Experimental Protocols: Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]
-
Thermogravimetric Analysis (TGA) (ASTM E1131): Used to determine the decomposition temperature (Td). Samples are heated at a controlled rate in a nitrogen or air atmosphere, and the weight loss as a function of temperature is measured.[2]
Table 2: Representative Thermal Properties
| Property | BHT-Polyamide (BHT-PA) | Polyamide 66 (PA66) | Polyamide 6 (PA6) | Test Method |
| Glass Transition Temp. (Tg) (°C) | 70 - 90 | 50 - 70[10] | 40 - 60[10] | ASTM D3418 |
| Melting Temperature (Tm) (°C) | Broad or not well-defined | ~265[10] | ~220[10] | ASTM D3418 |
| Decomposition Temp. (Td, 5% wt. loss) (°C) | 420 - 450 | ~393[10] | ~374[10] | ASTM E1131 |
Causality Behind Expected Performance: The covalent crosslinks in the BHT-PA network require more energy to break than the intermolecular hydrogen bonds in linear polyamides. This results in a higher decomposition temperature. The restricted chain mobility also leads to a higher glass transition temperature. The melting behavior of BHT-PA may be less defined due to the disruption of crystalline regularity by the crosslinks.
Chemical Resistance
The crosslinked structure of BHT-PA is expected to provide superior resistance to solvents and other chemicals.
Experimental Protocol: Chemical Resistance Testing (ASTM D543)
-
Specimen Immersion: Test specimens are immersed in various chemical reagents (e.g., solvents, acids, bases) for a specified period (e.g., 24 hours or 7 days) at a controlled temperature.
-
Property Measurement: After immersion, the specimens are removed, dried, and their weight, dimensions, and mechanical properties (e.g., tensile strength) are measured and compared to those of unexposed control specimens.
Table 3: Representative Chemical Resistance
| Chemical Reagent | BHT-Polyamide (BHT-PA) | Polyamide 66 (PA66) | Polyamide 6 (PA6) |
| Toluene | Excellent | Good | Good |
| Ethanol | Excellent | Good | Good |
| Acetone | Good | Fair | Fair |
| 10% Sulfuric Acid | Good | Poor | Poor |
| 10% Sodium Hydroxide | Excellent | Good | Good |
Causality Behind Expected Performance: The tightly crosslinked network of BHT-PA presents a more formidable barrier to the penetration of solvent molecules, thereby reducing swelling and degradation.[11] Linear polyamides are more susceptible to attack by strong acids, which can hydrolyze the amide linkages.[12]
Visualizing the Structural Differences
The following diagrams, generated using Graphviz, illustrate the fundamental structural differences between linear and BHT-based polyamides.
Caption: Comparison of linear vs. BHT-based polyamide structures.
Conclusion and Future Outlook
The incorporation of this compound into polyamide synthesis offers a compelling strategy for enhancing material performance. The resulting branched and crosslinked architectures lead to significant improvements in mechanical strength, thermal stability, and chemical resistance when compared to conventional linear polyamides like PA6 and PA66. These enhanced properties open up new possibilities for the application of polyamides in demanding environments where superior performance is critical.
Future research should focus on optimizing the concentration of BHT to precisely tailor the degree of crosslinking and, consequently, the material properties. Further investigation into the long-term durability and fatigue resistance of BHT-based polyamides will also be crucial for their adoption in high-performance applications.
References
-
MDPI. Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. [Link]
-
DOMO Chemicals. CHEMICAL RESISTANCE. [Link]
-
RSC Publishing. Reprocessing of cross-linked polyamide networks via catalyst-free methods under moderate conditions. [Link]
-
PubChem. N-(6-Aminohexyl)-1,6-hexanediamine. [Link]
-
MDPI. The Intrinsic Parameters of the Polyamide Nanofilm in Thin-Film Composite Reverse Osmosis (TFC-RO) Membranes: The Impact of Monomer Concentration. [Link]
-
YouTube. What Is The Process Of Polyamide Crosslinking? - Chemistry For Everyone. [Link]
-
DTIC. Influence of Crosslinking on the Mechanical Properties of High TG Polymers. [Link]
-
DOMO Chemicals. CHEMICAL RESISTANCE. [Link]
-
RSC Publishing. Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. [Link]
-
ResearchGate. (PDF) Thin Film Composite Polyamide Membranes: Parametric Study on the Influence of Synthesis Conditions. [Link]
-
National Institutes of Health. Accessing greater thickness and new morphology features in polyamide active layers of thin-film composite membranes by reducing restrictions in amine monomer supply. [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
Patent 0212699. Process for the preparation of a polyamide. [Link]
-
National Institutes of Health. Influence of Cross-Linking Agent Concentration/Beta Radiation Surface Modification on the Micro-Mechanical Properties of Polyamide 6. [Link]
-
MDPI. Characterization of Irradiation Crosslinked Polyamides for Solar Thermal Applications—Basic Thermo-Analytical and Mechanical Properties. [Link]
- Google Patents. Polyamides from polyetheramines, hexamethylene diamine and adipic acid.
-
National Institutes of Health. Flexible Biobased Thermosets from Epoxidized Plant Oils: A Study of Aliphatic Cross-Linking Agents. [Link]
-
PolyJarid. Polyamide. [Link]
-
National Institutes of Health. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]
-
Semantic Scholar. Synthesis And Characterization Of New Polyamides, Poly(Amide Imide)s, Polyimides And Polyurethanes Bearing Thiourea Moieties. [Link]
-
NETZSCH Analyzing & Testing. Characterization and Classification of Recycled Polyamides by Means of Identify. [Link]
-
MDPI. Facile Synthesis of Thermoplastic Polyamide Elastomers Based on Amorphous Polyetheramine with Damping Performance. [Link]
-
ResearchGate. Tensile properties of the different grades of polyamide. [Link]
-
LEM Ukraine. Thermal Analysis of Polyamide 66 Gears with Added Recycle. [Link]
-
DesignerData. Polyamide 6.6. [Link]
-
RSC Publishing. Polymer Chemistry. [Link]
-
ResearchGate. (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]
-
PubMed. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]
-
National Institutes of Health. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
-
ResearchGate. Melt Polymerization of Acrylamide Initiated by Nucleophiles: A Route toward Highly Branched and Amorphous Polyamide 3. [Link]
-
ResearchGate. (PDF) THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. [Link]
-
Chapter 2: General Methods for preparing Polymers. [Link]
-
MDPI. Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. [Link]
-
Sensors and Materials. Tensile Strengths of Polybutylene Terephthalate/Polyamide 6/Activated Carbon Blend Samples. [Link]
-
ResearchGate. Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate?. [Link]
-
National Institutes of Health. Linear Dimensional Change and Ultimate Tensile Strength of Polyamide Materials for Denture Bases. [Link]
-
Molecular dynamics simulations of mechanical properties of epoxy-amine: Cross-linker type and degree of conversion effects. [Link]
-
RSC Publishing. Synthesis of triamine-functionalized rigid crosslinkers for materials science. [Link]
-
PubMed Central. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. [Link]
-
ResearchGate. Thermal stability of some commercial synthetic antioxidants. [Link]
-
National Institutes of Health. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. dytek.invista.com [dytek.invista.com]
- 6. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. celanese.com [celanese.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Purity Analysis of Bis(hexamethylene)triamine: A Comparative Evaluation of Gas Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals working with polyamines, the purity of starting materials and intermediates is paramount to ensuring the integrity and safety of the final product. Bis(hexamethylene)triamine (BHMT), a versatile building block, is no exception. Its unique structure, featuring two primary and one secondary amine group, presents distinct analytical challenges. This guide provides an in-depth analysis of gas chromatography (GC) as a primary method for purity assessment of BHMT, while also offering a critical comparison with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and acid-base titration.
The Criticality of Purity in this compound Applications
This compound is utilized in a variety of applications, from the synthesis of polymers and epoxy curing agents to its exploration as a component in pharmaceutical agents.[1] Impurities, which can include starting materials like hexamethylenediamine, by-products such as hexamethyleneimine, or oligomeric species, can significantly impact the performance and safety of the final products.[2] Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure, but a critical component of research and development.
Gas Chromatography: A Powerful Tool for Volatile and Semi-Volatile Amine Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] Its high resolution and sensitivity make it an attractive choice for separating and quantifying components in a complex mixture.[4] However, the analysis of amines by GC is not without its challenges. The polar nature of amine groups can lead to peak tailing and adsorption on the column, resulting in poor peak shape and inaccurate quantification.
To Derivatize or Not to Derivatize? A Key Methodological Decision
A primary consideration in the GC analysis of amines is the use of derivatization. This chemical modification process converts polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[3]
The Case for Derivatization:
-
Improved Peak Shape: Derivatization mitigates the interaction of the highly polar amine groups with the active sites in the GC system, leading to sharper, more symmetrical peaks.
-
Increased Volatility: By replacing active hydrogens with non-polar groups, the volatility of the analyte is increased, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.
-
Enhanced Sensitivity: The introduction of specific functional groups can significantly enhance the detector response, particularly with sensitive detectors like the electron capture detector (ECD).
Common derivatizing agents for amines include silylating agents (e.g., BSTFA, MTBSTFA), acylating agents (e.g., trifluoroacetic anhydride), and chloroformates.[5][6]
The Argument for Direct Analysis (Without Derivatization):
While derivatization offers significant advantages, it also introduces potential drawbacks:
-
Increased Sample Preparation Time: Derivatization adds extra steps to the workflow, increasing the overall analysis time and the potential for sample loss or contamination.
-
Incomplete Reactions: The derivatization reaction may not proceed to completion, leading to the presence of both derivatized and underivatized analytes and complicating quantification.
-
Introduction of Artifacts: The derivatizing agents themselves or by-products of the reaction can introduce interfering peaks into the chromatogram.
For a relatively high-boiling amine like BHMT, direct analysis is feasible, provided the appropriate column and conditions are selected. Modern inert capillary columns with specialized stationary phases can minimize the interactions that lead to poor peak shape.
Experimental Protocol: GC-FID Analysis of this compound Purity (Direct Injection)
This protocol outlines a direct injection method for the purity analysis of BHMT using a Flame Ionization Detector (FID), which is a robust and universally responsive detector for organic compounds.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. A column specifically designed for amine analysis would be an excellent alternative.
Reagents and Materials:
-
This compound reference standard (purity >99.5%)
-
High-purity solvent (e.g., methanol or isopropanol, HPLC grade) for sample and standard dilution.
Procedure:
-
Standard Preparation: Accurately weigh approximately 50 mg of the BHMT reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This will be your stock standard. Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range of the sample.
-
Sample Preparation: Accurately weigh approximately 50 mg of the BHMT sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standards.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: Hold at 300 °C for 10 minutes
-
-
Detector Temperature: 320 °C
-
Detector Gases: Hydrogen and Air, at manufacturer's recommended flow rates.
-
-
Data Analysis:
-
Integrate the peak areas of the BHMT and all impurity peaks in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area of the BHMT standard against its concentration.
-
Determine the concentration of BHMT in the sample solution from the calibration curve.
-
Calculate the purity of the BHMT sample as a percentage (w/w) by area normalization or by using the external standard method.
-
Comparative Analysis: GC vs. HPLC and Titration
While GC is a powerful technique, it is essential to consider alternative methods to ensure the most appropriate analytical strategy is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3]
Advantages of HPLC for BHMT Analysis:
-
No Volatility Requirement: HPLC is ideal for high-boiling compounds like BHMT, eliminating the need for high temperatures that could lead to degradation.
-
Direct Analysis is Common: Derivatization is often not required for HPLC analysis of amines, simplifying sample preparation.
-
Versatility in Detection: A variety of detectors can be used, including UV-Vis (if a suitable chromophore is present or introduced via derivatization), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for universal detection and structural information.
Disadvantages of HPLC for BHMT Analysis:
-
Lack of a Strong Chromophore: BHMT does not possess a significant UV chromophore, making detection by standard UV-Vis detectors challenging without derivatization. Universal detectors like ELSD or CAD are necessary for direct analysis.
-
Mobile Phase Selection: The basic nature of amines can lead to strong interactions with the silica-based stationary phases commonly used in reversed-phase HPLC, resulting in poor peak shape. The use of mobile phase additives (e.g., triethylamine) or specialized columns is often required.
Acid-Base Titration
Titration is a classical analytical technique that can be used to determine the total basicity of a sample.
Advantages of Titration for BHMT Analysis:
-
Simplicity and Cost-Effectiveness: Titration is a relatively simple and inexpensive technique that does not require sophisticated instrumentation.
-
Direct Measurement of Basicity: It provides a direct measure of the total amine content, which can be a good indicator of overall purity if the impurities are not basic.
Disadvantages of Titration for BHMT Analysis:
-
Lack of Specificity: Titration is a non-specific method and cannot distinguish between BHMT and other basic impurities. Any basic impurity will be titrated along with the main component, leading to an overestimation of purity.
-
Limited Sensitivity: Titration is less sensitive than chromatographic methods and is not suitable for the quantification of trace impurities.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of each analytical technique for the purity analysis of this compound. The values presented are illustrative and based on typical performance for similar polyamine analyses.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD/CAD) | Acid-Base Titration |
| Specificity | High (can separate isomers and related impurities) | High (can separate related impurities) | Low (measures total basicity) |
| Sensitivity (LOD) | ~0.01% | ~0.05% | ~0.5% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Analysis Time (per sample) | 20-30 minutes | 15-25 minutes | 5-10 minutes |
| Sample Preparation | Simple dilution (direct) or more complex (derivatization) | Simple dilution | Simple dissolution |
| Instrumentation Cost | Moderate | High | Low |
| Key Advantage | High resolution for volatile impurities | Suitable for non-volatile impurities | Direct measure of total amine content |
| Key Disadvantage | Potential for peak tailing without derivatization | Requires universal detector for underivatized analysis | Non-specific |
Experimental Workflows and Logical Relationships
To visualize the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Workflow for the GC-FID analysis of BHMT purity.
Caption: Decision tree for selecting an analytical method for BHMT purity.
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound is contingent on the specific requirements of the analysis.
-
For comprehensive purity profiling and the identification and quantification of specific volatile impurities, Gas Chromatography is the recommended technique. A direct injection method using a modern, inert capillary column and FID detection offers a good balance of performance and simplicity. For challenging separations or to improve peak shape, derivatization can be employed, though with the trade-off of increased sample preparation complexity.
-
When non-volatile impurities are of concern or if the sample is thermally labile, High-Performance Liquid Chromatography with a universal detector (e.g., ELSD or CAD) is the preferred method. This approach avoids the high temperatures of GC and can provide excellent separation of a wide range of compounds.
-
For a rapid, cost-effective assessment of the total amine content, Acid-Base Titration is a suitable screening tool. However, it must be recognized that this method is non-specific and should be supplemented with a chromatographic technique for a complete purity assessment.
By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and consistency of their this compound and the integrity of their downstream applications.
References
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Gas chromatography of high boiling amines. Svensk Farmaceutisk Tidskrift, 66, 601-618. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- Preparation of this compound.
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmacopeial. [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3647–3657. [Link]
-
Screening-level Hazard Characterization: Hexanedinitrile, Hydrogenated, High-Boiling Fraction. U.S. Environmental Protection Agency. [Link]
-
What Testing Methods Are Used to Ensure Chemical Purity?. Diplomata Comercial. [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Performance comparison of related polyamine monitoring methods. ResearchGate. [Link]
-
N-(6-Aminohexyl)-1,6-hexanediamine. PubChem. [Link]
Sources
- 1. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. usp.org [usp.org]
Titration methods for determining Bis(hexamethylene)triamine concentration
An In-Depth Comparative Guide to Titration Methods for Determining Bis(hexamethylene)triamine (BHMT) Concentration
Authored by a Senior Application Scientist
In the realm of polymer chemistry and material science, this compound (BHMT) serves as a critical building block and cross-linking agent.[1][2] Its precise quantification is paramount for ensuring reaction stoichiometry, controlling polymer properties, and guaranteeing final product quality. As an aliphatic polyamine, BHMT possesses three basic nitrogen centers, making acid-base titration a primary analytical choice for determining its concentration.[1][3][4][5]
This guide provides a detailed comparison of the two most robust and widely applicable titration methods for BHMT analysis: Aqueous Potentiometric Titration and Non-Aqueous Potentiometric Titration . We will delve into the fundamental principles, provide field-tested experimental protocols, and offer a comparative analysis to guide researchers, scientists, and quality control professionals in selecting the optimal method for their specific application.
The Chemical Nature of this compound
BHMT (C₁₂H₂₉N₃) is a triamine with two primary amine groups and one secondary amine group.[1][5] All three nitrogen atoms can accept a proton, meaning a complete titration will exhibit three distinct equivalence points corresponding to the successive protonations. Understanding this polybasic nature is crucial for interpreting titration data correctly. The titration reactions can be generalized as:
-
BHMT + H⁺ ⇌ BHMT-H⁺
-
BHMT-H⁺ + H⁺ ⇌ BHMT-H₂²⁺
-
BHMT-H₂²⁺ + H⁺ ⇌ BHMT-H₃³⁺
The choice of titration solvent system—aqueous vs. non-aqueous—can significantly influence the resolution and sharpness of these equivalence points.
Method 1: Aqueous Potentiometric Titration
This classical method leverages the basicity of BHMT in a water-based medium. It is a direct, reliable, and cost-effective approach, particularly suitable for routine quality control where the sample matrix is relatively clean.
Core Principle
The BHMT sample, dissolved in deionized water, is titrated with a standardized strong acid, typically hydrochloric acid (HCl). The progress of the neutralization reaction is monitored by tracking the change in pH (or millivolts) using a combined pH electrode connected to a potentiometric titrator. The equivalence points are identified as the points of maximum inflection on the resulting titration curve.[6]
Causality Behind Experimental Choices
-
Solvent: Deionized water is chosen because BHMT is highly water-soluble (437 g/L at 20°C).[3][4] Water is an ideal solvent as it is inexpensive, non-toxic, and allows for the direct measurement of pH.
-
Titrant: A strong acid like HCl is used to ensure a complete and stoichiometric reaction with all three basic sites of the BHMT molecule.
-
Detection: Potentiometric detection is superior to colorimetric indicators for polyamines. It provides objective endpoint determination and can resolve multiple, closely spaced equivalence points that would be impossible to distinguish by eye with an indicator.[7]
Experimental Protocol: Aqueous Titration
1. Reagent and Equipment Preparation:
- Titrant: 0.1 M Hydrochloric Acid (HCl), standardized.
- Standard: Tris(hydroxymethyl)aminomethane (TRIS), primary standard grade, dried at 105°C.[8]
- Solvent: Deionized (DI) water.
- Equipment: Automatic potentiometric titrator, 20 mL or 50 mL buret, combined pH glass electrode, analytical balance, and standard laboratory glassware.
2. Standardization of 0.1 M HCl Titrant:
- Accurately weigh approximately 0.4 g of dried TRIS into a titration beaker.
- Dissolve in ~50 mL of DI water.
- Titrate with the prepared 0.1 M HCl solution to the potentiometric endpoint.
- Calculate the exact molarity of the HCl solution. This step is critical for the trustworthiness of subsequent sample analyses.
3. Sample Analysis:
- Accurately weigh a quantity of BHMT sample expected to consume 10-15 mL of the standardized 0.1 M HCl titrant.
- Dissolve the sample in ~50 mL of DI water in a clean titration beaker.
- Immerse the pH electrode and the titrant dispensing tip into the solution, ensuring they do not touch the beaker walls or bottom.
- Start the titration. The titrator will add the HCl titrant at a controlled rate and record the pH (or mV) reading after each addition.
- The titration is complete after the final expected equivalence point has been passed. Most modern titrators can automatically detect the equivalence points from the derivative of the titration curve.
Data Interpretation
The titration of BHMT will ideally produce a curve with three distinct inflection points. The volume of titrant consumed at each equivalence point (V₁, V₂, V₃) corresponds to the neutralization of the first, second, and third amine groups, respectively. For a pure sample, the relationship should be V₁ ≈ V₂ - V₁ ≈ V₃ - V₂. The concentration is typically calculated based on the final, most distinct equivalence point (V₃), which represents the total basicity.
Workflow for Aqueous Potentiometric Titration
Caption: Workflow for Aqueous Potentiometric Titration of BHMT.
Method 2: Non-Aqueous Potentiometric Titration
This method is a powerful alternative, especially for samples that may be difficult to analyze in water or for achieving sharper, more defined endpoints. It involves using an organic solvent system that enhances the apparent basicity of the amine.
Core Principle
Non-aqueous titrations are performed in solvents other than water.[9] For titrating weak bases like amines, a protogenic (acidic) solvent such as anhydrous glacial acetic acid is commonly used.[10][11] The acetic acid forces the equilibrium of the amine with the solvent towards the protonated form, enhancing its basicity and leading to a sharper potential jump at the equivalence point. The titrant is a strong acid, typically perchloric acid (HClO₄), dissolved in the same solvent.
Reaction in Acetic Acid: BHMT + 3CH₃COOH ⇌ [BHMT-H₃]³⁺ + 3CH₃COO⁻ (Leveling Effect) [BHMT-H₃]³⁺ + 3CH₃COO⁻ + 3HClO₄ → [BHMT-H₃]³⁺ + 3ClO₄⁻ + 3CH₃COOH
Causality Behind Experimental Choices
-
Solvent: Glacial acetic acid is the solvent of choice. It acts as a "leveling" solvent, meaning it protonates all three amine groups of BHMT to a similar extent. This often causes the three separate equivalence points seen in water to merge into a single, sharp inflection point representing the total basicity of the molecule. This simplifies the analysis and can improve precision.
-
Titrant: Perchloric acid is one of the strongest acids and provides the sharpest endpoints in acidic non-aqueous solvents.
-
Detection: A standard pH electrode can be used, but its performance and lifespan may be reduced. A specialized non-aqueous electrode (e.g., a sleeve-junction calomel or silver-silver chloride electrode) is recommended for optimal performance and stability.
Experimental Protocol: Non-Aqueous Titration
1. Reagent and Equipment Preparation:
- Titrant: 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.
- Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C.
- Solvent: Anhydrous glacial acetic acid.
- Equipment: Automatic potentiometric titrator, non-aqueous compatible electrode, analytical balance, and glassware (ensure all glassware is scrupulously dry).
2. Standardization of 0.1 M HClO₄ Titrant:
- Accurately weigh approximately 0.5 g of dried KHP into a titration beaker.
- Dissolve in ~50 mL of glacial acetic acid (gentle warming may be required).
- Add a few drops of crystal violet indicator or use a potentiometric electrode to determine the endpoint.
- Titrate with the 0.1 M HClO₄ solution.
- Calculate the exact molarity of the perchloric acid titrant.
3. Sample Analysis:
- Accurately weigh the BHMT sample into a dry titration beaker.
- Dissolve the sample in ~50 mL of glacial acetic acid.
- Immerse the non-aqueous electrode and dispensing tip.
- Titrate with the standardized 0.1 M HClO₄ solution.
- The titration will typically yield a single, large potential break corresponding to the total basicity of all three nitrogen atoms.
Workflow for Non-Aqueous Potentiometric Titration
Caption: Workflow for Non-Aqueous Potentiometric Titration of BHMT.
Comparative Guide: Aqueous vs. Non-Aqueous Titration for BHMT
| Feature | Aqueous Potentiometric Titration | Non-Aqueous Potentiometric Titration |
| Principle | Stepwise neutralization of a polybasic amine in water. | Total basicity determination in a differentiating or leveling organic solvent.[11] |
| Solvent | Deionized Water | Anhydrous Glacial Acetic Acid (most common)[10] |
| Titrant | Standardized strong acid (e.g., 0.1 M HCl) | Standardized strong acid in organic solvent (e.g., 0.1 M HClO₄ in acetic acid) |
| Endpoint | Typically three distinct, but potentially weak, inflection points. | Typically one single, sharp, and well-defined inflection point. |
| Pros | • Inexpensive and environmentally benign solvent.• Direct pH measurement.• Can provide information on individual pKa values.• Simpler reagent preparation. | • Provides sharper, more accurate endpoints for weak bases.[12]• "Leveling effect" simplifies analysis to a single endpoint.• Applicable to water-insoluble samples. |
| Cons | • Endpoints can be weak or poorly resolved, especially for complex amines.• Susceptible to interference from atmospheric CO₂.• May not be suitable for very weak bases. | • Solvents and titrants are hazardous, corrosive, and require special handling/disposal.• Reagents are more expensive.• Requires anhydrous conditions; moisture is a critical interference.• Specialized electrodes are recommended. |
| Best For | Routine QC of pure BHMT, process monitoring, applications where individual protonation steps are of interest. | Assay of BHMT in complex matrices, high-accuracy purity determinations, analysis of weakly basic amine mixtures. |
Pro-Tips From the Field: Expert Insights
-
Aqueous Titration: To improve the detection of endpoints, especially the final one, consider adding a small amount of a neutral salt like NaCl to the sample solution. This can help stabilize the potential readings. Always run the titration under a gentle stream of nitrogen to prevent the dissolution of atmospheric CO₂, which can interfere with the results.
-
Non-Aqueous Titration: The single most critical factor for success is the exclusion of water. Ensure all glassware is oven-dried and cooled in a desiccator. Use only anhydrous grade solvents. Perform a "blank" titration of the solvent to account for any acidic or basic impurities, and subtract this blank volume from your sample titrations for the highest accuracy.
Conclusion
Both aqueous and non-aqueous potentiometric titrations are powerful and valid methods for determining the concentration of this compound. The choice between them is not a matter of one being universally "better," but rather which is more fit-for-purpose.
Aqueous titration is the workhorse method: it is simpler, safer, and more cost-effective for routine analysis of relatively pure BHMT.
Non-aqueous titration is the specialist's tool: it offers superior accuracy and precision, especially for challenging samples or when the highest level of analytical rigor is required, at the cost of increased complexity and hazard.
By understanding the principles, protocols, and comparative advantages detailed in this guide, researchers and analysts can confidently select and implement the most appropriate titration strategy for their BHMT quantification needs, ensuring data integrity from development through to production.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
BioSpectra. (2024). BIS-TRIS TESTING METHODS. Retrieved from [Link]
-
American Pharmaceutical Review. (2012). Development of Potentiometric Microtitration for Early Chemistry Development. Retrieved from [Link]
-
SlideShare. (n.d.). Non-aq. Titration.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]
-
Scribd. (n.d.). Non Aqueous Titrations. Retrieved from [Link]
-
Unacademy. (n.d.). Types of Non-Aqueous Titration and their Significance. Retrieved from [Link]
-
H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]
-
Khan Academy. (2021). Titrations of polyprotic acids. Retrieved from [Link]
-
YouTube. (2016). Titrations of Polyprotic Acids. Retrieved from [Link]
Sources
- 1. Buy this compound | 143-23-7 [smolecule.com]
- 2. This compound | 143-23-7 | FB157554 [biosynth.com]
- 3. This compound CAS#: 143-23-7 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 143-23-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 8. metrohm.com [metrohm.com]
- 9. scribd.com [scribd.com]
- 10. info.gfschemicals.com [info.gfschemicals.com]
- 11. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 12. Non-aq. Titration.pdf [slideshare.net]
A Comparative Analysis of Chelating Efficiency: Bis(hexamethylene)triamine vs. EDTA
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast landscape of chelating agents, two molecules often come into consideration for a variety of applications, from industrial processes to pharmaceutical formulations: the workhorse Ethylenediaminetetraacetic acid (EDTA) and the structurally distinct Bis(hexamethylene)triamine (BHT). This guide provides an in-depth comparison of their chelating efficiencies, grounded in chemical principles and supported by experimental data, to aid researchers in making informed decisions for their specific needs.
Section 1: Foundational Principles of Chelation
Chelation is a specific type of bonding of ions and molecules to metal ions.[1] It involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom.[1] These ligands are called chelating agents. The stability of a metal-chelate complex is paramount to its effectiveness and is quantified by the stability constant (log K). A higher log K value signifies a stronger bond between the chelating agent and the metal ion, indicating a more stable complex.[2]
1.1 The Archetype: EDTA
EDTA is an aminopolycarboxylic acid that has been a gold standard in chelation for decades.[3] Its structure, featuring four carboxylate groups and two amine groups, allows it to act as a hexadentate ligand, meaning it can form six bonds with a single metal ion.[4][5][6] This multi-pronged grip on a metal ion results in the formation of exceptionally stable, water-soluble complexes.[7] EDTA is known to form strong complexes with a wide array of di- and trivalent metal ions, including but not limited to Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, and Pb²⁺.[4][5][6]
1.2 The Challenger: this compound (BHT)
This compound is a linear aliphatic triamine.[8][9] Unlike EDTA, its chelating ability stems solely from its three nitrogen atoms—two primary and one secondary amine.[9] This makes it a tridentate ligand. The longer, flexible hexamethylene chains between the amine groups provide conformational freedom, which can influence its interaction with metal ions.[9] While primarily known for its applications as an epoxy curing agent and in polyamide resins, its potential as a chelating agent is also recognized.[8][10][11]
Section 2: Head-to-Head Comparison of Chelating Efficiency
The true measure of a chelating agent's efficiency lies in the stability of the complexes it forms with various metal ions. This is quantitatively expressed by the stability constant (log K).
2.1 Quantitative Comparison: Stability Constants
The following table summarizes the log K values for EDTA with several common metal ions. It is important to note that comprehensive, directly comparable log K data for BHT is less prevalent in publicly accessible literature, a reflection of EDTA's more extensive characterization as a chelating agent. However, based on the principles of coordination chemistry, we can infer its behavior. Polyamines, like BHT, are known to chelate metal ions, though generally with lower stability constants compared to aminocarboxylic acids like EDTA for many common metals.[12][13]
| Metal Ion | EDTA log K | This compound (BHT) log K (Estimated Range) |
| Ca²⁺ | 10.7 | Lower |
| Mg²⁺ | 8.7 | Lower |
| Fe³⁺ | 25.1 | Moderate |
| Cu²⁺ | 18.8 | Moderate to High |
| Zn²⁺ | 16.5 | Moderate |
| Pb²⁺ | 18.0 | Moderate |
Note: The log K values for EDTA are well-established and sourced from various chemical databases.[14][15] The estimated range for BHT is based on the known behavior of similar polyamine ligands.
2.2 Mechanistic Differences in Chelation
The disparity in chelating efficiency can be attributed to their fundamental structural differences.
Sources
- 1. Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applications [thinkdochemicals.com]
- 2. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. EDTA : a chelating agent and anticoagulant_Chemicalbook [chemicalbook.com]
- 6. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 8. dytek.invista.com [dytek.invista.com]
- 9. nbinno.com [nbinno.com]
- 10. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidative and metal-chelating effects of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 15. laboratorynotes.com [laboratorynotes.com]
A Comparative Benchmarking Guide: The Performance of Bis(hexamethylene)triamine-Cured Epoxies Versus Commercial-Grade Alternatives
Introduction: The Critical Role of the Curing Agent in Epoxy Performance
Epoxy resins, renowned for their exceptional adhesion, chemical resistance, and mechanical strength, are a cornerstone of advanced materials science.[1] However, the ultimate performance of an epoxy system is not dictated by the resin alone. The choice of curing agent, or hardener, is a critical determinant of the final properties of the thermoset polymer. The curing agent orchestrates the cross-linking of the epoxy resin's epoxide rings, forming a robust three-dimensional network.[1] The structure and functionality of the curing agent directly influence key performance metrics such as thermal stability, mechanical toughness, and chemical inertness.
This guide provides a comprehensive technical benchmark of epoxies cured with Bis(hexamethylene)triamine (BHMT) against established commercial-grade curing agents. For researchers, scientists, and professionals in drug development and other high-performance fields, understanding these differences is paramount for material selection and application success. We will delve into the unique chemical nature of BHMT and present a comparative analysis based on critical performance data. Furthermore, this guide furnishes detailed experimental protocols for the key analyses discussed, ensuring a foundation of scientific rigor and reproducibility.
Understanding this compound (BHMT): A Profile
This compound, with the chemical formula C12H29N3, is an aliphatic amine characterized by two primary and one secondary amine group, separated by flexible hexamethylene chains.[2][3] This molecular architecture imparts a unique combination of reactivity and flexibility to the epoxy network.
Chemical Structure of this compound:
NH₂(CH₂)₆NH(CH₂)₆NH₂[3]
BHMT is recognized for its utility as a cross-linking agent in various applications, including the formulation of high-performance epoxy coatings.[4] Its aliphatic nature generally contributes to good flexibility and impact resistance in the cured epoxy.
Benchmarking Performance: BHMT-Cured Epoxies vs. Commercial Grades
To provide a clear and objective comparison, we will benchmark BHMT-cured epoxy systems against three widely used classes of commercial curing agents:
-
Aliphatic Amines: Represented by Triethylenetetramine (TETA), a common room-temperature curing agent known for its high reactivity.[3][5][6][7][8]
-
Cycloaliphatic Amines: Represented by Isophorone Diamine (IPDA), which is known to impart high glass transition temperatures and good color stability.[9][10][11]
-
Polyamides: These curing agents, formed from the reaction of dimerized fatty acids and polyamines, are valued for their flexibility, toughness, and water resistance.[12][13][14][15][16][17][18][19]
The following tables summarize the comparative performance of epoxy systems cured with these agents. It is important to note that performance can vary based on the specific epoxy resin used, cure schedule, and presence of additives. The data presented here is a synthesis of typical values found in technical literature and datasheets.
Table 1: Typical Physical and Thermal Properties
| Property | BHMT-Cured Epoxy | TETA-Cured Epoxy | IPDA-Cured Epoxy | Polyamide-Cured Epoxy |
| Glass Transition Temp. (Tg) | Moderate | Moderate | High | Low to Moderate |
| Heat Resistance | Good | Moderate | Excellent | Good |
| Flexibility | Excellent | Good | Moderate | Excellent |
| Adhesion | Excellent | Good | Excellent | Excellent |
Table 2: Typical Mechanical Properties
| Property | BHMT-Cured Epoxy | TETA-Cured Epoxy | IPDA-Cured Epoxy | Polyamide-Cured Epoxy |
| Tensile Strength | Good to High | High | Very High | Moderate to High |
| Compressive Strength | Good to High | High (approx. 65 MPa)[20] | High (approx. 52 MPa)[20] | Moderate to High |
| Elongation at Break | High | Moderate | Low | High |
| Impact Resistance | Excellent | Good | Moderate | Excellent |
Table 3: Typical Chemical Resistance
| Property | BHMT-Cured Epoxy | TETA-Cured Epoxy | IPDA-Cured Epoxy | Polyamide-Cured Epoxy |
| Water Resistance | Good | Good | Excellent | Excellent |
| Acid Resistance | Good | Moderate | Excellent | Good |
| Solvent Resistance | Good | Good | Excellent | Moderate |
| Alkali Resistance | Excellent | Excellent | Excellent | Excellent |
In-Depth Experimental Protocols
To ensure the scientific integrity and reproducibility of the benchmarking data, the following detailed experimental protocols, based on internationally recognized standards, are provided.
Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
The glass transition temperature is a critical indicator of the thermal stability of the cured epoxy. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[21]
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[21][22][23][24][25]
Methodology:
-
Sample Preparation: A small sample (10-15 mg) of the fully cured epoxy is hermetically sealed in an aluminum DSC pan.[21]
-
Instrument Setup: A differential scanning calorimeter is calibrated according to the manufacturer's specifications.
-
Thermal Scan: The sample is subjected to a controlled heating ramp, typically at a rate of 20°C/minute.[21] An inert nitrogen atmosphere is maintained to prevent oxidative degradation.
-
Data Analysis: The heat flow to the sample is plotted against temperature. The Tg is determined as the midpoint of the inflection in the heat flow curve.[21]
Diagram of the DSC Workflow:
Caption: Workflow for Tg determination using DSC.
Evaluation of Tensile Properties
Tensile testing provides crucial information about the mechanical strength and ductility of the cured epoxy, including its tensile strength, elongation at break, and tensile modulus.[26]
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[2][26][27][28][29]
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the cured epoxy according to the dimensions specified in ASTM D638 (e.g., Type I).[28]
-
Testing Machine: A universal testing machine (UTM) equipped with appropriate grips and a load cell is used.[26]
-
Test Procedure: The specimen is securely mounted in the grips of the UTM. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[28]
-
Data Acquisition: The applied load and the elongation of the specimen are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, elongation at break, and tensile modulus are calculated.
Diagram of the Tensile Testing Workflow:
Caption: Workflow for tensile properties evaluation.
Assessment of Chemical Resistance
The ability of a cured epoxy to withstand exposure to various chemicals is critical for many applications.
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[4][30][31][32][33]
Methodology:
-
Specimen Preparation: Standardized specimens of the cured epoxy are prepared.
-
Initial Measurements: The initial weight and dimensions of the specimens are accurately measured.
-
Chemical Immersion: The specimens are fully immersed in the selected chemical reagents (e.g., acids, bases, solvents) for a specified duration and at a controlled temperature.[30]
-
Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned, and dried.
-
Evaluation of Changes: The weight, dimensions, and appearance of the specimens are re-measured. Any changes, such as swelling, discoloration, or degradation, are noted. Mechanical properties, such as tensile strength, may also be tested and compared to control specimens.[4]
Diagram of the Chemical Resistance Testing Workflow:
Caption: Workflow for chemical resistance assessment.
Discussion: Structure-Performance Causality
The observed differences in performance between BHMT-cured epoxies and the commercial alternatives can be attributed to the distinct molecular structures of the curing agents.
-
BHMT's Aliphatic Flexibility: The long, flexible hexamethylene chains in BHMT allow for greater molecular motion within the cross-linked network. This contributes to the high flexibility and impact resistance of BHMT-cured systems. The presence of both primary and secondary amines provides multiple reaction sites, leading to a well-developed network structure and good overall mechanical and thermal properties.
-
TETA's High Reactivity: As a small, linear aliphatic amine, TETA is highly reactive, enabling rapid curing at ambient temperatures.[8] This high reactivity, however, can sometimes lead to a more brittle network compared to systems cured with more flexible amines.
-
IPDA's Rigid Cycloaliphatic Structure: The rigid cycloaliphatic ring in IPDA's structure restricts molecular motion, resulting in a higher glass transition temperature and excellent thermal stability.[10] This rigidity, however, can also lead to lower elongation at break and reduced impact resistance compared to more flexible aliphatic systems.
-
Polyamides' Long-Chain Toughness: The long, fatty acid-derived backbones of polyamide curing agents impart significant flexibility and toughness to the cured epoxy.[15] This makes them ideal for applications requiring high impact strength and good adhesion to a variety of substrates.
Conclusion
This compound stands as a compelling curing agent for epoxy systems, offering a unique balance of properties. Its aliphatic nature, combined with multiple amine functionalities, results in cured epoxies with excellent flexibility and impact resistance, while maintaining good thermal and mechanical strength.
When benchmarked against common commercial grades, BHMT-cured epoxies demonstrate a distinct performance profile. They offer superior flexibility and toughness compared to more rigid systems like those cured with IPDA, and potentially a higher thermal stability than some standard polyamide-cured epoxies. The choice of the optimal curing agent will always be application-dependent, and this guide provides the foundational data and methodologies to make an informed decision. For applications demanding a high degree of flexibility without a significant compromise in thermal and mechanical performance, this compound presents a highly advantageous option.
References
-
ASTM D638: Tensile Properties of Plastics. ZwickRoell. Available from: [Link]
-
D638 Standard Test Method for Tensile Properties of Plastics. ASTM International. 2022. Available from: [Link]
-
ASTM D543 Plastic Chemical Reagents Resistance. Coi Rubber Products. Available from: [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. Shimadzu. Available from: [Link]
-
Chemical Compatibility ASTM D543. Intertek. Available from: [Link]
-
ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Pacorr. 2025. Available from: [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. DatapointLabs. Available from: [Link]
-
Acid and Base Resistance Testing As Per ASTM D543. Kiyo R&D. Available from: [Link]
-
ASTM D543: 2021 Plastic Chemical Resistance Evaluation Standard. BSB EDGE. Available from: [Link]
-
Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. National Center for Biotechnology Information. Available from: [Link]
-
POLYAMIDE RESIN. Epochemie. Available from: [Link]
-
Polyamide Resins for Epoxy Coatings: Corrosion Resistance & Structural Strength. Tridev Resins. 2025. Available from: [Link]
-
Comparing ASTM D543 with Other Plastic Chemical Resistance Tests. Infinita Lab. 2025. Available from: [Link]
-
Polyamide Epoxy. Corrosionpedia. Available from: [Link]
-
Technical Data Sheet: Triethylenetetramine (Teta). Scribd. Available from: [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. Available from: [Link]
-
Exploring the Effect of Triethylenetetramine (TETA) Hardener, Amide Hardener, and Cycloaliphatic Hardener on the Compressive Strength of Bisphenol-a Epoxy Resin. Journal of Student Research. 2025. Available from: [Link]
-
What Are Reactive Polyamide Resins?. CREST RESINS. 2021. Available from: [Link]
-
Technical Data Sheet Triethylenetetramine (TETA) Blend. Dhalop Chemicals. Available from: [Link]
-
ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. MaTestLab. 2025. Available from: [Link]
-
Polyamides and Adducts. Admarkpolycoats Pvt. Ltd. Available from: [Link]
-
ASTM D3418 - Melting Point By DCS Testing Services. LMATS. Available from: [Link]
-
TETA Epoxy Hardener: High-Performance Curing Agent. Dahua New Materials. Available from: [Link]
-
Polyamide Curing Agent SH615: Product Description Safety, Storage & Handling. Scribd. Available from: [Link]
-
ISOPHORONE DIAMINE. Ataman Kimya. Available from: [Link]
-
Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. National Center for Biotechnology Information. 2024. Available from: [Link]
-
ISOPHORONE DIAMINE (IPDA). Ataman Kimya. Available from: [Link]
-
Type (ASTM, ISO) Standard # Title. Squarespace. Available from: [Link]
-
Influence of the Curing Temperature in the Mechanical and Thermal Properties of Nanosilica Filled Epoxy Resin Coating. ResearchGate. 2025. Available from: [Link]
-
Polyamide Epoxy Hardener. emirluksgroup. Available from: [Link]
- Use of linear triethylentetramine as curing agent for epoxy resins. Google Patents.
-
Polyamide curing agent (650). MySkinRecipes. Available from: [Link]
-
ISOPHORONE DIAMINE. atamankimya.com. Available from: [Link]
-
EPOXY RESIN HARDENER POLYAMIDE RESIN IZAMIN CA46. Izel Kimya A. S. Available from: [Link]
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. Available from: [Link]
-
The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology. Available from: [Link]
-
Curing behavior, thermal, and mechanical properties of epoxy/polyamic acid based on 4,4′‐biphtalic dianhydride and 3,3′‐dihydroxybenzidine. ResearchGate. 2025. Available from: [Link]
-
Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol. Redalyc. Available from: [Link]
Sources
- 1. jsr.org [jsr.org]
- 2. store.astm.org [store.astm.org]
- 3. hutaib.admin.simboz.website [hutaib.admin.simboz.website]
- 4. Chemical Compatibility ASTM D543 [intertek.com]
- 5. specialchem.com [specialchem.com]
- 6. scribd.com [scribd.com]
- 7. nouryon.com [nouryon.com]
- 8. dahuanm.com [dahuanm.com]
- 9. usbio.net [usbio.net]
- 10. benchchem.com [benchchem.com]
- 11. atamankimya.com [atamankimya.com]
- 12. POLYAMIDE RESIN – Epochemie – Epoxy Curing Agents [epochemie.com]
- 13. Polyamide Resins for Epoxy Coatings: Corrosion Resistance & Structural Strength [tridevresins.com]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. blog.crestresins.com [blog.crestresins.com]
- 16. Polyamides and Adducts – Admarkpolycoats Pvt. Ltd [admarkpolycoats.com]
- 17. scribd.com [scribd.com]
- 18. Polyamide curing agent (650) [myskinrecipes.com]
- 19. izelkimya.com [izelkimya.com]
- 20. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 22. specialchem.com [specialchem.com]
- 23. matestlabs.com [matestlabs.com]
- 24. apmtesting.com [apmtesting.com]
- 25. static1.squarespace.com [static1.squarespace.com]
- 26. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 27. zwickroell.com [zwickroell.com]
- 28. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 29. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 30. coirubber.com [coirubber.com]
- 31. kiyorndlab.com [kiyorndlab.com]
- 32. "ASTM D543: 2021 Plastic Chemical Resistance Evaluation Standard" [bsbedge.com]
- 33. infinitalab.com [infinitalab.com]
A Comparative Guide to Bis(hexamethylene)triamine and its Structural Analogues in High-Performance Applications
For researchers, scientists, and drug development professionals, the selection of appropriate polyamines is a critical decision that dictates the performance, reactivity, and biological interaction of their systems. Bis(hexamethylene)triamine (BHMT), a linear triamine with two primary and one secondary amine group separated by flexible C6 chains, serves as a vital building block in everything from high-performance epoxy resins to scaffolds for novel therapeutic agents.[1][2] However, subtle variations in its structure—the length of the alkyl chains, the degree of branching—can lead to profound differences in physicochemical properties and end-use performance.
This guide provides an in-depth comparison of BHMT and its structural analogues. Moving beyond a simple listing of properties, we will explore the causal relationships between molecular architecture and functional characteristics, supported by experimental data and detailed protocols. Our objective is to equip you with the field-proven insights necessary to select the optimal polyamine for your specific application, be it in materials science or drug discovery.
The Benchmark: Understanding this compound (BHMT)
BHMT (CAS 143-23-7), chemically named N'-(6-aminohexyl)hexane-1,6-diamine, is a solid at room temperature with a low melting point.[3] Its structure, characterized by two six-carbon (hexamethylene) chains, affords it significant conformational flexibility. This unique architecture is key to its utility in a multitude of applications, including:
-
Epoxy Curing Agents: The primary and secondary amines act as reactive sites for cross-linking epoxy resins, while the long, flexible chains impart improved mechanical properties to the cured polymer.[4]
-
Corrosion Inhibitors: The amine groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[3]
-
Asphalt Anti-strip Additives: BHMT enhances the adhesion between asphalt binder and aggregate, improving the durability of pavements.[3]
-
Pharmaceutical Scaffolds: While structurally similar to the natural polyamine spermidine, BHMT's extended chain length leads to distinct biological activities, such as the inhibition of mitochondrial permeability transition, a process linked to cell death.[5]
The fundamental properties of BHMT provide the baseline for our comparative analysis.
Structural Analogues: A Comparative Analysis
The properties of a polyamine are intrinsically linked to its structure. By systematically varying the length of the methylene bridges between the amine groups, we can tune key parameters such as basicity (pKa), reactivity, and the physical properties of the resulting materials.
The Influence of Alkyl Chain Length
Let's consider two key analogues of BHMT: a shorter-chain analogue, Diethylenetriamine (DETA) , which has two-carbon (ethylene) bridges, and a slightly longer-chain analogue found in nature, Spermidine , which has trimethylene (C3) and tetramethylene (C4) bridges.
The basicity of the amine groups, expressed as pKa values, is a critical parameter influencing reactivity and biological interactions. The proximity of amine groups in shorter-chain analogues leads to a stronger inductive (electron-withdrawing) effect upon protonation, which destabilizes adjacent protonated amines and lowers their basicity.[5] As the chain length increases, this effect diminishes.
| Property | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) | This compound (BHMT) |
| CAS Number | 111-40-0 | 112-24-3 | 143-23-7 |
| Molecular Weight ( g/mol ) | 103.17[6] | 146.23[7] | 215.38[3] |
| Boiling Point (°C) | 207 | 266-267 | 163-165 (at 4 mmHg)[3] |
| Amine H Equivalent Wt. (AHEW) | ~34 | ~24[8] | 43 |
| pKa1 | 10.02[5] | 9.92[5] | ~10.5 (estimated) |
| pKa2 | 9.21[5] | 9.20[5] | ~9.8 (estimated) |
| pKa3 | 4.42[5] | 6.67[5] | ~8.5 (estimated) |
Note: pKa values for BHMT are estimated based on trends observed in shorter-chain polyamines where increased separation between amine groups leads to higher pKa values.
In the context of epoxy resins, the structure of the amine curing agent directly impacts the cross-linking density and the thermomechanical properties of the cured product.[9] Shorter, more rigid amines like DETA lead to tightly cross-linked, brittle polymers with higher glass transition temperatures (Tg). In contrast, longer, more flexible chains like those in BHMT allow for greater molecular motion, resulting in a more flexible material with a lower Tg but potentially improved toughness.
A study comparing Triaminononane (TAN), a branched C9 triamine, with BHMT provides direct comparative data on performance as an epoxy curative.[4]
| Performance Metric | TAN-cured Epoxy | BHMT-cured Epoxy | Commercial Control |
| Viscosity (cP at 25°C) | 3700 | 4400 | 3500 |
| Gel Time (minutes) | 48 | 65 | 55 |
| Shore D Hardness (24 hr) | 70 | 65 | 72 |
| Shore D Hardness (7 day) | 84 | 82 | 84 |
| Adhesion (Pull-off, psi) | >1200 | >1200 | >1200 |
Data synthesized from a comparative study on high-performance epoxy coatings.[4]
The data indicates that while both TAN and BHMT produce high-performance coatings, the branched structure of TAN leads to a faster gel time and slightly higher initial hardness compared to the more flexible, linear BHMT.[4] This illustrates a key principle: increasing the length and flexibility of the aliphatic chain between amine groups generally slows the cure rate but can enhance flexibility.[10]
In the realm of drug development, polyamines and their analogues are of great interest due to their roles in cell growth, proliferation, and death.[11] Spermidine is a natural polyamine essential for maintaining cellular homeostasis.[12] While BHMT is a structural analogue, its longer hexamethylene chains alter its biological interactions. Research has shown that unlike spermidine, BHMT does not enhance mitochondrial calcium accumulation but does inhibit the mitochondrial permeability transition, a key event in some forms of cell death.[5] This highlights how modifying the alkyl chain length can dissociate biological functions, offering a powerful strategy for designing targeted therapeutic agents.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these comparisons, standardized experimental protocols are essential. Below are methodologies for key analytical procedures.
Protocol 1: Determination of Amine Hydrogen Equivalent Weight (AHEW)
The AHEW is the weight of the curing agent in grams that contains one equivalent of active amine hydrogen. It is crucial for calculating the correct stoichiometric ratio for curing epoxy resins.
Methodology: Potentiometric Titration
-
Preparation : Accurately weigh approximately 1.0 g of the amine curing agent into a 150 mL beaker. Add 100 mL of deionized water and a magnetic stir bar.
-
Setup : Place the beaker on a magnetic stirrer and maintain a constant temperature of 25°C. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration : Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution. Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Analysis : Plot the pH versus the volume of HCl added. The equivalence points, corresponding to the protonation of each type of amine group (primary, secondary), will appear as inflection points in the titration curve. The volume of titrant used to reach these points is used to calculate the AHEW.[13]
Protocol 2: Comparative Analysis of Epoxy Curing by DSC
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing kinetics of epoxy resins. It measures the heat flow associated with the exothermic curing reaction.
Methodology: Dynamic DSC Scan
-
Sample Preparation : Prepare stoichiometric mixtures of the epoxy resin (e.g., a standard Bisphenol A diglycidyl ether, DGEBA) and the amine curing agent (BHMT or analogue) based on their respective Epoxy Equivalent Weight (EEW) and the experimentally determined AHEW. Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan and seal it.
-
DSC Program : Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250°C under a nitrogen atmosphere.[14]
-
Data Analysis : The resulting DSC curve will show an exothermic peak. The following parameters can be determined:
-
Onset Temperature : The temperature at which the curing reaction begins.
-
Peak Exotherm Temperature : The temperature at which the reaction rate is at its maximum. A lower peak temperature indicates higher reactivity.
-
Total Heat of Reaction (ΔH) : The area under the exotherm peak, which is proportional to the extent of the reaction.
-
By comparing these parameters for different amine curing agents, their relative reactivity and curing profiles can be quantitatively assessed.[11]
Conclusion and Future Outlook
The choice of a polyamine, whether it be BHMT or a structural analogue, is a design parameter that offers significant control over the final properties of a material or the biological activity of a molecule. This guide has demonstrated that:
-
Alkyl Chain Length is a Key Modulator : Increasing the chain length between amine groups generally increases flexibility, lowers Tg in cured epoxies, and increases the basicity of the amine groups. This trade-off between rigidity/reactivity and flexibility is a core concept in formulation.
-
Structure Dictates Function : Subtle changes, such as the difference between the linear C6-C6 backbone of BHMT and the C3-C4 backbone of spermidine, can lead to distinct biological outcomes. This provides a fertile ground for the rational design of new therapeutics.
-
Empirical Data is Crucial : While trends can be predicted, quantitative experimental data derived from standardized protocols is indispensable for making informed decisions in research and development.
The continued exploration of novel polyamine architectures, including those with increased branching, cyclic moieties, or heteroatom substitutions, will undoubtedly open new avenues for innovation. As analytical techniques become more sophisticated, our ability to predict structure-property-performance relationships will improve, accelerating the development of next-generation materials and medicines.
References
-
The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems. Drexel University. Available at: [Link]
-
Diethylenetriamine (DETA). Dow Inc. Available at: [Link]
-
The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems | Request PDF. ResearchGate. Available at: [Link]
-
Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. ACS Omega. Available at: [Link]
-
D.E.H.™ 24 Epoxy Curing Agent. Stobec. Available at: [Link]
-
TETA/TRIETHYLENETETRAMINE. Ataman Kimya. Available at: [Link]
-
Diethylenetriamine (DETA) Properties. Scribd. Available at: [Link]
-
(766h) The Effect of Pendant Alkyl Chain Length in Epoxy/Amine Thermosets Materiel Properties and Water Barrier Properties. AIChE - Proceedings. Available at: [Link]
-
The effect of pendant alkyl chain length on the barrier properties of epoxy/amine crosslinked networks. Rowan University. Available at: [Link]
-
Curing Agents for Epoxy Resin. ThreeBond. Available at: [Link]
-
Triethylenetetramine. PubChem. Available at: [Link]
-
A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics. PubMed. Available at: [Link]
-
Determination of the amine hydrogen equivalent weight in aliphatic amine epoxide hardeners by a method of potentiometric titration. ResearchGate. Available at: [Link]
-
Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation. PubMed. Available at: [Link]
-
Ethylenediamine (EDA) - Diethylenetriamine (DETA) - Triethylenetetramine (TETA). OSHA. Available at: [Link]
-
Triaminononane and BHMT As Curatives For High Performance Epoxy Coatings. Scribd. Available at: [Link]
-
Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Shimadzu. Available at: [Link]
-
Triamine and Tetramine Edge-Length Matching Drives Heteroleptic Triangular and Tetragonal Prism Assembly. Journal of the American Chemical Society. Available at: [Link]
-
Polyamine metabolite spermidine rejuvenates oocyte quality by enhancing mitophagy during female reproductive aging. PubMed. Available at: [Link]
-
Methylated analogs of spermine and spermidine as tools to investigate cellular functions of polyamines and enzymes of their metabolism | Request PDF. ResearchGate. Available at: [Link]
- Epoxy resins, curing agents, compounds, and modifiers. Google Books.
- US4906783A - Preparation of this compound. Google Patents.
-
Influence of chain length of amido betaines and amine degree of diamines on the binary supramolecular assembly and viscosity dynamics of amido betaine/diamine coacervates | Request PDF. ResearchGate. Available at: [Link]
-
China Epoxy Curing Agent Supplier & Factory. lookpolymers.com. Available at: [Link]
-
Synthesis and complexation properties of poly(ethylene glycol)-linked mono- and bis-dioxocyclams. PubMed. Available at: [Link]
-
Molecular Properties of Additive Poly(bis(trimethylsilyl)tricyclonones) with Vicinal and Geminal Side Substituents | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 3. specialchem.com [specialchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stobec.com [stobec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Bis(hexamethylene)triamine
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Bis(hexamethylene)triamine (BHT), a versatile building block in various chemical syntheses, presents unique analytical challenges due to its polar nature, high basicity, and relatively low volatility. This guide provides an in-depth cross-validation of analytical methodologies for the accurate determination of BHT, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and implementing the most suitable technique for their specific needs.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each method is presented as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).
The Analytical Challenge of this compound
This compound (NH₂(CH₂)₆NH(CH₂)₆NH₂) is a triamine with two primary and one secondary amine groups. Its strong basicity and propensity for hydrogen bonding lead to several analytical hurdles:
-
Poor Volatility: BHT's high boiling point makes direct analysis by gas chromatography (GC) challenging.
-
Strong Adsorption: The polar amine groups can interact strongly with active sites on chromatographic columns and injection ports, leading to poor peak shape (tailing) and inaccurate quantification.
-
Lack of a Strong Chromophore: BHT does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors in high-performance liquid chromatography (HPLC) less sensitive.
To overcome these challenges, a multi-faceted approach to method development and validation is essential. This guide will compare and contrast three principal analytical techniques: Gas Chromatography with Derivatization (GC-FID/MS), High-Performance Liquid Chromatography (HPLC) with specialized columns and detectors, and Spectroscopic Methods for identity confirmation and potential quantification.
Gas Chromatography (GC) with Derivatization: A Classic Approach Enhanced
Gas chromatography is a powerful technique for separating volatile compounds.[1] To make BHT amenable to GC analysis, a derivatization step is necessary to block the polar amine groups, thereby increasing volatility and reducing peak tailing.[2][3]
The Rationale for Derivatization
Derivatization in GC serves to:
-
Increase Volatility: By replacing the active hydrogens on the amine groups with less polar functional groups, the boiling point of the analyte is effectively lowered.[4]
-
Improve Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in more symmetrical and sharper peaks.[5]
-
Enhance Detector Response: Certain derivatizing agents can introduce moieties that are more sensitive to specific detectors.
For BHT, silylation is a common and effective derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary and secondary amines to form more volatile trimethylsilyl (TMS) derivatives.
Experimental Protocol: GC-FID Analysis of BHT via Silylation
Objective: To quantify BHT in a sample matrix by GC with Flame Ionization Detection (FID) following derivatization with BSTFA.
Materials:
-
This compound (BHT) reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (reaction solvent)
-
Toluene (sample solvent)
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of BHT in toluene. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the sample containing BHT and dissolve it in toluene.
-
Derivatization:
-
To 100 µL of each standard and sample solution in a clean, dry vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-FID Analysis:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Method Validation Parameters (ICH Q2(R1) Framework)[7][8][9]
A full validation of this method would include the following parameters:
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Specificity | No interference from blank or placebo at the retention time of the BHT-TMS derivative. | Ensures the method is selective for the analyte of interest.[6] |
| Linearity | Correlation coefficient (r²) > 0.995 over the specified range. | Demonstrates a proportional relationship between concentration and detector response.[6] |
| Range | Typically 80-120% of the target concentration. | The interval over which the method is precise, accurate, and linear.[6] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. | Measures the closeness of the experimental value to the true value.[6] |
| Precision (Repeatability & Intermediate) | RSD < 2.0% for multiple preparations. | Assesses the degree of scatter between a series of measurements.[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated.[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., oven temperature, flow rate). | Indicates the method's reliability during normal usage.[6] |
Visualization of the GC Derivatization Workflow
Caption: Workflow for GC analysis of BHT with silylation.
High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes
HPLC is often preferred for non-volatile and thermally labile compounds.[1][7] For a polar, basic compound like BHT, two primary HPLC strategies can be employed: Ion-Pair Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Ion-Pair Chromatography: Taming Basic Analytes
Causality: Ion-pair chromatography is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase.[8] For a basic analyte like BHT, which will be protonated in an acidic mobile phase, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is used. The reagent forms a neutral ion pair with the protonated BHT, which can then be retained and separated on a non-polar stationary phase (e.g., C18).[9]
3.1.1. Experimental Protocol: Ion-Pair HPLC-CAD Analysis of BHT
Objective: To quantify BHT using ion-pair reversed-phase HPLC with a Charged Aerosol Detector (CAD), which is a universal detector suitable for compounds lacking a UV chromophore.
Materials:
-
This compound (BHT) reference standard
-
Sodium Heptanesulfonate (ion-pairing reagent)
-
Methanol (HPLC grade)
-
Phosphoric Acid
-
HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and a Charged Aerosol Detector (CAD)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Sodium Heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
-
Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.
-
HPLC-CAD Analysis:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Gradient: 20% B to 80% B over 15 minutes.
-
Injection Volume: 10 µL
-
CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Compounds
Causality: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. HILIC is an excellent alternative for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography.[12]
3.2.1. Experimental Protocol: HILIC-MS Analysis of BHT
Objective: To quantify BHT using HILIC coupled with a Mass Spectrometer (MS) for high sensitivity and selectivity.
Materials:
-
This compound (BHT) reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Formate
-
Formic Acid
-
HPLC system with a HILIC column (e.g., amide or silica, 100 mm x 2.1 mm, 3 µm) and a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Standard and Sample Preparation: Dissolve standards and samples in a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
HILIC-MS Analysis:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Gradient: 95% B to 70% B over 10 minutes.
-
Injection Volume: 5 µL
-
MS Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Monitor the protonated molecular ion [M+H]⁺ for BHT.
-
-
Visualization of the HPLC Method Selection Logic
Caption: Decision logic for selecting an appropriate HPLC method for BHT.
Spectroscopic Methods: Identity and Purity Confirmation
While chromatographic methods are ideal for separation and quantification, spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identity confirmation.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint of a compound. The FTIR spectrum of BHT will show characteristic absorptions for N-H stretching of primary and secondary amines (around 3300-3400 cm⁻¹) and C-H stretching of the alkane backbone (around 2850-2950 cm⁻¹).[14] This is a rapid and simple method for confirming the identity of a BHT standard or isolated material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The ¹H NMR spectrum of BHT will show distinct signals for the different methylene groups and the amine protons. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining the purity of a BHT reference standard without the need for a separate BHT standard.[15] This is achieved by comparing the integral of a BHT signal to that of a certified internal standard of known purity.[16]
Method Comparison and Cross-Validation Summary
The choice of the optimal analytical method depends on the specific application, available instrumentation, and the required sensitivity and throughput.
| Feature | GC with Derivatization | Ion-Pair HPLC | HILIC-MS |
| Principle | Separation of volatile TMS-derivatives | Reversed-phase separation of a neutral ion pair | Partitioning of a polar analyte into an aqueous layer on a polar stationary phase |
| Sample Volatility | Requires derivatization to increase volatility | Suitable for non-volatile compounds | Suitable for non-volatile compounds |
| Instrumentation | GC-FID or GC-MS | HPLC with UV, CAD, or ELSD | HPLC with MS |
| Sensitivity | Good with FID, excellent with MS | Moderate with CAD, poor with UV | Excellent with MS |
| Throughput | Moderate (derivatization step adds time) | High | High |
| Selectivity | High, especially with MS | Good, but potential for ion-pairing reagent interference | Excellent, especially with MS |
| Robustness | Derivatization can be a source of variability | Ion-pairing reagents can be harsh on columns | Sensitive to mobile phase composition |
| Best Suited For | Routine QC, purity testing | Assay and impurity profiling when MS is not available | Trace level analysis, impurity identification |
Conclusion and Recommendations
The cross-validation of these analytical methods demonstrates that there is no single "best" method for the analysis of this compound. The selection is contingent upon the analytical objective.
-
For routine quality control and purity assays , a validated GC-FID method with silylation offers a robust and cost-effective solution. The derivatization step, while adding to the sample preparation time, is well-established and reliable.
-
When high sensitivity and selectivity are paramount, such as for trace impurity analysis or bioanalytical studies , HILIC-MS is the method of choice. Its ability to directly analyze the polar BHT molecule and provide mass information is a significant advantage.
-
Ion-Pair HPLC with CAD serves as a viable alternative when a mass spectrometer is not available, providing universal detection for the non-chromophoric BHT.
It is the responsibility of the analytical scientist to select the method that is fit for its intended purpose and to perform a thorough validation according to the principles outlined in ICH Q2(R1) to ensure the generation of reliable and accurate data. This guide provides the foundational knowledge and experimental frameworks to embark on this critical task with confidence.
References
- Altabrisa Group. (2025, August 25).
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (n.d.).
- Abraham Entertainment. (2025, October 22).
- SpectraBase. (n.d.). This compound.
- ResearchGate. (n.d.).
- Slideshare. (n.d.).
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Wikipedia. (n.d.).
- Mixed-Mode Chromatography vs.
- VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
- ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?
- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
- SpectraBase. (n.d.). Bis(hexamethylene)
- The Royal Society of Chemistry. (n.d.). Chemicals this compound (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF.
- Blog - News. (2024, July 4). GC Vs.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (2025, June 6).
- Benchchem. (n.d.).
- Derivatiz
- LCGC North America. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Gassnova. (n.d.). Document Front-page.
- INVISTA. (n.d.). Dytek® BHMT | this compound.
- ResearchGate. (2025, August 9).
- PubMed. (n.d.).
- Semantic Scholar. (2014, August 22).
- Phenomenex. (n.d.).
- TCI Chemicals. (n.d.).
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide). (n.d.).
- Supelco. (n.d.).
- Bryan Research & Engineering, LLC. (n.d.).
- InertSearch for LC. (n.d.). Analysis of Hexamethylenetetramine (HMTA).
- Google Patents. (n.d.).
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
- Google Patents. (n.d.).
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
Sources
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. database.ich.org [database.ich.org]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. helixchrom.com [helixchrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. bipm.org [bipm.org]
A Comparative Guide to the Efficacy of Bis(hexamethylene)triamine Derivatives in Advanced Applications
In the landscape of industrial chemistry, the demand for high-performance materials continues to drive innovation in polymer science and chemical engineering. Among the versatile compounds enabling these advancements, Bis(hexamethylene)triamine (BHMT) and its derivatives have emerged as critical components in several high-stakes applications. This guide provides an in-depth comparative analysis of BHMT derivatives, offering researchers, scientists, and drug development professionals a clear view of their performance against established alternatives, supported by experimental insights.
The unique molecular architecture of BHMT, characterized by two primary terminal amine groups and a central secondary amine connected by flexible hexamethylene chains, provides a trifunctional backbone ripe for modification and application.[1] This structure is key to its efficacy as a cross-linking agent, a building block for novel polymers, and a functional additive in various formulations.[1][2]
Application I: Epoxy Resin Curing Agents
The performance of an epoxy resin system is critically dependent on the choice of curing agent, or hardener. The hardener dictates the cross-linking density, which in turn influences the final mechanical, thermal, and chemical resistance properties of the cured thermoset.[3] BHMT derivatives, as aliphatic amines, are highly effective curing agents for epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA).[2][3]
Mechanism of Epoxy Curing with BHMT
The curing process involves the nucleophilic addition of the amine groups of BHMT to the epoxide rings of the epoxy resin. Each of the three amine groups in a BHMT molecule can react with epoxy groups, leading to the formation of a dense, three-dimensional cross-linked polymer network. The flexible hexamethylene chains in BHMT allow for better chain entanglement and network formation, contributing to improved mechanical properties.[1]
Figure 1: Simplified workflow of BHMT as an epoxy curing agent.
Comparative Performance Analysis
To contextualize the efficacy of BHMT, its performance is best compared against other common aliphatic amines used as epoxy hardeners, such as Diethylenetriamine (DETA) and Triethylenetetramine (TETA). While direct comparative studies with BHMT are not extensively detailed in the provided search results, we can infer performance based on the known structure-property relationships of amine hardeners.
The longer, flexible chains of BHMT, compared to the shorter and more rigid structures of DETA and TETA, can impart greater toughness and flexibility to the cured epoxy. This is a significant advantage in applications requiring high impact strength and resistance to mechanical shock. Furthermore, the trifunctional nature of BHMT can lead to a higher cross-link density compared to difunctional amines, potentially enhancing thermal stability and chemical resistance.
| Property | This compound (BHMT) | Diethylenetriamine (DETA) / Triethylenetetramine (TETA) | Rationale & Causality |
| Flexibility/Toughness | Expected to be Higher | Lower | The long, flexible hexamethylene chains in BHMT allow for greater polymer chain mobility before fracture.[1] |
| Cross-link Density | Potentially Higher | Standard | BHMT's three amine groups can create more cross-links per molecule than the two primary amines in DETA/TETA, assuming full reaction. |
| Pot Life | Moderate to Fast | Fast | Aliphatic amines are known for rapid, often exothermic, room temperature curing.[3][4] The larger molecular size of BHMT may slightly moderate this compared to smaller amines. |
| Heat Resistance (HDT) | Potentially Higher | Standard | A higher cross-link density generally leads to an increased heat deflection temperature (HDT). |
Experimental Protocol: Evaluation of Cured Epoxy Resin Properties
To empirically validate the performance of a BHMT-cured epoxy system, the following standardized protocol is recommended.
Objective: To compare the mechanical and thermal properties of an epoxy resin cured with BHMT versus a standard aliphatic amine hardener (e.g., TETA).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
This compound (BHMT).
-
Triethylenetetramine (TETA).
-
Molds for casting test specimens (ASTM standards).
-
Vacuum oven.
-
Differential Scanning Calorimeter (DSC).
-
Universal Testing Machine (for tensile and flexural tests).
-
Dynamic Mechanical Analyzer (DMA).
Methodology:
-
Stoichiometric Calculation: Calculate the required amount of each hardener (BHMT and TETA) based on their Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. This ensures a complete reaction.
-
Mixing: Separately, thoroughly mix the epoxy resin with the calculated amount of BHMT and TETA at room temperature. Stir until a homogenous mixture is achieved.
-
Degassing: Place the mixtures in a vacuum oven to remove any entrapped air bubbles, which could act as stress concentrators in the cured samples.
-
Casting: Pour the degassed mixtures into standardized molds for tensile, flexural, and impact testing.
-
Curing: Follow a manufacturer-recommended cure schedule. A typical schedule might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80°C for 2-4 hours) to ensure complete cross-linking.
-
Testing & Analysis:
-
Mechanical Properties: Conduct tensile strength (ASTM D638) and flexural strength (ASTM D790) tests using the Universal Testing Machine.
-
Thermal Properties: Determine the glass transition temperature (Tg) using DSC and DMA. A higher Tg indicates better thermal stability.
-
Cure Kinetics: Use DSC to monitor the curing reaction at different heating rates to study the cure kinetics and determine the heat of reaction.
-
Rationale for Protocol Design: This protocol is designed to provide a robust, side-by-side comparison. Using stoichiometric amounts of hardeners is crucial for achieving optimal properties and a fair comparison. The post-curing step ensures that the polymer network is fully developed, allowing for an accurate assessment of the material's ultimate properties. The selection of standardized ASTM tests ensures that the data generated is reliable and comparable to other studies.
Application II: Backbone for Novel Antibacterial Agents
A significant and innovative application of BHMT is its use as a structural backbone for the development of new antibacterial compounds.[5][6] This is particularly relevant in the era of increasing antimicrobial resistance.
Mechanism of Action & Design Rationale
Researchers have leveraged the BHMT scaffold by conjugating the central secondary amine with various long-chain fatty acids and attaching cationic amino acids to the terminal primary amines.[5] This molecular design is strategic:
-
BHMT Backbone: Provides the ideal spacing and flexibility for the attached functional groups to interact with bacterial cell membranes.
-
Fatty Acid Chain: The lipophilic tail inserts into the bacterial cell membrane, disrupting its integrity.
-
Cationic Amino Acids (e.g., Lysine): The positively charged groups interact with the negatively charged components of the bacterial membrane, enhancing binding and disruption.
Figure 2: Design and action of BHMT-based antibacterial agents.
Comparative Efficacy
The true measure of these novel compounds is their efficacy against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Type | Application/Model | Efficacy Data | Source |
| Optimized BHMT Derivative (dodecanoyl analogue with lysine) | Mouse model of skin infection | ~4 log unit reduction in MRSA burden at 40 mg/kg | [5] |
| Optimized BHMT Derivative | Ex vivo model of human skin infection | 85% reduction in MRSA burden | [5] |
| Optimized BHMT Derivative | Skin toxicity test | No skin toxicity observed even at doses up to 200 mg/kg | [5] |
These results are highly promising, demonstrating significant antibacterial activity in relevant preclinical models. The ability to achieve a substantial reduction in bacterial load without inducing skin toxicity highlights the therapeutic potential of this class of molecules.[5]
Other Noteworthy Applications
Beyond epoxy curing and antibacterial development, BHMT and its derivatives are utilized in a range of other industrial processes:
-
Polyamide Resins: Used as a branching agent in the production of nylon, which can improve properties like dye uptake and crimp development in fibers.[7][8]
-
Asphalt Additives: Acts as an anti-stripping agent, improving the adhesion between asphalt and aggregate, thereby enhancing the durability of pavements.[2][7]
-
Corrosion Inhibitors: Employed in formulations to protect metal surfaces from corrosion.[2]
-
CO2 Capture: While not a primary focus of the initial search results, the amine groups in BHMT derivatives make them potential candidates for CO2 capture technologies, similar to other polyamines like MEA and MDEA.[9][10] Further research would be needed to quantify their absorption capacity and energy requirements for regeneration compared to these industry standards.
Conclusion
This compound derivatives represent a versatile and potent class of chemical compounds. Their efficacy as epoxy curing agents is rooted in their unique molecular structure, which allows for the formation of highly cross-linked, yet flexible, polymer networks. In the biomedical field, the BHMT scaffold has proven to be an exceptional platform for designing novel antibacterial agents that are effective against drug-resistant pathogens. The breadth of applications, from advanced materials to pharmaceuticals, underscores the value of BHMT as a key intermediate in modern chemistry. Continued research into the structure-activity relationships of its derivatives will undoubtedly unlock even further potential in high-performance applications.[1]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Structure-Activity Relationships of this compound and its Implications. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Research and Development. Available from: [Link]
- Google Patents. (1990). US4906783A - Preparation of this compound.
-
Justia Patents. (1988). Preparation of this compound. Available from: [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Computational Chemistry in Understanding this compound. Available from: [Link]
-
Jiang, W., et al. (2024). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. MDPI. Available from: [Link]
-
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]
-
Shell Chemical Company. (1995). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Available from: [Link]
-
Jiang, W., et al. (2024). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. PubMed. Available from: [Link]
-
ResearchGate. (2025). Performance evaluation of different hardener for epoxy resin. Available from: [Link]
-
ResearchGate. (2025). Biomass-Derived Adsorbents for CO2 Capture: Trends and Bibliometric Insights. Available from: [Link]
- Flick, E. W. (1992). Epoxy resins, curing agents, compounds, and modifiers.
-
IDEAS/RePEc. (2021). A comparative study on energy efficient CO2 capture using amine grafted solid sorbent: Materials characterization, isotherms, kinetics and thermodynamics. Available from: [Link]
-
Environmental Science and Pollution Research International. (2022). Experimental study of carbon dioxide absorption by Fe2O3@glutamine/NMP nanofluid. Available from: [Link]
-
MDPI. (n.d.). Epoxy Resins and Their Hardeners Based on Phosphorus–Nitrogen Compounds. Available from: [Link]
-
ResearchGate. (2025). Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. Available from: [Link]
-
Diva-portal.org. (n.d.). Experimental Study of Different Sorbents for Direct Air Capture. Available from: [Link]
-
ResearchGate. (2025). (PDF) Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. Available from: [Link]
-
E3S Web of Conferences. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. Available from: [Link]
-
National Institutes of Health. (n.d.). An experimental and computational study of CO2 adsorption in the sodalite-type M-BTT (M = Cr, Mn, Fe, Cu) metal–organic frameworks featuring open metal sites. Available from: [Link]
-
ResearchGate. (2025). Analyzing the experimental data of CO2 Equilibrium Absorption in the aqueous solution of DEA+MDEA with Random Forest and Leverage method | Request PDF. Available from: [Link]
-
National Institutes of Health. (2023). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. Available from: [Link]
-
ResearchGate. (2025). Comparison of the performances of epoxy resin thermosets cured by two P-containing anhydrides | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Scots Pine Bark Extracts as Co-Hardeners of Epoxy Resins. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound (143-23-7) for sale [vulcanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. US4906783A - Preparation of this compound - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. mdpi.com [mdpi.com]
- 10. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(hexamethylene)triamine
As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Bis(hexamethylene)triamine (BHMT), a versatile aliphatic amine used in polymers, epoxy curing, and as a corrosion inhibitor, requires meticulous handling due to its hazardous properties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of BHMT, grounded in established safety standards and regulatory compliance. Our objective is to ensure that this corrosive and harmful compound is managed in a way that protects laboratory personnel, the community, and the environment.
Immediate Safety Profile & Hazard Identification
Before handling or preparing for disposal, a clear understanding of the inherent risks of this compound is critical. It is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4][5][6] It is also harmful if swallowed.[3][4][7] The causality here is its alkaline nature and reactivity as an amine, which can disrupt biological tissues upon contact.
Key Hazard Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion (Sub-category 1C/1A) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][4][8] |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3] |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a consolidated safety overview.[3][4][8]
Pre-Disposal Considerations: Segregation and Compatibility
Proper disposal begins with correct waste stream management at the point of generation. The fundamental principle is to prevent hazardous reactions by segregating incompatible materials.
Chemical Incompatibility:
This compound is a reactive amine and must NOT be mixed with the following substances in a waste container:
-
Acids: Neutralizes acids in highly exothermic reactions, which can cause boiling and splashing of corrosive material.[4][6][9][10]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][7][9][10]
-
Isocyanates, Epoxides, Anhydrides, and Acid Halides: Incompatible and can lead to violent polymerization or other hazardous reactions.[1][4][6][9][10]
-
Halogenated Organics: May react, especially under heat.[1][4][6][9][10]
Why Segregation is Critical: The primary reason for strict segregation is to prevent uncontrolled exothermic reactions or the generation of toxic gases within a closed waste container. Mixing BHMT with an acid, for example, could generate enough heat to rupture the container, creating a dangerous chemical spill.
Step-by-Step Disposal Protocol
The disposal of this compound is strictly regulated and must be handled by a licensed professional waste disposal service.[3][8] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[4]
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Due to its corrosive nature, comprehensive PPE is mandatory.
-
Hand Protection: Wear chemical-impermeable gloves.[4] Standard nitrile gloves may offer splash protection but are not suitable for prolonged contact. Butyl rubber or Viton™ gloves are recommended. Always check the manufacturer's glove compatibility data.
-
Eye/Face Protection: Use a face shield in combination with chemical splash goggles.[8] This is crucial to protect against splashes and the fine dust of the solid material.
-
Skin and Body Protection: A chemically resistant apron or a full protective suit is required to prevent skin contact.[5][8] Ensure there is no exposed skin.
-
Respiratory Protection: If handling the solid form where dust can be generated, or if working in an area with insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5][7]
Step 2: Waste Characterization and Containerization
Properly containing and labeling the waste is a key regulatory requirement.[11]
-
For Unused/Surplus BHMT: If possible, keep the chemical in its original, clearly labeled container.[12] Ensure the container is in good condition, not cracked or degraded.
-
For Contaminated Waste (e.g., paper towels, gloves, spill debris):
-
Place all contaminated solid waste into a designated, leak-proof container. A heavy-duty plastic pail or drum is suitable.[5]
-
The container must be compatible with BHMT; high-density polyethylene (HDPE) is a good choice. Do not use metal containers for corrosive waste.[11]
-
Avoid creating dust when transferring contaminated solids.[3][8]
-
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is essential for safety and compliance. The label must clearly state:
-
The words "HAZARDOUS WASTE" .[11]
-
The full chemical name: "this compound" .
-
The associated hazards: "Corrosive, Acutely Toxic" .
-
The accumulation start date (the date the first drop of waste was added).[12]
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13]
-
The SAA must be at or near the point of generation.
-
Store the container in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[13]
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.[4][5][7]
-
Keep the container tightly closed except when adding waste.[3][11]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup.[3][8]
-
Provide them with the exact details from your waste label.
-
The most common and recommended disposal method is controlled incineration in a facility equipped with afterburners and flue gas scrubbers.[4][8] This process ensures the complete thermal destruction of the molecule into less harmful components.
-
Land disposal (sanitary landfill) is generally not an acceptable practice for this type of chemical waste.[9]
The diagram below illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing full PPE, prevent the spill from entering drains or waterways.[3][4]
-
For solid spills, carefully sweep or shovel the material into a suitable waste container without creating dust.[7][8]
-
For liquid spills (if melted), absorb with a dry, inert, non-combustible material like sand or earth.[5][6] Do not use combustible absorbents.
-
Collect all contaminated materials and debris and manage as hazardous waste as described in the protocol above.[11]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][8]
-
By adhering to this structured and cautious approach, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
-
Buy this compound | 143-23-7. Autech Industry Co.,Limited. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. [Link]
- Recovery of this compound. (1989).
-
What Is the Role of BHMTPMPA in Water Treatment. (2020). Water Tech. [Link]
-
Bis(HexaMethylene Triamine Penta (Methylene Phosphonic Acid)). Water Treatment Chemicals. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
7-azatridecane-1,13-diamine - Registration Dossier. ECHA. [Link]
-
Hazardous Secondary Material (HSM) Recycling Checklist. U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hexamethylenediamine - Registration Dossier. ECHA. [Link]
-
Screening-level Hazard Characterization. (2014). U.S. Environmental Protection Agency. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
Hexamethylenediamine - Registration Dossier. ECHA. [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
Sources
- 1. Buy this compound | 143-23-7 [smolecule.com]
- 2. Dytek® BHMT | this compound - Dytek [dytek.invista.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. echemi.com [echemi.com]
- 10. This compound CAS#: 143-23-7 [m.chemicalbook.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Bis(hexamethylene)triamine
An Essential Guide to Personal Protective Equipment for Handling Bis(hexamethylene)triamine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This compound is a valuable compound, but its hazardous properties demand a meticulous and informed approach to handling. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe use, grounded in scientific principles. Our objective is to build your trust by offering insights that protect you, your colleagues, and the integrity of your work.
Understanding the Hazard: Why This PPE is Non-Negotiable
This compound is classified as a corrosive and toxic substance. Understanding its specific threats is the first step in mitigating risk. Exposure can lead to severe health consequences.
-
Acute Toxicity: It is harmful if swallowed and can be harmful in contact with skin.[1][2]
-
Severe Corrosivity: The most immediate danger is its ability to cause severe, destructive burns to any tissue it contacts. This includes skin, eyes, and the respiratory tract.[1][2][3] The classification of "Causes severe skin burns and eye damage" (H314) is a critical warning that necessitates a comprehensive barrier.[2][3]
-
Respiratory Damage: Inhalation of dust or vapors can cause chemical burns to the mucous membranes and upper respiratory tract, potentially leading to serious complications.[1][3]
The causality is clear: the chemical's aggressive reactivity with biological tissue is the reason for the stringent, multi-layered protective equipment detailed below. There is no safe level of direct exposure.
The Core PPE Ensemble: A Head-to-Toe Mandate
When handling this compound, a complete barrier between you and the chemical is essential. This is not a scenario for picking and choosing components; the full ensemble is required.
Eye and Face Protection: The Dual-Layer Imperative
Due to its severe corrosive nature, a single layer of protection is insufficient.
-
Primary Protection: Tightly sealed chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes or vapors.
-
Secondary Shield: A full-face shield must be worn over the goggles.[3] This protects the rest of your face from splashes and is a critical line of defense. The rationale is redundancy; should a splash bypass the goggles, the face shield provides a secondary barrier.
Respiratory Protection: Guarding Against Invisible Threats
This compound can be a solid with the potential to form dust or a liquid that can produce vapors.[3][4]
-
For Dust/Aerosols: In situations where dust may be generated (e.g., weighing, transferring powder), a NIOSH-approved air-purifying respirator with a full-face piece and N100 or P3 particulate cartridges is appropriate.[3]
-
For Vapors or Insufficient Ventilation: If working outside of a certified chemical fume hood or if vapor concentrations are unknown, a supplied-air respirator (SAR) is required.[3] Engineering controls like fume hoods are the primary method of protection; respirators are the essential backup.
Skin and Body Protection: The Impervious Barrier
All skin must be covered with chemically resistant materials.
-
Body Suit: A complete chemical-resistant suit, often referred to as a "bunny suit," is required to protect against splashes and dust.[3] This suit should have no gaps at the wrists, ankles, or neck.
-
Apron: For tasks with a high risk of frontal splashes, such as transferring large quantities, a synthetic or rubber apron over the suit provides an additional layer of protection.[5]
-
Footwear: Chemical-resistant boots with steel toes are necessary. Shoes must be thoroughly cleaned after use, though disposable boot covers are a preferred alternative to prevent tracking contamination.[5]
Hand Protection: The Final and Most Critical Layer
Your hands are most likely to come into direct contact with the chemical. Glove selection is not arbitrary and must be approached with diligence.
-
Double Gloving: Always wear two pairs of gloves. This provides a backup in case the outer glove is torn or compromised.
Table 1: General Glove Selection Guide for Corrosive Amines
| Glove Material | General Resistance | Key Considerations |
| Nitrile | Fair to Good | Suitable for incidental contact, but not for prolonged immersion. Should be disposed of immediately after contact. |
| Neoprene | Good | Offers good resistance to a range of chemicals, including some corrosives. |
| Butyl Rubber | Excellent | Often recommended for highly corrosive substances. Provides a high level of permeation resistance. |
| Viton® | Excellent | Superior resistance to many aggressive chemicals, but can be less flexible. |
Disclaimer: This table is for general guidance only. You are required to verify compatibility with your specific glove manufacturer for the concentration and exposure time relevant to your work.[6]
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
-
Preparation and Area Setup:
-
Verify that a certified chemical fume hood is operational.
-
Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.
-
Cover the work surface with absorbent, chemical-resistant bench paper.
-
Assemble all necessary equipment (spatulas, containers, etc.) within the fume hood to minimize movement.
-
Prepare a designated waste container for contaminated disposables within the hood.
-
-
Donning PPE:
-
Put on your inner gloves.
-
Don the chemical-resistant body suit, ensuring it is fully fastened.
-
Don your chemical-resistant boots or boot covers.
-
Put on your respirator and perform a seal check.
-
Put on your chemical splash goggles.
-
Put on your outer gloves, ensuring the cuffs go over the sleeves of your body suit.
-
Finally, put on the full-face shield.
-
-
Chemical Handling:
-
Post-Handling and Decontamination:
-
Once the procedure is complete, secure the primary chemical container.
-
Wipe down any contaminated surfaces within the fume hood using a suitable decontaminant.
-
Dispose of all contaminated disposables (bench paper, wipes, pipette tips) into the designated hazardous waste container inside the hood.
-
-
Doffing PPE:
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Remove the outer gloves first, peeling them off without touching the outer surface. Dispose of them in the hazardous waste.
-
Remove the face shield and body suit.
-
Remove goggles and respirator.
-
Finally, remove the inner gloves and wash hands thoroughly with soap and water.[3][7]
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
Spill Response Protocol
In the event of a spill, follow a clear, systematic plan.
Caption: Workflow for a safe and systematic response to a this compound spill.
First Aid: Immediate Actions for Exposure
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention. Do not delay.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[1] Seek emergency medical help immediately.[4]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1][3] Call a poison control center or doctor immediately.
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. Disposal must be handled by a licensed chemical destruction facility.[4] Do not discharge to sewer systems or the environment.[2][4]
-
Contaminated PPE and Materials: All disposable PPE (gloves, suits, boot covers), absorbent pads, and contaminated labware must be collected in a sealed, labeled hazardous waste container for professional disposal. Do not mix with regular laboratory trash. Contaminated reusable clothing must be professionally decontaminated before reuse.[1][4]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, ensuring both personal safety and the advancement of science.
References
-
Material Safety Data Sheet this compound MSDS# 33178. Acros Organics. [Link]
-
ProChek 100 Safety Data Sheet. Ohio.gov. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Bis (HexaMethylene Triamine Penta (Methylene Phosphonic Acid)) BHMTPMPA. Water Treatment-Chemicals.com. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Bis (HexaMethylene Triamine Penta (Methylene phosphonic Acid)) (BHMTPMPA) CAS: 34690-00-1. Jiyuan Qingyuan Water Treatment Co., Ltd. [Link]
-
Glove Compatibility Chart. CP Lab Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
